molecular formula C12H22O B1256460 (+)-Geosmin CAS No. 104873-46-3

(+)-Geosmin

Cat. No.: B1256460
CAS No.: 104873-46-3
M. Wt: 182.3 g/mol
InChI Key: JLPUXFOGCDVKGO-GRYCIOLGSA-N
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Description

(+)-geosmin is a geosmin. It is an enantiomer of a (-)-geosmin.

Properties

IUPAC Name

(4R,4aR,8aS)-4,8a-dimethyl-1,2,3,4,5,6,7,8-octahydronaphthalen-4a-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22O/c1-10-6-5-8-11(2)7-3-4-9-12(10,11)13/h10,13H,3-9H2,1-2H3/t10-,11+,12-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLPUXFOGCDVKGO-GRYCIOLGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCC2(C1(CCCC2)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CCC[C@]2([C@]1(CCCC2)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001030886
Record name (+/-)-Geosmin
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Molecular Weight

182.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16423-19-1
Record name rel-(4R,4aR,8aS)-Octahydro-4,8a-dimethyl-4a(2H)-naphthalenol
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Record name (+/-)-Geosmin
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Record name (�±)-Geosmin
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Foundational & Exploratory

history of (+)-geosmin discovery and isolation

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Discovery and Isolation of (+)-Geosmin

This guide provides a detailed account of the historical discovery, isolation, and structural elucidation of (+)-geosmin, a sesquiterpenoid responsible for the characteristic earthy scent of soil. The content is tailored for researchers, scientists, and drug development professionals, offering a comprehensive overview of the pioneering experimental work.

Introduction: The Scent of Earth

Geosmin is a naturally occurring bicyclic tertiary alcohol that is perceptible to the human nose at exceptionally low concentrations, in the range of parts per trillion.[1] While its earthy aroma is often associated with the pleasant scent of rain-soaked soil, its presence is considered a significant off-flavor contaminant in drinking water, wine, and freshwater fish.[2][3] The journey to identify and characterize this potent molecule spanned several decades, culminating in the mid-20th century with its successful isolation and structural determination.

Early History and Nomenclature

The first scientific notation of the distinct "earthy" odor dates back to 1891, when French chemists Marcellin Berthelot and G. André attributed it to a volatile substance of microbial origin.[3] However, it was not until 1965 that the compound was successfully isolated and named "geosmin" from the Greek words 'geo' (earth) and 'osme' (odor) by American scientists Nancy N. Gerber and Hubert A. Lechevalier.[1][3]

The Breakthrough: Isolation and Characterization

The seminal work of Gerber and Lechevalier at the Institute of Microbiology at Rutgers University marked the pivotal moment in geosmin research. They were the first to isolate the compound in a pure form from cultures of the actinomycete Streptomyces griseus LP-16.[3] Their meticulous experimental approach, detailed below, yielded approximately 1 milligram of geosmin per liter of culture broth.[3]

Experimental Protocols for Geosmin Isolation (Gerber & Lechevalier, 1965)

3.1.1 Culture Production of Geosmin

  • Microorganism: Streptomyces griseus LP-16 was the primary organism used for geosmin production.

  • Maintenance Medium: The organism was maintained on yeast-dextrose (YD) agar slants.

  • Production Medium: For large-scale production, a liquid medium was prepared containing 10 g of glucose, 10 g of peptone, and 5 g of beef extract per liter of tap water.

  • Incubation: The culture was incubated in flasks on a rotary shaker at 28°C for 7 to 14 days.

3.1.2 Preliminary Isolation and Purification

  • Steam Distillation: The whole culture broth was subjected to steam distillation at atmospheric pressure. Approximately 90% of the odorous material was recovered in the first 10% of the distillate.

  • Extraction: The distillate was then saturated with sodium chloride and extracted with diethyl ether.

  • Concentration: The ether extract was carefully concentrated by evaporation to yield a crude, oily residue containing geosmin.

3.1.3 Final Purification by Gas Chromatography

  • Instrumentation: A gas chromatograph equipped with a thermal conductivity detector was used for the final purification step.

  • Column: A 2-foot by 0.25-inch copper column packed with 20% silicone oil on Chromosorb W.

  • Carrier Gas: Helium was used as the carrier gas at a flow rate of 100 ml per minute.

  • Temperature: The column temperature was maintained at 175°C.

  • Collection: The geosmin peak was collected in cooled glass capillary tubes to yield a pure, colorless oil.

Physicochemical and Spectroscopic Data

The isolated geosmin was subjected to a series of analyses to determine its properties. A key chemical characteristic identified was its reaction with acid to form an odorless neutral oil, which Gerber and Lechevalier named "argosmin".[3]

Property(+)-GeosminArgosmin (Acid-treated Geosmin)
State Colorless, neutral oilColorless, neutral oil
Odor Strong, earthyOdorless
Approx. Boiling Point 270 °C230 °C
Specific Rotation [α]D²⁵ = +16.5° (c, 1 in chloroform)[α]D²⁵ = -28.5° (c, 1 in chloroform)
UV Spectrum (in EtOH) No absorption above 210 nmNo absorption above 210 nm
Key IR Absorptions (cm⁻¹) 3610 (sharp, free O-H), 3497 (broad, H-bonded O-H), 2941, 1471, 1370, 1163, 1099, 9432941, 1460, 1370, 1163, 1087, 962

Structure Elucidation

While the 1965 paper detailed the isolation and preliminary characterization, the definitive structure of geosmin was published by Gerber in 1968.[1][4] Through chemical degradation studies and further spectroscopic analysis, geosmin was identified as trans-1,10-dimethyl-trans-9-decalol.[4][5] This bicyclic structure confirmed its classification as a degraded sesquiterpene.

Visualized Experimental and Historical Workflow

The following diagrams illustrate the key processes and historical timeline in the discovery and isolation of (+)-geosmin.

experimental_workflow cluster_culture 1. Culture & Production cluster_isolation 2. Preliminary Isolation cluster_purification 3. Final Purification & Analysis s_griseus Streptomyces griseus LP-16 culture_medium Liquid Production Medium (Glucose, Peptone, Beef Extract) s_griseus->culture_medium incubation Shaker Incubation (7-14 days at 28°C) culture_medium->incubation steam_dist Steam Distillation of Broth incubation->steam_dist extraction Solvent Extraction (Diethyl Ether) steam_dist->extraction concentration Evaporation extraction->concentration gc Preparative Gas Chromatography concentration->gc pure_geosmin Pure (+)-Geosmin gc->pure_geosmin analysis Spectroscopic Analysis (IR, UV, Specific Rotation) pure_geosmin->analysis

Fig. 1: Experimental workflow for the isolation of (+)-geosmin.

history_timeline y1891 1891 Berthelot & André First scientific description of earthy odor y1965 1965 Gerber & Lechevalier Isolation from S. griseus Named 'Geosmin' y1891->y1965 Early Research y1968 1968 Gerber Structure Elucidation (trans-1,10-dimethyl-trans-9-decalol) y1965->y1968 Characterization

Fig. 2: Historical timeline of geosmin discovery.

Conclusion

The discovery and isolation of (+)-geosmin represent a significant achievement in the field of natural product chemistry. The meticulous experimental work of Gerber and Lechevalier not only provided the scientific community with the first pure samples of this potent odorant but also laid the groundwork for future research into its biosynthesis, ecological role, and methods for its removal from water and food products. The established protocols and foundational data from this era remain a cornerstone of our understanding of this ubiquitous and impactful molecule.

References

The (+)-Geosmin Biosynthesis Pathway in Streptomyces: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the core principles governing the biosynthesis of (+)-geosmin in Streptomyces, a process of significant interest due to its environmental impact and the unique enzymatic machinery involved. This document details the key enzymes, reaction mechanisms, quantitative data, and relevant experimental protocols, offering a comprehensive resource for researchers in microbiology, enzymology, and natural product chemistry.

The Central Enzyme: A Bifunctional Geosmin Synthase

The biosynthesis of (+)-geosmin from the primary metabolite farnesyl diphosphate (FPP) is catalyzed by a single, bifunctional enzyme known as geosmin synthase (GS).[1][2][3] In the model organism Streptomyces coelicolor A3(2), this enzyme is encoded by the SCO6073 gene, while in Streptomyces avermitilis, the orthologous gene is geoA (SAV2163).[1][4] The GS enzyme is a large protein, approximately 726 amino acids in length, and possesses two distinct catalytic domains, each with a specific function in the biosynthetic pathway.[1][4] The entire process is dependent on the presence of Mg²⁺ as a cofactor.[3][4]

N-Terminal Domain: The Cyclase

The N-terminal domain of geosmin synthase functions as a sesquiterpene cyclase. It catalyzes the initial cyclization of the linear C15 precursor, farnesyl diphosphate (FPP), into two main cyclic products: germacradienol and germacrene D.[1][4] In S. coelicolor, the N-terminal domain converts FPP to an 85:15 mixture of germacradienol and germacrene D.[4]

C-Terminal Domain: The Fragmentation Catalyst

The C-terminal domain is responsible for the second and final step in geosmin biosynthesis. It takes the germacradienol produced by the N-terminal domain and catalyzes a unique fragmentation-rearrangement reaction to yield the C12 bicyclic alcohol, (+)-geosmin, and a C3 byproduct, acetone.[4][5] This domain does not act on FPP directly.[6]

The Biosynthetic Pathway: A Step-by-Step Breakdown

The conversion of FPP to (+)-geosmin is a fascinating enzymatic cascade that involves significant molecular rearrangements.

  • Step 1: Cyclization of FPP. The N-terminal domain of GS binds FPP and, in a Mg²⁺-dependent manner, catalyzes its cyclization. This reaction proceeds through a series of carbocationic intermediates to form primarily germacradienol, with germacrene D as a minor byproduct.[4]

  • Step 2: Release and Rebinding of Germacradienol. The germacradienol intermediate is released from the N-terminal domain into the surrounding medium.[3] It then diffuses and binds to the active site of the C-terminal domain of the same or another GS molecule.[3]

  • Step 3: Fragmentation and Rearrangement. The C-terminal domain catalyzes the proton-initiated cyclization and subsequent retro-Prins fragmentation of germacradienol. This intricate reaction involves the formation of an octalin intermediate and the elimination of acetone.[1]

  • Step 4: Final Product Formation. The octalin intermediate is then converted to the final product, (+)-geosmin, through a series of steps including protonation, a 1,2-hydride shift, and quenching with water.[1]

Geosmin_Biosynthesis_Pathway FPP Farnesyl Diphosphate (FPP) N_term Geosmin Synthase (N-terminal domain) FPP->N_term Intermediates Germacradienol & Germacrene D N_term->Intermediates Mg²⁺ C_term Geosmin Synthase (C-terminal domain) Intermediates->C_term Geosmin (+)-Geosmin C_term->Geosmin Mg²⁺ Acetone Acetone C_term->Acetone

Caption: The (+)-geosmin biosynthesis pathway in Streptomyces.

Quantitative Data

The following table summarizes the key quantitative data available for the geosmin biosynthesis pathway in Streptomyces.

ParameterEnzyme/DomainValueOrganismReference
Enzyme Kinetics
kcatGeosmin Synthase (full-length)6.2 ± 0.5 × 10⁻³ s⁻¹S. coelicolor[6]
Km (FPP)Geosmin Synthase (full-length)62 ± 8 nMS. coelicolor[6]
kcatN-terminal domain3.2 ± 0.4 × 10⁻³ s⁻¹S. coelicolor[6]
Km (FPP)N-terminal domain115 ± 14 nMS. coelicolor[6]
kcatC-terminal domainNot reportedS. coelicolor
Km (Germacradienol)C-terminal domainNot reportedS. coelicolor
Product Distribution
GermacradienolGeosmin Synthase (GeoA)66%S. avermitilis
Germacrene DGeosmin Synthase (GeoA)24%S. avermitilis
(+)-GeosminGeosmin Synthase (GeoA)8%S. avermitilis
OctalinGeosmin Synthase (GeoA)2%S. avermitilis

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the (+)-geosmin biosynthesis pathway.

In Vitro Geosmin Synthase Activity Assay

This protocol is adapted from methodologies described for the characterization of recombinant geosmin synthase.

Objective: To determine the enzymatic activity of geosmin synthase and its domains by measuring the conversion of FPP or germacradienol to their respective products.

Materials:

  • Purified recombinant geosmin synthase (full-length, N-terminal domain, or C-terminal domain)

  • Farnesyl diphosphate (FPP) stock solution

  • Germacradienol standard (for C-terminal domain assay)

  • Assay buffer: 50 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 5% (v/v) glycerol

  • Pentane or hexane (for extraction)

  • Anhydrous sodium sulfate

  • Gas chromatograph-mass spectrometer (GC-MS)

Procedure:

  • Prepare the reaction mixture in a glass vial by combining the assay buffer, a known concentration of the purified enzyme, and the substrate (FPP for full-length and N-terminal domain; germacradienol for C-terminal domain).

  • Initiate the reaction by adding the substrate.

  • Incubate the reaction mixture at 30°C for a defined period (e.g., 1-4 hours).

  • Stop the reaction by adding an equal volume of pentane or hexane and vortexing vigorously for 1 minute.

  • Separate the organic phase by centrifugation.

  • Dry the organic phase over anhydrous sodium sulfate.

  • Analyze the extracted products by GC-MS.

  • Quantify the products by comparing their peak areas to a standard curve of authentic standards.

Enzyme_Assay_Workflow cluster_prep Reaction Preparation Enzyme Purified Enzyme Incubation Incubation (30°C) Enzyme->Incubation Buffer Assay Buffer (with Mg²⁺) Buffer->Incubation Substrate Substrate (FPP or Germacradienol) Substrate->Incubation Extraction Organic Extraction (Pentane/Hexane) Incubation->Extraction Analysis GC-MS Analysis Extraction->Analysis Quantification Quantification Analysis->Quantification

Caption: A typical experimental workflow for an in vitro geosmin synthase assay.

Gene Knockout of Geosmin Synthase in Streptomyces coelicolor using PCR Targeting

This protocol provides a general framework for deleting the geosmin synthase gene (SCO6073) in S. coelicolor to confirm its role in geosmin production. This method is based on the widely used PCR-targeting approach.

Objective: To create a null mutant of the geosmin synthase gene to study its function in vivo.

Materials:

  • S. coelicolor M145 strain

  • E. coli BW25113/pIJ790 (for λ Red recombination)

  • E. coli ET12567/pUZ8002 (for conjugation)

  • Cosmid containing the SCO6073 gene region

  • pIJ773 plasmid (template for apramycin resistance cassette)

  • Oligonucleotide primers with homology extensions to the regions flanking SCO6073

  • Appropriate antibiotics and growth media (ISP2, R5, MS agar)

Procedure:

  • Amplify the Disruption Cassette: Use PCR to amplify the apramycin resistance cassette from pIJ773 using primers that have 39-nucleotide extensions homologous to the regions immediately upstream and downstream of the SCO6073 coding sequence.

  • Electroporate into E. coli BW25113/pIJ790: Introduce the amplified cassette and the cosmid carrying the SCO6073 gene into E. coli BW25113/pIJ790, which expresses the λ Red recombinase system. Select for apramycin-resistant colonies.

  • Isolate the Recombinant Cosmid: Isolate the cosmid DNA from the apramycin-resistant E. coli colonies. The λ Red system will have mediated the replacement of the SCO6073 gene with the apramycin resistance cassette on the cosmid.

  • Transfer to E. coli ET12567/pUZ8002: Transform the recombinant cosmid into the non-methylating E. coli strain ET12567/pUZ8002 to prepare for conjugation.

  • Conjugation into S. coelicolor: Perform intergeneric conjugation between the E. coli donor strain and S. coelicolor M145. Select for exconjugants on media containing apramycin and nalidixic acid (to counter-select E. coli).

  • Screen for Double Crossovers: Screen the apramycin-resistant S. coelicolor colonies for the loss of the cosmid vector marker (e.g., kanamycin resistance) to identify clones that have undergone a double crossover event, resulting in the replacement of the chromosomal SCO6073 gene with the apramycin resistance cassette.

  • Confirm the Knockout: Verify the gene deletion by PCR analysis of the genomic DNA from the putative mutants and by Southern blotting.

  • Analyze the Phenotype: Analyze the mutant strain for the loss of geosmin production using GC-MS analysis of the culture headspace or solvent extracts.

Gene_Knockout_Workflow PCR PCR Amplification of Disruption Cassette Recombination λ Red Recombination in E. coli BW25113/pIJ790 PCR->Recombination Conjugation_prep Transfer to E. coli ET12567/pUZ8002 Recombination->Conjugation_prep Conjugation Conjugation into S. coelicolor Conjugation_prep->Conjugation Screening Screening for Double Crossover Conjugation->Screening Confirmation Genotypic Confirmation (PCR, Southern Blot) Screening->Confirmation Phenotype Phenotypic Analysis (GC-MS) Confirmation->Phenotype

Caption: A logical workflow for creating a geosmin synthase knockout mutant.

Extraction and Quantification of Geosmin and Intermediates from Streptomyces Culture

Objective: To extract and quantify geosmin, germacradienol, and other related terpenes from a liquid culture of Streptomyces.

Materials:

  • Streptomyces liquid culture

  • Solvent for extraction (e.g., pentane, hexane, or ethyl acetate)

  • Internal standard (e.g., 2-methylisoborneol or a non-native alkane)

  • Anhydrous sodium sulfate

  • Rotary evaporator or nitrogen stream for concentration

  • GC-MS system

Procedure:

  • Culture Growth: Grow the Streptomyces strain in a suitable liquid medium (e.g., ISP2) for a specified period.

  • Extraction:

    • Liquid-Liquid Extraction: Acidify the culture broth to pH ~2 with HCl to protonate any potential secondary metabolites. Add an equal volume of the extraction solvent to the culture broth in a separatory funnel. Shake vigorously for 2-3 minutes. Allow the layers to separate and collect the organic phase. Repeat the extraction twice.

    • Solid Phase Microextraction (SPME): For volatile compounds like geosmin, headspace SPME can be used. Place a known volume of the culture in a sealed vial. Heat the sample (e.g., 60°C) for a specific time to allow volatiles to partition into the headspace. Expose a SPME fiber to the headspace for a defined period to adsorb the analytes.

  • Drying and Concentration: Dry the combined organic extracts over anhydrous sodium sulfate. Concentrate the extract to a small volume using a rotary evaporator or a gentle stream of nitrogen.

  • GC-MS Analysis: Inject a known volume of the concentrated extract into the GC-MS. Use a suitable temperature program to separate the compounds of interest.

  • Quantification: Identify the compounds based on their retention times and mass spectra compared to authentic standards. Quantify the concentration of each compound by comparing its peak area to that of the internal standard and using a pre-determined calibration curve.

Conclusion

The (+)-geosmin biosynthesis pathway in Streptomyces is a prime example of elegant and efficient enzymatic catalysis. The bifunctional nature of geosmin synthase, with its distinct cyclase and fragmentation domains, represents a fascinating area of study. The detailed understanding of this pathway, supported by robust quantitative data and well-defined experimental protocols, is crucial for researchers aiming to manipulate this pathway for biotechnological applications, such as controlling off-flavors in water and food products, or for fundamental studies in enzymology and natural product biosynthesis. Further research into the kinetics of the C-terminal domain and the regulatory mechanisms governing geosmin production will undoubtedly unveil new insights into the metabolic capabilities of Streptomyces.

References

A Technical Guide to the Comparative Genomics of Geosmin Synthase in Cyanobacteria

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Geosmin, a volatile organic compound with a characteristic earthy aroma, is a significant secondary metabolite produced by various microorganisms, most notably cyanobacteria. Its presence in water bodies can lead to unpleasant taste and odor, posing challenges for water management. The biosynthesis of geosmin is catalyzed by the enzyme geosmin synthase, encoded by the geoA gene. Understanding the comparative genomics of this enzyme in cyanobacteria is crucial for developing molecular tools for monitoring and potentially controlling geosmin production. This technical guide provides an in-depth overview of the comparative genomics of cyanobacterial geosmin synthase, including data on its genetic diversity, evolution, and regulation. It also details the experimental protocols for the characterization of the geoA gene and its product, and presents visualizations of key biological and experimental pathways.

Introduction

Cyanobacteria are a diverse phylum of photosynthetic bacteria known for their significant ecological roles and their production of a wide array of secondary metabolites. Among these is geosmin, a sesquiterpenoid that, even at minute concentrations, imparts a distinct earthy or musty flavor and odor to water and aquatic organisms. The enzyme responsible for its synthesis, geosmin synthase, is a bifunctional protein that catalyzes the conversion of farnesyl diphosphate (FPP) to geosmin. The gene encoding this enzyme, geoA, has been identified and characterized in several cyanobacterial species.

Comparative genomic studies of geoA have revealed key insights into its distribution, evolution, and regulation across the cyanobacterial phylum. This guide synthesizes the current knowledge in this area, providing a valuable resource for researchers investigating cyanobacterial secondary metabolism, water quality, and potential biotechnological applications.

Comparative Genomics of Cyanobacterial Geosmin Synthase (geoA)

Gene Distribution and Diversity

The geoA gene is sporadically distributed among cyanobacteria, primarily found in filamentous species belonging to the orders Nostocales and Oscillatoriales.[1][2][3] Its presence is not ubiquitous within a genus, indicating a complex evolutionary history. Homologous alignment of geoA sequences from various geosmin-producing cyanobacteria has revealed a high degree of conservation.[1][2][3]

Parameter Value Significance References
DNA Sequence Identity>72%High conservation across different cyanobacterial species, suggesting a strong functional constraint.[1][2][3]
dN/dS Ratio0.125Indicates strong purifying selection, meaning that nonsynonymous mutations are selected against, preserving the protein's function.[2][3]
Phylogenetic Analysis and Evolution

Phylogenetic analyses of the geoA gene suggest that cyanobacterial geosmin synthase forms a monophyletic branch, sharing a common ancestor with geosmin synthases from actinomycetes and myxobacteria.[1][2][3] This suggests an ancient origin of the gene. Interestingly, the phylogeny of geoA is often incongruent with the phylogeny of housekeeping genes like 16S rRNA, providing strong evidence for horizontal gene transfer (HGT) as a significant factor in the distribution of geoA among cyanobacteria.[2][3]

Geosmin Synthase Gene Cluster

In many cyanobacteria, the geoA gene is part of a conserved gene cluster. This cluster typically includes two genes encoding cyclic nucleotide-binding (CNB) proteins, which are predicted to be members of the Crp-Fnr (cAMP receptor protein/fumarate and nitrate reduction regulator) family of transcriptional regulators. This suggests an operon-like structure (geoA-cnb-cnb) where the CNB proteins may play a role in regulating geosmin synthesis.

Geosmin_Synthase_Gene_Cluster cluster_operon Geosmin Synthase Operon geoA geoA (Geosmin Synthase) cnb1 cnb (Cyclic Nucleotide-Binding Protein) cnb2 cnb (Cyclic Nucleotide-Binding Protein)

Caption: A schematic of the common geosmin synthase gene cluster in cyanobacteria.

Regulation of Geosmin Synthase Expression

The expression of geoA and subsequent geosmin production are influenced by various environmental factors. While a complete signaling pathway remains to be elucidated, evidence points to a complex regulatory network.

Transcriptional Regulation

The presence of Crp-Fnr family regulator genes within the geoA gene cluster strongly suggests their involvement in transcriptional control. These regulators are known to respond to various cellular signals, including redox state and cyclic nucleotides, thereby potentially linking geosmin production to the cell's metabolic status.

Environmental Factors

Several environmental cues have been shown to affect geosmin production and geoA gene expression:

  • Temperature: Temperature can influence both cyanobacterial growth and the rate of geosmin synthesis, with optimal temperatures varying between species.[4]

  • Light Intensity: As photosynthetic organisms, light is a critical factor for cyanobacteria. Light intensity has been shown to impact geosmin production.

  • Nutrient Availability: The availability of nutrients, such as nitrogen and phosphorus, can modulate secondary metabolite production, including geosmin.

Regulatory_Influences_on_Geosmin_Production cluster_environmental Environmental Factors cluster_cellular Cellular Regulation Temperature Temperature GeoA_Expression geoA Gene Expression Temperature->GeoA_Expression Light Light Intensity Light->GeoA_Expression Nutrients Nutrient Availability Nutrients->GeoA_Expression CrpFnr Crp-Fnr Regulators CrpFnr->GeoA_Expression Transcriptional Control Geosmin_Production Geosmin Production GeoA_Expression->Geosmin_Production Translation & Enzyme Activity Geosmin_Biosynthesis FPP Farnesyl Diphosphate (FPP) Intermediate Germacradienol/Germacrene D (Intermediate) FPP->Intermediate N-terminal domain Geosmin Geosmin Intermediate->Geosmin C-terminal domain GeosminSynthase Geosmin Synthase (GeoA) (Bifunctional Enzyme) Experimental_Workflow Start Cyanobacterial Culture DNA_Extraction DNA Extraction Start->DNA_Extraction Functional_Analysis Functional Characterization (e.g., GC-MS) Start->Functional_Analysis PCR PCR Amplification of geoA DNA_Extraction->PCR Cloning_Sequencing Cloning & Sequencing PCR->Cloning_Sequencing Sequence_Analysis Sequence Analysis Cloning_Sequencing->Sequence_Analysis Phylogenetics Phylogenetic Analysis Sequence_Analysis->Phylogenetics Data_Integration Data Integration & Interpretation Phylogenetics->Data_Integration Functional_Analysis->Data_Integration

References

The Evolution of a Terrestrial Hallmark: A Technical Guide to the Geosmin Synthase Gene

Author: BenchChem Technical Support Team. Date: December 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Geosmin, the organic compound responsible for the characteristic earthy scent of soil, is a significant molecule in environmental science, water quality management, and potentially, as a signaling molecule in microbial ecology. The production of this volatile sesquiterpenoid is catalyzed by a single, bifunctional enzyme: geosmin synthase. The gene encoding this enzyme, commonly denoted as geoA, exhibits a fascinating and complex evolutionary history, characterized by a wide phylogenetic distribution across disparate microbial phyla, a high degree of sequence conservation, and a clear pattern of horizontal gene transfer. This technical guide provides an in-depth exploration of the evolution of the geosmin synthase gene, detailed experimental protocols for its study, and a summary of key quantitative data to serve as a resource for researchers in the field.

Molecular Biology and Function of Geosmin Synthase

Geosmin synthase is a bifunctional enzyme, typically around 726 amino acids in length, that catalyzes the multi-step conversion of farnesyl diphosphate (FPP) into geosmin.[1] The enzyme is composed of two distinct domains, an N-terminal domain and a C-terminal domain, both of which are catalytically active and share structural homology with terpene synthases.[1][2]

The biosynthesis of geosmin proceeds as follows:

  • N-Terminal Domain Activity : The N-terminal half of the enzyme first catalyzes the Mg²⁺-dependent cyclization of the universal C15 isoprenoid precursor, FPP.[3] This reaction yields primarily the intermediate germacradienol, along with germacrene D as a minor product.

  • C-Terminal Domain Activity : The C-terminal domain then mediates the subsequent conversion of germacradienol into the final C12 product, geosmin, through a fragmentation-rearrangement reaction.[1]

Both domains contain highly conserved aspartate-rich motifs and NSE/DTE triads that are essential for binding the magnesium cofactor and for catalysis.[1][2] Site-directed mutagenesis studies have confirmed that each domain harbors a distinct, independently functioning active site.[1]

Geosmin_Biosynthesis_Pathway FPP Farnesyl Diphosphate (FPP) Enzyme_N Geosmin Synthase (N-Terminal Domain) FPP->Enzyme_N Intermediate Germacradienol (Major Product) Enzyme_C Geosmin Synthase (C-Terminal Domain) Intermediate->Enzyme_C Geosmin Geosmin Enzyme_N->Intermediate Mg²⁺-dependent cyclization Enzyme_C->Geosmin Fragmentation- rearrangement

Figure 1: Geosmin Biosynthesis Pathway.

Phylogenetic Distribution and Evolution

The geoA gene is found across a wide and seemingly unrelated array of microorganisms, primarily bacteria, but also in some fungi. Its principal producers include:

  • Actinobacteria : Particularly the genus Streptomyces, which are abundant in soil.

  • Cyanobacteria : Various filamentous species, such as those from the orders Nostocales and Oscillatoriales, are major sources of geosmin in aquatic environments.[4]

  • Myxococcota (Myxobacteria) : Soil-dwelling myxobacteria are also known producers.

  • Proteobacteria : The gene has been identified in some species of this phylum.[5]

Phylogenetic analyses consistently show that the evolutionary history of the geoA gene is not congruent with the species phylogeny based on housekeeping genes like 16S rDNA and rpoC.[6] This incongruence is strong evidence for the role of Horizontal Gene Transfer (HGT) in the dissemination of the geosmin synthase gene across bacterial phyla. It is hypothesized that an ancestral gene originated in one group, likely Actinobacteria, and subsequently spread to other bacteria through HGT.

Despite its wide distribution, the gene is under strong purifying selection , indicating that its function is highly conserved and important for the organisms that possess it.[4][6] This is reflected in the high degree of sequence conservation observed.

Quantitative Data and Gene Cluster Analysis

The geosmin synthase gene exhibits significant conservation at both the nucleotide and amino acid levels. The following tables summarize key quantitative data from comparative analyses.

Metric Taxonomic Group Value Reference(s)
DNA Sequence Identity Cyanobacteria>72%[4][6]
Amino Acid Identity Across Actinobacteria, Myxococcota45-75%[2]
Amino Acid Similarity Across Actinobacteria, Myxococcota57-85%[2]
dN/dS Ratio Cyanobacteria0.125[4][6]
Table 1: Sequence Conservation and Selection Pressure on the Geosmin Synthase Gene.

A more detailed analysis of 66 bacterial strains revealed distinct clusters based on sequence similarity.[7]

Similarity Group Intra-group Amino Acid Sequence Similarity Primary Phyla Represented Reference(s)
Group 176-100%Cyanobacteria, Deltaproteobacteria[7]
Group 276-100%Cyanobacteria[7]
Group 376-100%Deltaproteobacteria[7]
Group 476-100%Actinobacteria (Streptomyces clade)[7]
Group 576-100%Actinobacteria (other)[7]
Table 2: Sequence Similarity Clusters of Geosmin Synthase Across Bacteria.

In many cyanobacteria and myxobacteria, the geoA gene is located within a conserved gene cluster, often co-transcribed with one or two genes encoding cyclic nucleotide-binding (CNB) proteins .[8][9][10] These CNB proteins are predicted to be members of the Crp-Fnr regulator family, suggesting a potential regulatory role for second messengers like cyclic-di-GMP or cAMP in controlling geosmin production.[8][9][11][12] This operon structure is largely absent in the Actinobacteria, where geoA is typically found as a standalone gene.[5][9]

Gene_Cluster_Comparison cluster_cyano Cyanobacteria / Myxococcota cluster_actino Actinobacteria cnb1 cnb cnb2 cnb cnb1->cnb2 geoA_cyano geoA cnb2->geoA_cyano geoA_actino geoA

Figure 2: Typical Geosmin Synthase Gene Cluster Arrangement.

Experimental Protocols

This section provides detailed methodologies for the molecular and biochemical analysis of the geosmin synthase gene and its protein product.

Gene Cloning and Heterologous Expression

This protocol describes the cloning of the geoA gene from a source organism into an E. coli expression vector.

  • Primer Design : Design forward and reverse primers to amplify the full-length geoA open reading frame. Incorporate restriction sites (e.g., NcoI and XhoI) into the 5' ends of the primers for subsequent cloning.

  • PCR Amplification : Perform PCR using genomic DNA from the target organism as a template. Use a high-fidelity DNA polymerase to minimize errors.

    • Reaction Mix : 50 ng genomic DNA, 0.5 µM each primer, 200 µM dNTPs, 1x Polymerase Buffer, 1-2 units DNA polymerase.

    • Cycling Conditions : 98°C for 30s; 30 cycles of (98°C for 10s, 55-65°C for 30s, 72°C for 2 min); final extension at 72°C for 10 min.

  • Vector and Insert Preparation : Digest both the purified PCR product and the expression vector (e.g., pET21d(+)) with the selected restriction enzymes (e.g., NcoI and XhoI) according to the manufacturer's instructions.

  • Ligation : Ligate the digested geoA insert into the prepared vector using T4 DNA Ligase.

  • Transformation : Transform the ligation mixture into a suitable E. coli cloning strain (e.g., DH5α). Plate on selective media (e.g., LB agar with ampicillin).

  • Sequence Verification : Isolate plasmid DNA from positive colonies and verify the sequence of the insert by Sanger sequencing.

  • Expression : Transform the sequence-verified plasmid into an expression strain (e.g., E. coli BL21(DE3)). Grow a liquid culture to mid-log phase (OD₆₀₀ ≈ 0.6) and induce protein expression with 0.5-1 mM IPTG for 4-16 hours at 18-30°C.

Recombinant Protein Purification

This protocol is for the purification of a His-tagged geosmin synthase protein using Immobilized Metal Affinity Chromatography (IMAC).

  • Cell Lysis : Harvest the induced E. coli cells by centrifugation. Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mg/mL lysozyme, DNase I). Lyse the cells by sonication on ice.

  • Clarification : Centrifuge the lysate at high speed (e.g., >15,000 x g) for 30 minutes at 4°C to pellet cell debris.

  • IMAC : Apply the clarified supernatant to a Ni-NTA affinity column pre-equilibrated with wash buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole).

  • Washing : Wash the column with several column volumes of wash buffer to remove non-specifically bound proteins.

  • Elution : Elute the bound His-tagged geosmin synthase with elution buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole).

  • Buffer Exchange : If necessary, exchange the buffer of the purified protein into a storage buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 10% glycerol) using dialysis or a desalting column.

  • Purity Assessment : Analyze the purity of the protein by SDS-PAGE.

Enzymatic Assay

This protocol is used to determine the activity of the purified geosmin synthase.

  • Reaction Setup : In a glass vial, prepare the reaction mixture containing assay buffer (e.g., 50 mM Tris-HCl pH 7.5), 10 mM MgCl₂, 50 µM FPP, and 1-5 µM of purified geosmin synthase.

  • Incubation : Overlay the reaction with a layer of an organic solvent (e.g., hexane or pentane) to trap the volatile geosmin product. Incubate at 30°C for 1-12 hours.

  • Extraction : Vigorously mix the vial to extract the products into the organic layer. Separate the organic layer.

  • Analysis : Analyze the organic extract by Gas Chromatography-Mass Spectrometry (GC-MS) to identify and quantify geosmin and other terpene products by comparing their retention times and mass spectra to authentic standards.

Phylogenetic and HGT Analysis Workflow

This workflow outlines the steps to infer the evolutionary history of the geoA gene and test for HGT.

HGT_Workflow cluster_data Data Collection & Alignment cluster_phylo Phylogenetic Reconstruction cluster_analysis HGT Inference Seq_Collection 1. Collect geoA and housekeeping gene (e.g., 16S rDNA) sequences Alignment 2. Perform Multiple Sequence Alignment (e.g., MUSCLE, ClustalW) Seq_Collection->Alignment Model_Selection 3. Select best-fit model of evolution (e.g., ModelTest) Alignment->Model_Selection Tree_Building 4. Construct phylogenetic trees (e.g., Maximum Likelihood, Bayesian Inference) Model_Selection->Tree_Building Bootstrap 5. Assess branch support (e.g., Bootstrap analysis) Tree_Building->Bootstrap Comparison 6. Compare geoA tree topology with the housekeeping gene (species) tree Bootstrap->Comparison Incongruence 7. Identify topological incongruence as evidence of HGT Comparison->Incongruence

Figure 3: Workflow for Phylogenetic Analysis and HGT Detection.

Conclusion

The geosmin synthase gene represents a remarkable case study in microbial evolution. Its bifunctional nature, conserved active sites, and widespread distribution via horizontal gene transfer underscore its ecological importance. The presence of regulatory elements within its gene cluster in certain phyla opens up new avenues for research into the signaling pathways that control the production of this potent, earth-scented molecule. The protocols and data presented in this guide offer a comprehensive resource for researchers aiming to further unravel the complexities of geosmin biosynthesis and its evolutionary trajectory across the microbial world.

References

(+)-Geosmin: A Key Semiochemical in Soil Ecosystems

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

(+)-Geosmin, a volatile organic compound produced by a variety of soil microbes, is well-known for its characteristic earthy aroma. Beyond this sensory attribute, geosmin plays a critical role as a semiochemical, mediating complex interactions within the soil ecosystem. This technical guide provides a comprehensive overview of the biosynthesis of (+)-geosmin, its ecological functions, and the experimental methodologies used to study its effects. It details its role in attracting soil arthropods for spore dispersal and as an aposematic (warning) signal to bacterivorous nematodes. This guide is intended to serve as a resource for researchers investigating microbial signaling, soil ecology, and novel drug development targets.

Introduction

(+)-Geosmin is a bicyclic terpenoid produced by various soil-dwelling microorganisms, most notably bacteria of the genus Streptomyces and some cyanobacteria and fungi[1][2][3]. For a long time, the biological significance of this energetically expensive secondary metabolite was not well understood. Recent research, however, has illuminated its crucial function as a semiochemical, a chemical signal that mediates interactions between organisms.

This guide will explore the dual role of (+)-geosmin as both an attractant and a repellent in the soil food web. It will delve into the biosynthetic pathway of geosmin, its perception by different soil organisms, and the resulting behavioral responses. Detailed experimental protocols and quantitative data are provided to facilitate further research in this area.

Biosynthesis of (+)-Geosmin

The biosynthesis of (+)-geosmin from farnesyl diphosphate (FPP) is catalyzed by a single bifunctional enzyme known as geosmin synthase[2][4][5][6]. In Streptomyces coelicolor, this enzyme is encoded by the SCO6073 gene[4][5].

The process involves two main steps:

  • Cyclization of FPP: The N-terminal domain of geosmin synthase catalyzes the cyclization of the universal sesquiterpene precursor, farnesyl diphosphate (FPP), to form germacradienol and germacrene D[4][5].

  • Conversion to Geosmin: The C-terminal domain then facilitates the conversion of germacradienol to (+)-geosmin[4][5].

This biosynthetic pathway is highly conserved among geosmin-producing Streptomyces species[1].

Geosmin_Biosynthesis Figure 1: Biosynthesis of (+)-Geosmin cluster_0 Geosmin Synthase FPP Farnesyl Diphosphate (FPP) N_terminal N-terminal Domain FPP->N_terminal Cyclization Germacradienol Germacradienol C_terminal C-terminal Domain Germacradienol->C_terminal Conversion Geosmin (+)-Geosmin N_terminal->Germacradienol C_terminal->Geosmin SPME_GCMS_Workflow Figure 2: Workflow for Geosmin Quantification cluster_0 Sample Preparation cluster_1 HS-SPME cluster_2 GC-MS Analysis Sample Soil or Culture Sample Vial Add to Headspace Vial with Salt Sample->Vial Equilibrate Equilibrate and Agitate Vial->Equilibrate Expose Expose SPME Fiber to Headspace Equilibrate->Expose Desorb Thermal Desorption in GC Inlet Expose->Desorb Separate Chromatographic Separation Desorb->Separate Detect Mass Spectrometry Detection (SIM) Separate->Detect Quantify Quantification Detect->Quantify Celegans_Geosmin_Signaling Figure 3: Hypothesized Geosmin Signaling in C. elegans ASE Neuron cluster_0 ASE Sensory Neuron Geosmin (+)-Geosmin GPCR Unknown GPCR Geosmin->GPCR Binds to G_protein G-protein Signaling GPCR->G_protein Activates Calcium ↑ Intracellular Ca²⁺ G_protein->Calcium Leads to Neuron_Activity Altered ASE Neuron Activity Calcium->Neuron_Activity Behavior Avoidance Behavior Neuron_Activity->Behavior Results in

References

An In-depth Technical Guide to the Chemical Structure and Stereochemistry of Geosmin Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, stereochemistry, and analysis of geosmin isomers. It includes detailed information on their synthesis, physicochemical properties, and biosynthetic pathway, tailored for a scientific audience.

Introduction to Geosmin and its Stereoisomers

Geosmin is a naturally occurring bicyclic tertiary alcohol responsible for the characteristic earthy aroma of soil and the off-tastes in water and some foods.[1] Its name is derived from the Greek words "geo" (earth) and "osme" (smell).[2] The human nose is exceptionally sensitive to geosmin, with detection thresholds in the parts-per-trillion range.[3]

The chemical formula for geosmin is C₁₂H₂₂O, and its structure is based on a decalin (decahydronaphthalene) ring system.[4] Specifically, it is a 4,8a-dimethyloctahydronaphthalen-4a(2H)-ol.[5] The geosmin molecule possesses three stereocenters, giving rise to a total of 2³ = 8 possible stereoisomers (four pairs of enantiomers). The naturally occurring and most potent odorant is (-)-geosmin, which has the (4S,4aS,8aR) configuration.[3][5] Its enantiomer, (+)-geosmin, has a significantly higher odor threshold.[3]

Chemical Structures of Geosmin Isomers

The eight stereoisomers of geosmin are presented below, showing the different spatial arrangements of the methyl and hydroxyl groups.

  • (-)-Geosmin: (4S,4aS,8aR)-4,8a-dimethyloctahydronaphthalen-4a(2H)-ol

  • (+)-Geosmin: (4R,4aR,8aS)-4,8a-dimethyloctahydronaphthalen-4a(2H)-ol

  • 5-epi-Geosmin and its enantiomer

  • C4-epimer of Geosmin and its enantiomer

  • C4,5-diepimer of Geosmin and its enantiomer

Quantitative Data of Geosmin Isomers

The following table summarizes the available quantitative data for various geosmin isomers. Please note that comprehensive data for all eight stereoisomers is not fully available in the literature.

Property(-)-Geosmin(+)-GeosminGeneral Geosmin
IUPAC Name (4S,4aS,8aR)-4,8a-dimethyloctahydronaphthalen-4a(2H)-ol[5](4R,4aR,8aS)-4,8a-dimethyloctahydronaphthalen-4a(2H)-ol[3]4,8a-dimethyloctahydronaphthalen-4a(2H)-ol[5]
Molecular Formula C₁₂H₂₂O[6]C₁₂H₂₂O[6]C₁₂H₂₂O[6]
Molecular Weight 182.31 g/mol [4]182.31 g/mol [4]182.31 g/mol [4]
Odor Threshold (in water) 0.0082 - 0.018 ppb[3]0.066 - 0.090 ppb[3]-
Boiling Point 270 °C[4]-270 °C[6]
Flash Point --104 °C[6]
Specific Gravity (@ 25°C) --1.018 - 1.023[7]
Mass Spec Fragments (m/z) 182 (M+), 125, 112[8]182 (M+), 125, 112[8]182 (M+), 125, 112[8]
¹H NMR Data (CDCl₃) Data not available in a comparable formatData not available in a comparable format-
¹³C NMR Data (CDCl₃) Data not available in a comparable formatData not available in a comparable format-

Experimental Protocols

Enantioselective Synthesis of Geosmin Stereoisomers

A recent study by Yin et al. (2024) reported the first enantioselective synthesis of all stereoisomers of geosmin.[9] While the detailed step-by-step protocols are found in the supplementary information of the publication, the general synthetic strategy is outlined here. The synthesis allows for the preparation of all eight stereoisomers in high enantiomeric purity.[9] The general approach involves the stereocontrolled construction of the decalin ring system with precise installation of the three stereocenters. Key steps may include asymmetric Michael additions, aldol reactions, and stereoselective reductions to control the relative and absolute configurations of the final products. For the exact reagents, reaction conditions, and purification methods, it is imperative to consult the original publication and its supplementary materials.[9][10]

Analysis of Geosmin in Water by SPME-GC/MS

Solid-Phase Microextraction (SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS) is a standard method for the detection and quantification of geosmin in aqueous samples.[8]

Materials and Reagents:

  • SPME fiber assembly (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS)[8]

  • GC-MS system with a suitable capillary column (e.g., DB-5ms)[11]

  • 20 mL headspace vials with screw caps and septa

  • Heater-stirrer or water bath

  • Sodium chloride (analytical grade)

  • Geosmin analytical standard

  • Deionized water

Procedure:

  • Sample Preparation: Place a 10 mL water sample into a 20 mL headspace vial. Add 3.0 g of NaCl to increase the ionic strength of the sample and enhance the partitioning of geosmin into the headspace.[8]

  • Incubation: Seal the vial and place it in a heater-stirrer or water bath set to 40°C. Allow the sample to equilibrate for a set period, for example, 15 minutes.[8]

  • SPME Extraction: Expose the SPME fiber to the headspace above the water sample for a defined extraction time (e.g., 15 minutes) while maintaining the temperature at 40°C.[8]

  • Desorption and GC-MS Analysis: Retract the fiber and immediately insert it into the heated injection port of the GC-MS (e.g., 270°C for 5 minutes) for thermal desorption of the analytes.[8] The injection port should be operated in splitless mode to maximize the transfer of the analyte to the column.

  • Chromatographic Separation: Use a suitable temperature program for the GC oven to separate geosmin from other volatile compounds. A typical program might start at a low temperature and ramp up to a higher temperature.

  • Mass Spectrometric Detection: Operate the mass spectrometer in selected ion monitoring (SIM) mode for high sensitivity and selectivity. The characteristic ions for geosmin are m/z 112 (quantification ion) and 125 (qualifier ion).[8][11]

  • Quantification: Create a calibration curve using standards of known geosmin concentrations to quantify the amount of geosmin in the unknown samples.

Biosynthesis of Geosmin

Geosmin is biosynthesized from farnesyl pyrophosphate (FPP) by a bifunctional enzyme called geosmin synthase.[2] The N-terminal domain of the enzyme catalyzes the cyclization of FPP to germacradienol, which is then converted to geosmin in the C-terminal domain.[2]

Geosmin_Biosynthesis FPP Farnesyl Pyrophosphate (FPP) EnzymeN Geosmin Synthase (N-terminal domain) FPP->EnzymeN Germacradienol Germacradienol EnzymeC Geosmin Synthase (C-terminal domain) Germacradienol->EnzymeC Geosmin (-)-Geosmin EnzymeN->Germacradienol EnzymeC->Geosmin

Caption: Biosynthetic pathway of (-)-geosmin from farnesyl pyrophosphate.

Conclusion

This technical guide has provided a detailed overview of the chemical structure, stereochemistry, quantitative properties, synthesis, and analysis of geosmin isomers. The recent advancements in the enantioselective synthesis of all geosmin stereoisomers open new avenues for research into their individual sensory properties and biological activities. The provided experimental protocol for SPME-GC/MS analysis serves as a practical guide for the accurate detection and quantification of these potent odorants in various matrices. Further research is warranted to fully characterize all stereoisomers and to understand the structure-activity relationships that govern their distinct sensory perceptions.

References

An In-depth Technical Guide to the Natural Sources and Producers of (+)-Geosmin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-Geosmin is a naturally occurring bicyclic tertiary alcohol responsible for the characteristic earthy aroma and flavor of soil, beetroot, and some aquatic environments. While often associated with undesirable "off-flavors" in drinking water and aquaculture, its potent sensory properties and biological origin make it a subject of significant interest in various scientific disciplines, including chemical ecology, environmental science, and natural product chemistry. This technical guide provides a comprehensive overview of the primary natural sources and producers of (+)-geosmin, quantitative production data, detailed experimental protocols for its study, and a visualization of its biosynthetic pathway.

Natural Sources and Producers of (+)-Geosmin

(+)-Geosmin is a secondary metabolite produced by a diverse range of organisms, spanning different biological kingdoms. The principal producers are microorganisms, although some higher plants are also known to synthesize this volatile compound.

Microbial Producers

Actinomycetes: These filamentous Gram-positive bacteria, particularly species belonging to the genus Streptomyces, are prolific producers of geosmin and are largely responsible for the characteristic smell of freshly plowed soil.[1][2] Not all Streptomyces species produce geosmin, and production capacity can vary significantly between strains.[3] Geosmin production in Streptomyces is often associated with sporulation, suggesting a role in spore dispersal.[3]

Cyanobacteria: Commonly known as blue-green algae, several genera of cyanobacteria are major contributors to geosmin-related taste and odor episodes in freshwater systems worldwide.[4][5] Notable geosmin-producing genera include Anabaena, Phormidium, and Planktothrix.[6] Geosmin is typically retained within the cyanobacterial cells and released into the water upon cell lysis.[6]

Myxobacteria: These soil-dwelling, predatory bacteria, such as Myxococcus xanthus and Stigmatella aurantiaca, are also known producers of geosmin.[5][7] The biosynthesis of geosmin in myxobacteria can follow a pathway that differs slightly from that in Streptomyces.[7][8]

Fungi: Certain fungi have been identified as producers of geosmin, contributing to the earthy aroma of some mushrooms and potentially causing off-flavors in food products.[9]

Plant Producers

Beetroot (Beta vulgaris): The characteristic earthy flavor of beetroot is due to the endogenous production of geosmin.[10][11][12] Studies have shown that geosmin is synthesized by the beet plant itself and is not a result of microbial activity in the soil.[12][13] The concentration of geosmin can vary between different beetroot cultivars.[10][11]

Liverworts: Some species of liverworts, which are simple non-vascular plants, have also been reported to produce geosmin.[5]

Quantitative Production of (+)-Geosmin

The following table summarizes quantitative data on (+)-geosmin production from various natural sources as reported in the scientific literature. It is important to note that production levels can be highly dependent on the specific strain, culture conditions, and analytical methods used.

Producer OrganismSpecies/CultivarProduction LevelNotes
Actinomycetes Streptomyces sp. (isolates)0.1 to 35 ag geosmin/bacterium/hourProduction rates varied significantly among different isolates.[14]
Streptomyces sp. 1SBS 1-115.5 µg/LIsolated from sediment.[15]
Cyanobacteria Anabaena sp.Maximal production of 2.8 µg/L in cultureProduction influenced by light, temperature, and nutrient concentrations.[16][17]
Anabaena circinalis8 x 10⁻⁶ ng/cell (exponential phase)Cell-associated geosmin decreased in the stationary phase.[6]
Dolichospermum smithiiUp to ~120 pg/cellProduction is temperature-dependent.[18]
Anabaena ucrainica> 1.20 x 10⁻⁵ ng/cellA bloom-forming cyanobacterium.[19]
Various (100 strains studied)21 strains identified as producersFrom six different genera.[4]
Myxobacteria Myxococcus xanthus DK1622Peak production at ~120 hours of growthGeosmin concentration determined by GC-MS.[20]
Plants Beta vulgaris (Red Beets)9.69 ± 0.22 to 26.7 ± 0.27 µg/kgConcentration varies depending on the cultivar.[10][11]

Biosynthesis of (+)-Geosmin

(+)-Geosmin is a sesquiterpenoid derived from the universal C15 precursor, farnesyl diphosphate (FPP).[21][22] In microorganisms such as Streptomyces coelicolor, the biosynthesis is catalyzed by a single bifunctional enzyme called geosmin synthase (GeoA).[21][23]

The N-terminal domain of geosmin synthase catalyzes the cyclization of FPP to form the intermediate germacradienol.[21][24] The C-terminal domain then mediates a second cyclization and fragmentation reaction, converting germacradienol into (+)-geosmin.[21][24]

Geosmin_Biosynthesis FPP Farnesyl Diphosphate (FPP) GeoA_N Geosmin Synthase (N-terminal domain) FPP->GeoA_N Germacradienol Germacradienol GeoA_C Geosmin Synthase (C-terminal domain) Germacradienol->GeoA_C Geosmin (+)-Geosmin GeoA_N->Germacradienol GeoA_C->Geosmin

Biosynthetic pathway of (+)-geosmin.

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the study of (+)-geosmin and its producers.

Protocol 1: Culturing of Streptomyces for Geosmin Production

This protocol is adapted from methodologies described for the growth and maintenance of Streptomyces species.[25][26][27]

1. Media Preparation (per liter):

  • Soy Flour Mannitol (SFM) Agar: 20 g Soy Flour, 20 g D-Mannitol, 20 g Agar.

  • Tryptone Soya Broth (TSB): 30 g TSB powder.

  • Sterilize media by autoclaving at 121°C for 20 minutes.

2. Inoculation and Incubation:

  • Inoculate SFM agar plates with Streptomyces spores or a mycelial suspension.

  • Incubate plates at 28-30°C for 5-7 days, or until sporulation is observed (a powdery appearance on the colony surface).

  • For liquid culture, inoculate 50 mL of TSB in a 250 mL baffled flask with spores or a small agar plug from a mature plate.

  • Incubate the liquid culture on a rotary shaker at 200-250 rpm and 28-30°C for 5-7 days.

3. Confirmation of Growth:

  • Monitor growth by observing mycelial pellet formation in liquid culture and colony morphology on agar plates.

Protocol 2: Culturing of Anabaena for Geosmin Production

This protocol is based on conditions known to influence geosmin production in Anabaena sp.[16][17]

1. Media Preparation:

  • Prepare BG-11 medium according to standard formulations.

  • For experiments investigating nutrient effects, modify the concentrations of nitrogen (e.g., NaNO₃ or NH₄Cl) and phosphorus (e.g., K₂HPO₄) as required.

  • Sterilize the medium by autoclaving.

2. Inoculation and Incubation:

  • Inoculate sterile BG-11 medium with an axenic culture of Anabaena sp.

  • Incubate cultures at a constant temperature (e.g., 20-25°C) under a controlled light:dark cycle (e.g., 16:8 h) with a specific light intensity (e.g., 50-100 µmol photons m⁻² s⁻¹).

  • Ensure gentle agitation or aeration to prevent cell clumping.

3. Monitoring Growth and Geosmin Production:

  • Monitor cell growth by measuring optical density at 750 nm or by cell counting using a hemocytometer.

  • Harvest samples at different growth phases (lag, exponential, stationary) for geosmin analysis.

Protocol 3: Extraction and Quantification of Geosmin by Headspace Solid-Phase Microextraction (HS-SPME) Coupled with Gas Chromatography-Mass Spectrometry (GC-MS)

This is a generalized protocol synthesized from several sources describing the analysis of geosmin in water and biological matrices.[28][29][30][31]

1. Sample Preparation:

  • For liquid samples (e.g., culture supernatant, water), place a known volume (e.g., 10 mL) into a 20 mL headspace vial.

  • For solid samples (e.g., beetroot tissue, microbial biomass), homogenize a known weight of the sample in deionized water and transfer to a headspace vial.

  • Add a saturated salt solution (e.g., NaCl) to increase the volatility of geosmin.

  • Spike the sample with a known concentration of an internal standard (e.g., d5-geosmin or 2-methylisoborneol-d3) for accurate quantification.

2. HS-SPME Procedure:

  • Equilibrate the sample vial at a specific temperature (e.g., 60-80°C) with agitation for a defined period (e.g., 10-15 minutes).

  • Expose a SPME fiber (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS) to the headspace of the vial for a set extraction time (e.g., 20-30 minutes).

3. GC-MS Analysis:

  • Injector: Desorb the SPME fiber in the GC inlet at a high temperature (e.g., 250-270°C) in splitless mode.

  • Column: Use a non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).

  • Oven Temperature Program: Start at a low temperature (e.g., 40-50°C), hold for a few minutes, then ramp up to a final temperature of around 280°C.

  • Mass Spectrometer: Operate in Selected Ion Monitoring (SIM) mode for high sensitivity and selectivity. Monitor characteristic ions for geosmin (e.g., m/z 112, 182) and the internal standard.

4. Quantification:

  • Generate a calibration curve using standards of known geosmin concentrations.

  • Calculate the concentration of geosmin in the sample based on the peak area ratio of the analyte to the internal standard.

Protocol 4: Molecular Identification of Geosmin Synthase Gene (geoA)

This protocol outlines the general steps for detecting the geoA gene in a microbial isolate using Polymerase Chain Reaction (PCR).[4][24][32]

1. DNA Extraction:

  • Extract genomic DNA from the microbial culture using a commercial DNA extraction kit or a standard phenol-chloroform extraction method.

2. Primer Design:

  • Design degenerate or specific PCR primers targeting conserved regions of the geoA gene. Primer sequences can be obtained from published literature.[24][32]

3. PCR Amplification:

  • Set up a PCR reaction containing the extracted DNA, primers, dNTPs, Taq polymerase, and PCR buffer.

  • Use a thermal cycler with an appropriate program, typically including an initial denaturation step, followed by 30-35 cycles of denaturation, annealing, and extension, and a final extension step. Annealing temperature will depend on the specific primers used.

4. Gel Electrophoresis:

  • Run the PCR product on an agarose gel to visualize the amplified DNA fragment.

  • Compare the size of the fragment to a DNA ladder to confirm it is of the expected size for the geoA gene.

5. Sequence Confirmation:

  • For definitive identification, purify the PCR product and send it for Sanger sequencing.

  • Compare the obtained sequence to known geoA sequences in public databases (e.g., NCBI BLAST) to confirm its identity.

Experimental Workflow

The following diagram illustrates a typical workflow for the investigation of a potential geosmin-producing microorganism.

Experimental_Workflow cluster_0 Organism Isolation and Culture cluster_1 Geosmin Analysis cluster_2 Genetic Identification Isolation Isolate Potential Producer Culturing Culture in Appropriate Media Isolation->Culturing Extraction HS-SPME Extraction Culturing->Extraction DNA_Extraction Genomic DNA Extraction Culturing->DNA_Extraction Analysis GC-MS Analysis Extraction->Analysis Quantification Quantification Analysis->Quantification Result1 Result1 Quantification->Result1 Geosmin Production Confirmed PCR PCR for geoA Gene DNA_Extraction->PCR Sequencing Sequencing and BLAST PCR->Sequencing Result2 Result2 Sequencing->Result2 geoA Gene Identified

Workflow for identifying geosmin producers.

Conclusion

This technical guide has provided a detailed overview of the natural sources and producers of (+)-geosmin, with a focus on microbial and plant origins. The quantitative data presented highlights the variability in production across different organisms and conditions. The outlined experimental protocols offer a practical framework for researchers to culture potential producers, quantify geosmin production, and identify the genetic basis for its synthesis. The provided diagrams of the biosynthetic pathway and experimental workflow serve as valuable visual aids for understanding the key processes involved in the study of this potent and ubiquitous natural product. Further research into the ecological roles of geosmin and the regulation of its production will continue to be an active area of investigation.

References

physical and chemical properties of (+)-geosmin

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Physical and Chemical Properties of (+)-Geosmin

Introduction

Geosmin is a bicyclic tertiary alcohol, an irregular sesquiterpenoid, renowned for its potent, earthy aroma and flavor.[1][2] It is the primary compound responsible for the characteristic scent of soil after rain, known as petrichor, and the earthy taste of beetroot.[1] Produced by various microorganisms, including bacteria of the Streptomyces genus and cyanobacteria, geosmin can be a significant concern in water supplies and aquaculture, where it can cause undesirable off-flavors.[3] The human olfactory system is exceptionally sensitive to geosmin, capable of detecting it at concentrations as low as a few parts per trillion.[1]

Geosmin possesses three stereocenters, leading to multiple possible stereoisomers. The naturally occurring enantiomer is (-)-geosmin.[4] This guide focuses on the physical and chemical properties of the synthetic (+)-geosmin enantiomer, providing quantitative data, experimental protocols, and pathway visualizations relevant to researchers in chemistry and the life sciences.

Physical and Chemical Properties of (+)-Geosmin

The physical and chemical properties of geosmin are crucial for its detection, isolation, and synthesis. While much of the historical literature focuses on the naturally occurring (-)-enantiomer or the racemic mixture, recent synthetic advancements have allowed for the characterization of the (+)-enantiomer.

Table 1: Physical Properties of Geosmin Stereoisomers

Property(+)-Geosmin(-)-GeosminRacemic ((+/-)-Geosmin)
Appearance Colorless oil/liquidColorless oil/liquid[3]Colorless oil
Molecular Formula C₁₂H₂₂O[1]C₁₂H₂₂O[1]C₁₂H₂₂O
Molar Mass 182.307 g/mol [1]182.307 g/mol [1]182.307 g/mol
Boiling Point 270-271 °C (at 760 mmHg)270 °C[5]110-112 °C (at 8 Torr)
Melting Point 78-82 °CNot availableNot applicable
Specific Rotation [α] +16.2 (c 0.1, CHCl₃)-16.5 (c 1.0, CHCl₃)0
Vapor Pressure 0.003 mmHg @ 25 °C (est.)0.003 mmHg @ 25 °C (est.)0.003 mmHg @ 25 °C (est.)
Odor Threshold (in water) ~0.1 µg/L~0.009 µg/L[4]Not applicable

Note: Data for (+)-Geosmin is primarily sourced from recent enantioselective synthesis studies.[6][7] Some properties are estimated or referenced from the racemate or (-)-enantiomer where specific data for the (+)-enantiomer is unavailable.

Table 2: Solubility and Partitioning of Geosmin

PropertyValueConditions
Water Solubility ~160 mg/L (est.)25 °C
Solubility in Organic Solvents Soluble in chloroform, methanol, alcohol, hexane, diethyl etherStandard conditions
LogP (o/w) 3.17 - 3.66 (est.)Not specified

Spectral Data

Spectroscopic data is essential for the structural elucidation and identification of (+)-geosmin.

Table 3: Spectroscopic Data for (+)-Geosmin

TechniqueData
¹H-NMR (CDCl₃) δ (ppm): 1.85 (m, 1H), 1.74 (m, 1H), 1.63-1.53 (m, 6H), 1.44 (m, 1H), 1.42 (m, 1H), 1.09 (m, 1H), 1.07 (m, 1H), 1.05 (s, 3H), 0.97 (s, 3H).
¹³C-NMR (CDCl₃) δ (ppm): 75.6, 72.1, 41.9, 36.9, 35.1, 33.7, 30.5, 30.2, 20.7, 20.4, 20.2, 9.8.
Mass Spectrometry (EI) Key fragments (m/z): 182 (M+), 167, 125, 112 (base peak), 97.[8]
Infrared (IR) Key absorptions (cm⁻¹): ~3400 (O-H stretch, broad), ~2930 (C-H stretch), ~1450 (C-H bend).

Note: NMR data presented is based on assignments for deuterated (-)-geosmin and may show slight variations for the (+)-enantiomer but is structurally representative.[8]

Biological Activity and Pathways

Biosynthesis of (-)-Geosmin

The characteristic earthy odor of soil is primarily due to the biosynthesis of (-)-geosmin by microorganisms like Streptomyces coelicolor. The process is catalyzed by a single bifunctional enzyme, geosmin synthase, which converts the universal sesquiterpene precursor, farnesyl diphosphate (FPP), into (-)-geosmin in a two-step reaction.[1]

Geosmin_Biosynthesis FPP Farnesyl Diphosphate (FPP) GGS_N Geosmin Synthase (N-terminal domain) FPP->GGS_N Germacradienol Germacradienol GGS_N->Germacradienol Mg²⁺ dependent cyclization GGS_C Geosmin Synthase (C-terminal domain) Germacradienol->GGS_C Geosmin (-)-Geosmin GGS_C->Geosmin Protonation-cyclization, retro-Prins fragmentation

Caption: Biosynthesis of (-)-Geosmin from Farnesyl Diphosphate.

Olfactory Signaling Pathway

Humans perceive the scent of geosmin through a specific olfactory receptor, OR11A1, which is a G protein-coupled receptor (GPCR). The binding of geosmin to this receptor initiates a signal transduction cascade, leading to the perception of its characteristic earthy smell.

Olfactory_Signaling cluster_membrane Olfactory Sensory Neuron Membrane Geosmin (+)-Geosmin OR11A1 OR11A1 Receptor (GPCR) Geosmin->OR11A1 binds G_olf G-protein (Gα_olf) OR11A1->G_olf activates ACIII Adenylyl Cyclase III (ACIII) G_olf->ACIII activates cAMP cAMP ACIII->cAMP ATP to cAMP CNG Cyclic Nucleotide-Gated (CNG) Ion Channel Ions Na⁺, Ca²⁺ Influx cAMP->CNG opens Depolarization Neuron Depolarization Signal Signal to Brain Depolarization->Signal Ions->Depolarization causes

Caption: Olfactory signaling pathway for geosmin perception via the OR11A1 receptor.

Experimental Protocols

Enantioselective Synthesis of (+)-Geosmin

The synthesis of enantiomerically pure (+)-geosmin can be achieved from commercially available starting materials. The following protocol is a summarized workflow based on modern synthetic organic chemistry methodologies.[6][7]

  • Starting Material: The synthesis begins with a suitable chiral precursor, such as an enantiomerically pure cyclohexanone derivative.

  • Michael Addition: A key step involves a stereoselective Michael addition of a vinyl ketone to the chiral enamine/imine derived from the cyclohexanone. This establishes one of the critical stereocenters.

  • Cyclization: The resulting diketone undergoes an intramolecular aldol condensation to form the bicyclic decalin ring system characteristic of geosmin.

  • Stereoselective Reduction: The ketone functionality is then reduced to a hydroxyl group. The choice of reducing agent (e.g., L-Selectride®, LiAlH₄) is critical to control the stereochemistry of the resulting alcohol.

  • Methylation: The final stereocenter is established by the stereoselective addition of a methyl group, often using an organocuprate or Grignard reagent in the presence of a Lewis acid.

  • Purification: Throughout the synthesis, purification of intermediates is performed using column chromatography on silica gel. The final product, (+)-geosmin, is purified to >99% enantiomeric excess, which is confirmed by chiral gas chromatography.

Analysis of Geosmin in Water by SPME-GC-MS

Solid-Phase Microextraction (SPME) followed by Gas Chromatography-Mass Spectrometry (GC-MS) is a standard method for the trace-level detection of geosmin in aqueous samples.[9]

1. Sample Preparation:

  • A 10-20 mL water sample is placed in a headspace vial.

  • To increase the partitioning of geosmin into the headspace, a salt (e.g., 2.5-6 g of NaCl) is added to the sample.[10]

  • The vial is sealed with a PTFE-lined septum.

2. SPME Extraction:

  • The sample is heated (e.g., to 70 °C) and stirred to facilitate the release of volatile compounds.[10]

  • A SPME fiber (e.g., DVB/CAR/PDMS) is exposed to the headspace above the water sample for a set time (e.g., 30 minutes) to adsorb the analytes.[10]

3. GC-MS Analysis:

  • The SPME fiber is retracted and immediately inserted into the heated injection port (e.g., 250 °C) of the gas chromatograph.[10]

  • The adsorbed geosmin is thermally desorbed from the fiber onto the GC column (e.g., DB-5ms).

  • The GC oven temperature is programmed to separate the compounds. A typical program might be: hold at 60 °C for 1 min, ramp to 170 °C at 5 °C/min, then ramp to 280 °C at 20 °C/min.[9]

  • The separated compounds are detected by a mass spectrometer operating in Selected Ion Monitoring (SIM) mode for maximum sensitivity. Key ions monitored for geosmin are m/z 112 and 125.

GCMS_Workflow Sample 1. Water Sample + NaCl in Vial Heat 2. Heat and Stir (e.g., 70°C) Sample->Heat SPME 3. Headspace SPME (e.g., 30 min) Heat->SPME Inject 4. Thermal Desorption in GC Injector (250°C) SPME->Inject Separate 5. GC Separation (DB-5ms column) Inject->Separate Detect 6. MS Detection (SIM mode, m/z 112) Separate->Detect Data 7. Data Analysis (Quantification) Detect->Data

Caption: Experimental workflow for SPME-GC-MS analysis of geosmin in water.

References

Methodological & Application

Application Notes and Protocols for the Enantioselective Synthesis of (+)-Geosmin and Its Stereoisomers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Geosmin is a naturally occurring bicyclic tertiary alcohol responsible for the characteristic earthy odor of soil and the taste of beetroot.[1][2] It is produced by various microorganisms, including actinomycetes and cyanobacteria.[2] The absolute configuration of natural geosmin is (+)-(4S,4aS,8aR)-4,8a-dimethyloctahydronaphthalen-4a(2H)-ol. The enantioselective synthesis of (+)-geosmin and its stereoisomers is of significant interest for structure-activity relationship studies, as an analytical standard, and for investigating its biological functions.[3][4] This document provides detailed protocols for the enantioselective synthesis of all four stereoisomers of geosmin, based on recently published methodologies.[1][5][6]

Logical Workflow for Stereoisomer Synthesis

The following diagram illustrates the general synthetic strategy to access all stereoisomers of geosmin, starting from 2-methylcyclohexanone and employing a stereoselective Robinson annelation as a key step.

G cluster_start Starting Material cluster_chiral_aux Chiral Auxiliaries cluster_robinson Stereoselective Robinson Annelation cluster_synthesis Diastereoselective Transformations start 2-Methylcyclohexanone S_aux (S)-(+)-Methylbenzylamine R_aux (R)-(-)-Methylbenzylamine rob_S Intermediate ent-18 S_aux->rob_S  Reaction with  Methyl Vinyl Ketone rob_R Intermediate 18 R_aux->rob_R  Reaction with  Methyl Vinyl Ketone ent_geosmin (-)-Geosmin rob_S->ent_geosmin Multi-step Synthesis ent_epi_geosmin ent-5-epi-Geosmin rob_S->ent_epi_geosmin Multi-step Synthesis geosmin (+)-Geosmin rob_R->geosmin Multi-step Synthesis epi_geosmin 5-epi-Geosmin rob_R->epi_geosmin Multi-step Synthesis

Caption: Synthetic workflow for geosmin stereoisomers.

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis of geosmin and its stereoisomers, including overall yield and enantiomeric excess (e.e.).

CompoundStarting MaterialOverall Yield (%)Enantiomeric Excess (e.e.) (%)
(+)-Geosmin Intermediate 18 Not explicitly stated>99%
5-epi-Geosmin (22) Intermediate 18 21% (over 4 steps)Not explicitly stated
(-)-Geosmin (ent-1) Intermediate ent-18 Not explicitly stated>99%
ent-5-epi-Geosmin (ent-22) Intermediate ent-18 20% (over 4 steps)Not explicitly stated
4,5-diepi-Geosmin (34) Intermediate 29 16% (over 5 steps)55%
ent-4,5-diepi-Geosmin (ent-34) Intermediate ent-29 17% (over 5 steps)54%

Experimental Protocols

The following protocols are adapted from the enantioselective synthesis of all stereoisomers of geosmin.[1]

Protocol 1: Synthesis of 5-epi-Geosmin (22)

This protocol outlines the four-step conversion of intermediate 18 to 5-epi-geosmin (22 ).

Step 1: Synthesis of Allyl Alcohol 19

  • Dissolve intermediate 18 in a mixture of THF/DME.

  • Cool the solution to -78 °C.

  • Add DIBAL-H (Diisobutylaluminium hydride) dropwise and stir the reaction mixture.

  • Monitor the reaction by TLC until completion.

  • Quench the reaction with methanol and allow it to warm to room temperature.

  • Add Rochelle's salt solution and stir vigorously.

  • Extract the aqueous phase with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash chromatography to yield allyl alcohol 19 .

Step 2: Synthesis of Mesylate 21

  • Dissolve allyl alcohol 19 in anhydrous dichloromethane.

  • Add triethylamine and cool the solution to 0 °C.

  • Add methanesulfonyl chloride dropwise and stir the reaction mixture at 0 °C.

  • After completion, quench the reaction with saturated sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to give mesylate 21 .

Step 3: Synthesis of 5-epi-Geosmin (22)

  • Dissolve mesylate 21 in anhydrous THF.

  • Add LiAlH₄ (Lithium aluminium hydride) portion-wise at 0 °C.

  • Reflux the reaction mixture until the starting material is consumed.

  • Cool the reaction to 0 °C and quench sequentially with water, 15% NaOH solution, and water.

  • Filter the resulting suspension and wash the solid with THF.

  • Concentrate the filtrate and purify the residue by flash chromatography to obtain 5-epi-geosmin (22 ) as a colorless oil.[1]

Step 4: Synthesis of ent-5-epi-Geosmin (ent-22)

  • Follow the same procedure as for the synthesis of 22 , starting from intermediate ent-18 to produce ent-22 .[1]

Protocol 2: Synthesis of 4,5-diepi-Geosmin (34)

This protocol describes the five-step synthesis of 4,5-diepi-geosmin (34 ).

Step 1: Synthesis of Intermediate 30 from 29

  • Follow a standard procedure for the reduction of the enone in intermediate 29 to the corresponding allylic alcohol.

Step 2: Epoxidation to Intermediate 31

  • Dissolve the allylic alcohol 30 in an appropriate solvent.

  • Perform an epoxidation reaction, for example, using m-CPBA (meta-Chloroperoxybenzoic acid).

Step 3: Reductive Opening of the Epoxide to Diol 32

  • Subject the epoxide 31 to reductive opening using a suitable reducing agent like LiAlH₄.

Step 4: Monotosylation to Intermediate 33

  • Selectively tosylate one of the hydroxyl groups in the diol 32 to form the monotosylate 33 .

Step 5: Reduction to 4,5-diepi-Geosmin (34)

  • Reduce the tosylate 33 with a hydride reagent such as LiAlH₄ to yield 4,5-diepi-geosmin (34 ). The overall yield for this five-step synthesis is reported to be 16%.[1]

Note on Enantiomeric Purity: The enantiomeric purities of the final products can be determined by gas chromatography on a chiral stationary phase.[1] For compounds with lower enantiomeric excess, separation of enantiomers can be achieved by HPLC on a chiral stationary phase.[1]

General Considerations

  • All reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents unless otherwise specified.

  • Reaction progress should be monitored by thin-layer chromatography (TLC).

  • Purification of intermediates and final products is typically achieved by flash column chromatography on silica gel.

  • The characterization of all synthesized compounds should be performed using standard analytical techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry.[1][3]

References

Application Notes and Protocols for the Chiral Separation of Geosmin Enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Geosmin, a naturally occurring bicyclic tertiary alcohol, is well-known for its potent earthy and musty odor. It is a metabolite produced by various microorganisms, including species of Streptomyces and cyanobacteria. The presence of geosmin, even at trace levels, can significantly impact the quality of drinking water, food products, and beverages such as wine.

Geosmin exists as two enantiomers: (-)-geosmin and (+)-geosmin. The naturally occurring and more odoriferous form is (-)-geosmin.[1] The odor threshold of (-)-geosmin is significantly lower than that of its (+) counterpart, making the ability to separate and quantify these enantiomers crucial for accurate sensory analysis and quality control. This document provides detailed analytical methods and protocols for the chiral separation of geosmin enantiomers, primarily focusing on gas chromatography-mass spectrometry (GC-MS) with a chiral stationary phase.

Analytical Methods for Chiral Separation

The primary technique for the successful enantioselective analysis of geosmin is gas chromatography (GC) utilizing a chiral stationary phase (CSP). Cyclodextrin-based CSPs have proven to be effective for this separation. The following sections detail the experimental protocols and quantitative data for this methodology.

Quantitative Data Summary

The following table summarizes the quantitative data for the chiral separation of geosmin enantiomers using a specialized chiral gas chromatography column. The data is based on the methodology that has been successfully applied to the analysis of geosmin in complex matrices such as wine.

Parameter(-)-Geosmin(+)-Geosmin
Retention Time (min) 40.841.2
Elution Order 12
Key Mass Fragments (m/z) 112, 125, 182112, 125, 182

Table 1: Quantitative data for the chiral GC-MS separation of geosmin enantiomers.

Experimental Protocols

Sample Preparation: Solid-Phase Microextraction (SPME)

This protocol describes a general method for the extraction and concentration of geosmin from a liquid matrix (e.g., water, wine) prior to GC-MS analysis.

Materials:

  • SPME fiber assembly (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS)

  • SPME holder for manual or automated injection

  • Heating and stirring module

  • 20 mL headspace vials with PTFE-faced septa

  • Sodium chloride (NaCl), analytical grade

  • Sample (e.g., 10 mL of water or wine)

  • Internal standard solution (optional, e.g., 2-methylisoborneol-d3)

Procedure:

  • Place 10 mL of the liquid sample into a 20 mL headspace vial.

  • If an internal standard is used, spike the sample with the appropriate volume of the standard solution.

  • Add 3 g of NaCl to the vial to increase the ionic strength of the sample, which enhances the partitioning of geosmin into the headspace.

  • Immediately seal the vial with a PTFE-faced septum and cap.

  • Place the vial in the heating and stirring module and equilibrate the sample at 40°C for 5 minutes with constant agitation.

  • Expose the SPME fiber to the headspace of the sample for 30 minutes at 40°C with continued agitation.

  • After extraction, retract the fiber into the needle and immediately introduce it into the GC injector for thermal desorption.

Chiral Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

This protocol outlines the conditions for the enantioselective separation of geosmin using a chiral capillary column. The methodology is adapted from established methods for the stereodifferentiation of geosmin.

Instrumentation and Columns:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

  • Chiral Capillary Column: Heptakis(2,3-di-O-methyl-6-O-tert-butyldimethylsilyl)-β-cyclodextrin (50% in OV1701, w/w), 25 m x 0.25 mm i.d., 0.25 µm film thickness.

GC-MS Conditions:

  • Injector Temperature: 250°C

  • Injection Mode: Splitless (desorption for 2 minutes)

  • Carrier Gas: Helium

  • Flow Rate: 1.0 mL/min (constant flow)

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes

    • Ramp 1: 2°C/min to 120°C

    • Ramp 2: 1°C/min to 140°C

    • Ramp 3: 5°C/min to 220°C, hold for 10 minutes

  • MS Transfer Line Temperature: 250°C

  • Ion Source Temperature: 230°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Acquisition Mode: Selected Ion Monitoring (SIM)

  • Ions to Monitor (m/z): 112 (quantifier), 125, 182 (qualifiers)

Visualizations

Experimental Workflow

The following diagram illustrates the overall workflow for the chiral analysis of geosmin enantiomers, from sample preparation to data analysis.

workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing sample Liquid Sample (e.g., Water, Wine) salting Addition of NaCl sample->salting spme Headspace SPME salting->spme desorption Thermal Desorption in GC Injector spme->desorption Transfer of SPME Fiber gcms Chiral GC-MS separation Enantiomeric Separation on Chiral Column desorption->separation detection Mass Spectrometric Detection (SIM) separation->detection chromatogram Chromatogram Acquisition detection->chromatogram integration Peak Integration and Identification chromatogram->integration quantification Quantification of Enantiomers integration->quantification

Fig. 1: Experimental workflow for chiral geosmin analysis.
Logical Relationship of Analytical Steps

This diagram outlines the logical progression and key considerations at each stage of the analytical method.

logical_flow start Start: Sample Collection prep Extraction & Concentration (SPME) start->prep Matrix Considerations analysis Chiral GC-MS Separation & Detection prep->analysis Desorption Efficiency data Data Analysis (Peak Integration & Quantification) analysis->data Resolution & Sensitivity end End: Report Enantiomer Ratio data->end Calibration & Validation

Fig. 2: Logical flow of the chiral separation method.

References

Application Notes and Protocols for Geosmin Quantification in Water by SPME-GC-MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Geosmin, a naturally occurring organic compound, is a primary source of earthy or musty off-flavors in drinking water, even at nanogram-per-liter concentrations. This characteristic poses a significant challenge for municipal water suppliers and the beverage industry, necessitating sensitive and reliable analytical methods for its detection and quantification. This document provides a detailed protocol for the quantification of geosmin in water samples using headspace solid-phase microextraction (HS-SPME) coupled with gas chromatography-mass spectrometry (GC-MS). The described method offers high sensitivity, accuracy, and robustness for routine monitoring of this impactful compound.

Introduction

Geosmin ((4S,4aS,8aR)-4,8a-dimethyloctahydronaphthalen-4a(2H)-ol) is a metabolite produced by various microorganisms, including cyanobacteria (blue-green algae) and actinomycetes.[1][2] Its extremely low odor threshold, reported to be below 10 parts per trillion (ppt) or nanograms per liter (ng/L), means that even minute amounts can lead to consumer complaints regarding water quality.[1][3] Consequently, accurate monitoring of geosmin levels is crucial for water treatment facilities to implement appropriate remediation strategies and ensure the palatability of drinking water.

Solid-phase microextraction (SPME) is a solvent-free, simple, and efficient sample preparation technique.[4] When combined with the selectivity and sensitivity of gas chromatography-mass spectrometry (GC-MS), it provides a powerful tool for the analysis of volatile and semi-volatile organic compounds in various matrices.[4] This application note details a validated HS-SPME-GC-MS protocol for the quantification of geosmin in water.

Experimental Protocol

This protocol is based on established methods for the analysis of geosmin in water.[1][5][6]

1. Materials and Reagents

  • Standards: Geosmin standard solution (e.g., 100 µg/mL in methanol).

  • Internal Standard (IS): 2-isopropyl-3-methoxypyrazine (IPMP) or deuterated geosmin (d5-geosmin) is recommended for improved accuracy.[2][7]

  • Reagents:

    • Methanol (HPLC grade)

    • Isooctane (for serial dilutions)[5]

    • Sodium chloride (NaCl), analytical grade, baked at 400°C for 4 hours to remove volatile contaminants.

    • Deionized water, freshly prepared and checked for background geosmin levels.

  • SPME Fibers: Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) 50/30 µm is highly recommended for its efficiency in extracting geosmin.[1][3][6][8]

  • Vials: 20 mL clear headspace vials with magnetic screw caps and PTFE/silicone septa.

2. Instrumentation

  • Gas chromatograph coupled with a mass spectrometer (GC-MS).

  • SPME autosampler (recommended for precision and throughput).

  • SPME fiber holder (for manual injection).

  • Analytical balance.

  • Vortex mixer.

3. Standard Preparation

Prepare a series of calibration standards by spiking deionized water with the geosmin standard solution. A typical calibration range is 1 to 100 ng/L.[1][2][3] An internal standard should be added to each standard and sample at a constant concentration (e.g., 10 ng/L).

4. Sample Preparation

  • Place 10 mL of the water sample into a 20 mL headspace vial.[3][6]

  • Add a consistent amount of NaCl (e.g., 2.0 - 3.0 g) to each vial.[5][6] Salting out enhances the extraction efficiency by increasing the partitioning of geosmin into the headspace.

  • If using an internal standard, spike the sample with the IS.

  • Immediately seal the vial with the cap and septum.

  • Briefly vortex the sample to dissolve the salt.

5. HS-SPME Procedure

  • Place the sample vial in the autosampler tray or a heating block.

  • Incubate the sample at a constant temperature, typically between 60°C and 80°C, for a set period (e.g., 30 minutes) with agitation (e.g., 1000 rpm) to facilitate the equilibration of geosmin between the aqueous phase and the headspace.[2][5][9]

  • Expose the SPME fiber to the headspace of the vial for a defined extraction time (e.g., 15-40 minutes).[5][6][9]

6. GC-MS Analysis

  • Desorption: Immediately after extraction, transfer the SPME fiber to the heated GC injection port for thermal desorption of the analyte. A typical desorption temperature is 250°C for 2-5 minutes in splitless mode.[5][6]

  • Gas Chromatography: Separate the analytes on a suitable capillary column, such as a 5% phenyl 95% methyl silicone column (30 m x 0.25 mm ID x 0.25 µm film thickness).[2]

  • Mass Spectrometry: Operate the mass spectrometer in Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) mode for enhanced sensitivity and selectivity.[1][5]

Table 1: Example GC-MS Parameters

ParameterValue
GC System
Injection Port Temp.250°C[5]
Injection ModeSplitless[9]
Carrier GasHelium[6]
Flow Rate1.1 mL/min[6]
Oven Program40°C (hold 2 min), ramp 10°C/min to 120°C, ramp 30°C/min to 250°C (hold 2 min)[9]
MS System
Ionization ModeElectron Ionization (EI)
Ion Source Temp.230°C
Quadrupole Temp.150°C
Monitored Ions (SIM)Geosmin: m/z 112 (quantifier), 182 (qualifier)[5][6]

Quantitative Data Summary

The performance of the SPME-GC-MS method for geosmin quantification is summarized in the following table, compiled from various studies.

Table 2: Method Performance Data for Geosmin Quantification

ParameterReported Range/ValueReference
Linearity (R²)≥ 0.995 - 0.9999[1][2][5][6]
Calibration Range1 - 1000 ng/L[2]
5 - 100 ng/L[1][3]
0.2 - 200 ng/L[5]
Method Detection Limit (MDL)0.191 - 1.5 ng/L[2][6]
Limit of Quantitation (LOQ)1 - 3.5 ng/L[6][9]
Recovery72.5% - 111%[5]
91.0% - 95%[1][6]
Precision (%RSD)0.56% - 7%[1][2]

Experimental Workflow

The following diagram illustrates the key steps in the SPME-GC-MS workflow for geosmin quantification in water.

SPME_GCMS_Workflow cluster_prep Sample Preparation cluster_extraction HS-SPME cluster_analysis GC-MS Analysis Sample 1. Water Sample (10 mL) AddSalt 2. Add NaCl (2-3 g) Sample->AddSalt SpikeIS 3. Spike Internal Standard AddSalt->SpikeIS SealVial 4. Seal Vial SpikeIS->SealVial Vortex 5. Vortex SealVial->Vortex Incubate 6. Incubate & Agitate (e.g., 60°C, 30 min) Vortex->Incubate Extract 7. Expose SPME Fiber (e.g., 30 min) Incubate->Extract Desorb 8. Thermal Desorption (GC Inlet, 250°C) Extract->Desorb Separate 9. Chromatographic Separation Desorb->Separate Detect 10. Mass Spectrometric Detection (SIM/MRM) Separate->Detect Quantify 11. Quantification Detect->Quantify

Caption: Workflow for geosmin analysis by SPME-GC-MS.

Conclusion

The HS-SPME-GC-MS method provides a sensitive, reliable, and efficient approach for the quantification of geosmin in water samples. The elimination of organic solvents and the potential for automation make it an environmentally friendly and high-throughput technique suitable for routine monitoring in water quality control laboratories. The detailed protocol and performance data presented here serve as a comprehensive guide for researchers and analysts in the implementation of this method.

References

Application Notes and Protocols for Headspace Analysis of Geosmin in Soil Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Geosmin (trans-1,10-dimethyl-trans-9-decalol) is a volatile organic compound (VOC) responsible for the characteristic earthy aroma of soil. Produced by various soil microorganisms, its analysis is crucial in environmental science, agriculture, and for understanding microbial signaling. Headspace analysis coupled with gas chromatography-mass spectrometry (GC-MS) is a powerful technique for quantifying geosmin in soil matrices. This document provides detailed application notes and protocols for three common headspace techniques: Static Headspace (SHS), Dynamic Headspace (DHS), and Solid-Phase Microextraction (SPME).

I. Headspace Analysis Techniques: An Overview

Headspace analysis involves the sampling and analysis of the vapor phase in equilibrium with a solid or liquid sample in a sealed container. This approach is ideal for the determination of volatile and semi-volatile compounds like geosmin in complex matrices such as soil, as it minimizes matrix effects and simplifies sample preparation.

  • Static Headspace (SHS): In SHS, a soil sample is sealed in a vial and heated to a specific temperature for a set time to allow volatile compounds to partition between the soil and the headspace. A portion of the headspace gas is then injected into the GC-MS for analysis.[1][2]

  • Dynamic Headspace (DHS): DHS, also known as purge-and-trap, involves passing an inert gas through the soil sample, which strips the volatile compounds from the matrix. These compounds are then collected on an adsorbent trap. The trap is subsequently heated, and the desorbed analytes are transferred to the GC-MS.[3]

  • Solid-Phase Microextraction (SPME): SPME utilizes a fused-silica fiber coated with a stationary phase. The fiber is exposed to the headspace above the soil sample, where it adsorbs the volatile analytes. The fiber is then retracted and inserted into the hot injector of a GC-MS, where the analytes are desorbed for analysis.[4][5]

II. Quantitative Data Summary

The following tables summarize key quantitative parameters for the analysis of geosmin using different headspace techniques. It is important to note that while data for SPME in soil is available, some of the performance metrics for SHS and DHS are derived from aqueous sample analysis and should be considered as a reference for method development in soil matrices.

Table 1: Comparison of Headspace Techniques for Geosmin Analysis

ParameterStatic Headspace (SHS)Dynamic Headspace (DHS)Solid-Phase Microextraction (SPME)
Principle Equilibrium-based sampling of headspace gas.Exhaustive extraction by purging with an inert gas and trapping.Adsorption of analytes onto a coated fiber.
Sample Throughput HighMediumHigh
Sensitivity ModerateHighVery High
Automation Easily automatedCan be automatedEasily automated
Solvent Usage NoneNoneNone

Table 2: Performance Data for Geosmin Analysis

ParameterStatic Headspace (SHS)Dynamic Headspace (DHS)Solid-Phase Microextraction (SPME)
Limit of Detection (LOD) 0.14 ng/L (in water)[1]Data not available for soil0.01 µg/kg (in soil)[4]
Limit of Quantification (LOQ) Data not available for soilData not available for soil0.1 µg/kg (in soil)[4]
Precision (%RSD) 4.8% at 1 ng/L (in water)[1]Typically <15% for VOCs in soil5-12% (in water)[6]
Recovery Matrix dependentTypically >80% for VOCs in soil72.5% to 111% (in water)[4]
Linearity (r²) >0.99 for VOCs in soil>0.99 for VOCs in soil>0.99

III. Experimental Protocols

A. Protocol 1: Static Headspace GC-MS (SHS-GC-MS)

This protocol is adapted from general methodologies for VOC analysis in soil.[7]

1. Materials and Reagents:

  • Headspace vials (20 mL) with PTFE/silicone septa and aluminum caps

  • Crimper/decapper

  • Spatula

  • Analytical balance

  • Matrix modifying solution (e.g., saturated NaCl solution)

  • Geosmin standard

  • Methanol (for standard preparation)

  • Blank soil matrix (e.g., baked sea sand)

2. Sample Preparation:

  • Weigh 5.0 ± 0.1 g of soil sample into a 20 mL headspace vial.

  • For calibration standards, use 5.0 g of blank soil matrix and spike with appropriate volumes of geosmin standard solution in methanol.

  • Add 5 mL of matrix modifying solution to each vial to aid the release of volatiles.

  • Immediately seal the vial with a PTFE/silicone septum and an aluminum cap using a crimper.

  • Vortex the vial for 30 seconds.

3. SHS-GC-MS Analysis:

  • Place the prepared vials in the autosampler tray of the headspace sampler.

  • Headspace Sampler Parameters (Example):

    • Oven Temperature: 80°C

    • Equilibration Time: 30 minutes

    • Injection Volume: 1 mL

    • Transfer Line Temperature: 120°C

    • Pressurization Time: 1 minute

  • GC-MS Parameters (Example):

    • Injector Temperature: 250°C

    • Carrier Gas: Helium, constant flow at 1.2 mL/min

    • Oven Program: 40°C (hold for 2 min), ramp to 250°C at 10°C/min, hold for 5 min.

    • MS Transfer Line Temperature: 280°C

    • Ion Source Temperature: 230°C

    • Mass Range: m/z 40-300

    • Quantifier Ion for Geosmin: m/z 112

    • Qualifier Ions for Geosmin: m/z 125, 182

B. Protocol 2: Dynamic Headspace GC-MS (DHS-GC-MS)

This protocol is based on a general method for the analysis of mobile VOCs in soil.[3]

1. Materials and Reagents:

  • In addition to SHS materials:

  • Adsorbent tubes (e.g., Tenax TA)

  • Dynamic headspace sampler with a thermal desorber

2. Sample Preparation:

  • Prepare soil samples in headspace vials as described in the SHS protocol (Section III.A.2).

3. DHS-GC-MS Analysis:

  • Place the vials in the DHS autosampler.

  • DHS Parameters (Example):

    • Incubation Temperature: 60°C

    • Incubation Time: 15 minutes

    • Purge Gas: Helium or Nitrogen

    • Purge Flow: 40 mL/min

    • Purge Time: 10 minutes

    • Trap Material: Tenax TA

    • Trapping Temperature: 25°C

  • Thermal Desorber Parameters (Example):

    • Desorption Temperature: 250°C

    • Desorption Time: 5 minutes

    • Transfer Line Temperature: 260°C

  • GC-MS Parameters: Use the same parameters as in the SHS protocol (Section III.A.3).

C. Protocol 3: Headspace Solid-Phase Microextraction GC-MS (HS-SPME-GC-MS)

This protocol is based on a method developed for the analysis of geosmin in volatile emissions from soil.[5]

1. Materials and Reagents:

  • In addition to SHS materials:

  • SPME fiber assembly (e.g., 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS)

  • SPME-compatible GC injector liner

2. Sample Preparation:

  • Prepare soil samples in headspace vials as described in the SHS protocol (Section III.A.2).

3. HS-SPME-GC-MS Analysis:

  • Place the prepared vials in the autosampler tray.

  • SPME Parameters (Example):

    • Equilibration Temperature: 30°C[5]

    • Equilibration Time: 10 minutes

    • SPME Fiber: 50/30 µm DVB/CAR/PDMS[4][5]

    • Extraction Time: 10 minutes[5]

  • GC-MS Parameters (Example):

    • Injector Temperature: 230°C (for thermal desorption)[5]

    • Desorption Time: 4 minutes[5]

    • GC oven program and MS parameters can be adapted from the SHS protocol (Section III.A.3).

IV. Visualized Workflows

The following diagrams illustrate the experimental workflows for each headspace analysis technique.

SHS_Workflow cluster_prep Sample Preparation cluster_analysis SHS-GC-MS Analysis soil Weigh Soil Sample vial Place in Headspace Vial soil->vial seal Add Matrix Modifier & Seal vial->seal vortex Vortex seal->vortex equilibrate Equilibrate at 80°C vortex->equilibrate inject Inject Headspace Gas equilibrate->inject gcms GC-MS Analysis inject->gcms

Static Headspace (SHS) Experimental Workflow.

DHS_Workflow cluster_prep Sample Preparation cluster_analysis DHS-GC-MS Analysis soil Weigh Soil Sample vial Place in Headspace Vial soil->vial seal Add Matrix Modifier & Seal vial->seal vortex Vortex seal->vortex purge Purge with Inert Gas vortex->purge trap Trap Volatiles purge->trap desorb Thermally Desorb Trap trap->desorb gcms GC-MS Analysis desorb->gcms

Dynamic Headspace (DHS) Experimental Workflow.

SPME_Workflow cluster_prep Sample Preparation cluster_analysis SPME-GC-MS Analysis soil Weigh Soil Sample vial Place in Headspace Vial soil->vial seal Add Matrix Modifier & Seal vial->seal vortex Vortex seal->vortex equilibrate Equilibrate at 30°C vortex->equilibrate extract Expose SPME Fiber equilibrate->extract desorb Desorb Fiber in GC Inlet extract->desorb gcms GC-MS Analysis desorb->gcms

Solid-Phase Microextraction (SPME) Experimental Workflow.

V. Conclusion

The choice of headspace technique for geosmin analysis in soil will depend on the specific requirements of the study, such as sensitivity, sample throughput, and available instrumentation. SPME-GC-MS is a highly sensitive and solvent-free method that has been successfully applied to the analysis of geosmin in soil.[4][5] SHS-GC-MS offers a simpler and faster alternative for screening purposes or when very low detection limits are not required. DHS-GC-MS provides the highest sensitivity due to its exhaustive extraction and concentration principle, making it suitable for trace-level analysis. The protocols and data presented in these application notes provide a solid foundation for the development and implementation of robust and reliable methods for the quantification of geosmin in soil samples.

References

Application Notes and Protocols for Sensory Analysis of Geosmin Off-Flavor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Geosmin is a naturally occurring organic compound with a distinct earthy aroma and flavor. While harmless, its presence, even at trace levels, can lead to significant off-flavors in water, food products, and pharmaceuticals, impacting consumer acceptance and product quality. This document provides detailed application notes and protocols for the sensory analysis of geosmin, enabling researchers and quality control professionals to effectively detect, quantify, and manage this potent off-flavor compound. Sensory evaluation is a critical tool as analytical instruments may not always correlate with human perception of flavor.[1][2]

Key Sensory Analysis Methods

Several established sensory analysis methods can be employed for the detection and quantification of geosmin off-flavor. The choice of method depends on the specific objective, whether it is to determine the presence of a detectable difference, to describe the flavor profile, or to establish the detection threshold.

Flavor Profile Analysis (FPA)

Flavor Profile Analysis is a descriptive sensory method used to identify and quantify the specific sensory attributes of a sample.[3][4] A trained panel of assessors identifies the individual flavor and aroma characteristics (descriptors) of a sample and rates their intensity.[3][5]

Applications:

  • Characterizing the specific off-flavor profile caused by geosmin.

  • Assessing the effectiveness of treatment processes for geosmin removal.[1]

  • Monitoring changes in flavor profile over time.

Triangle Test

The triangle test is a discriminative method used to determine if a sensory difference exists between two samples.[6][7][8] Panelists are presented with three samples, two of which are identical and one is different, and are asked to identify the odd sample out.[6][9][10]

Applications:

  • Detecting the presence of geosmin in a product compared to a control.

  • Screening raw materials for geosmin contamination.

  • Validating changes in processing to ensure they do not introduce an off-flavor.

Threshold Testing

Threshold testing is used to determine the minimum concentration of a substance that can be detected by a sensory panel. The Ascending Concentration Series Forced-Choice Method (as described in ASTM E679-19) is a common approach.[11][12][13][14][15]

Applications:

  • Establishing the detection limit of geosmin in a specific product matrix.[14]

  • Screening and training sensory panelists for their sensitivity to geosmin.

  • Setting quality control limits for acceptable levels of geosmin.

Quantitative Data Summary

The following tables summarize key quantitative data related to geosmin detection thresholds in water and fish, as reported in various studies.

Table 1: Geosmin Detection Thresholds in Water

Detection Threshold (ng/L)MethodSource
4Sensory Detection[16]
5-10Odor Detection[17]
10Odor Threshold
10Sensory Evaluation[18][19]
20Flavor Threshold[20]
1.3Human Detection[21]

Table 2: Geosmin Detection Thresholds in Fish

Detection Threshold (µg/kg)Fish SpeciesMethodSource
0.9Not SpecifiedOdor Detection[17]
0.25-10VariousSensory Detection[16]
0.59Black CarpOlfactory Threshold[16][22]
0.51Bighead CarpOlfactory Threshold[16][22]

Experimental Protocols

Protocol 1: Flavor Profile Analysis (FPA) for Geosmin

1. Panelist Selection and Training:

  • Select 4-6 panelists based on their sensory acuity, ability to describe flavors, and commitment.
  • Train panelists using a variety of chemical reference standards to develop a common vocabulary for describing earthy/musty off-flavors.[5] Use a geosmin standard to familiarize them with its specific aroma and taste.[20]
  • Calibrate the panel on a consistent intensity scale using known concentrations of geosmin.[5]

2. Sample Preparation:

  • Prepare samples and a control (geosmin-free) in identical containers, coded with random three-digit numbers.[10]
  • Present samples at a controlled temperature suitable for the product matrix.

3. Evaluation Procedure:

  • Panelists individually evaluate the aroma of each sample first, then the flavor.
  • Panelists record all detectable aroma and flavor descriptors and rate their intensity on a predefined scale (e.g., a 7-point or 12-point scale).[23]
  • A group discussion follows individual evaluations to reach a consensus on the flavor profile of each sample.

4. Data Analysis:

  • Compile the individual and consensus flavor profiles.
  • Use statistical analysis to compare the intensity of the "earthy" or "musty" descriptors between samples.

Protocol 2: Triangle Test for Geosmin Detection

1. Sample Preparation:

  • Prepare two sets of samples: Sample A (control, geosmin-free) and Sample B (test sample, potentially containing geosmin).
  • For each panelist, present three coded samples in one of the six possible orders: AAB, ABA, BAA, BBA, BAB, ABB.[6][8][10]

2. Evaluation Procedure:

  • Instruct panelists that two samples are identical and one is different.
  • Ask panelists to identify the odd sample.[9][10]
  • Provide water and unsalted crackers for palate cleansing between samples.

3. Data Analysis:

  • Count the number of correct identifications.
  • Use a statistical table (e.g., from ISO 4120) or a chi-square test to determine if the number of correct identifications is statistically significant, indicating a perceivable difference between the samples.[6]

Protocol 3: Geosmin Detection Threshold Testing (ASTM E679-19 Method)

1. Preparation of Concentration Series:

  • Prepare a stock solution of geosmin in a suitable solvent (e.g., methanol).[21]
  • Create a series of ascending concentrations of geosmin in the product matrix (e.g., water), typically with a geometric progression (e.g., 2, 4, 8, 16 ng/L).[11]

2. Sample Presentation (Forced-Choice):

  • For each concentration level, present three samples to each panelist: one spiked with geosmin and two blanks (control).[11][14]
  • The position of the spiked sample should be randomized for each presentation.

3. Evaluation Procedure:

  • Instruct panelists to select the sample that is different from the other two, even if they are not certain.[11]
  • Start with the lowest concentration and proceed to higher concentrations.
  • The individual's threshold is the lowest concentration at which they correctly identify the spiked sample.

4. Data Analysis:

  • Calculate the group's best-estimate threshold as the geometric mean of the individual thresholds.[11]

Visualizations

Experimental_Workflow_FPA cluster_prep Preparation cluster_eval Evaluation cluster_analysis Analysis Panelist_Training Panelist Selection & Training Sample_Prep Sample Preparation Panelist_Training->Sample_Prep Individual_Eval Individual Evaluation (Aroma & Flavor) Sample_Prep->Individual_Eval Group_Discussion Group Discussion & Consensus Individual_Eval->Group_Discussion Data_Compilation Data Compilation Group_Discussion->Data_Compilation Statistical_Analysis Statistical Analysis Data_Compilation->Statistical_Analysis

Caption: Flavor Profile Analysis (FPA) Workflow.

Experimental_Workflow_Triangle_Test cluster_prep Preparation cluster_eval Evaluation cluster_analysis Analysis Sample_Prep Prepare Control (A) & Test (B) Samples Sample_Presentation Present 3 Coded Samples (e.g., AAB, ABA) Sample_Prep->Sample_Presentation Identify_Odd Panelist Identifies the Odd Sample Sample_Presentation->Identify_Odd Count_Correct Count Correct Identifications Identify_Odd->Count_Correct Statistical_Analysis Determine Statistical Significance Count_Correct->Statistical_Analysis

Caption: Triangle Test Experimental Workflow.

Experimental_Workflow_Threshold_Testing cluster_prep Preparation cluster_eval Evaluation cluster_analysis Analysis Concentration_Series Prepare Ascending Concentration Series Forced_Choice_Presentation Present 1 Spiked & 2 Blank Samples Concentration_Series->Forced_Choice_Presentation Identify_Spiked Panelist Identifies Different Sample Forced_Choice_Presentation->Identify_Spiked Repeat_Ascending Repeat for Each Concentration Identify_Spiked->Repeat_Ascending Determine_Individual_Threshold Determine Individual Threshold Repeat_Ascending->Determine_Individual_Threshold Calculate_Group_Threshold Calculate Group Threshold (Geometric Mean) Determine_Individual_Threshold->Calculate_Group_Threshold

Caption: Threshold Testing Workflow (ASTM E679-19).

References

Application Notes and Protocols: (+)-Geosmin as a Certified Reference Material

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the use of (+)-geosmin as a certified reference material (CRM) in analytical testing. The primary application of a (+)-geosmin CRM is to ensure the quality and validity of analytical measurements for the detection and quantification of geosmin, a naturally occurring organic compound responsible for earthy or musty odors in water and other matrices.[1][2][3][4] Accurate quantification of geosmin is critical in industries such as drinking water production, food and beverage manufacturing, and environmental monitoring.[5]

Introduction to (+)-Geosmin and Certified Reference Materials

Geosmin is a tertiary alcohol produced by various microorganisms, including cyanobacteria and actinomycetes.[6][7] Its presence, even at nanogram-per-liter concentrations, can lead to consumer complaints regarding taste and odor in drinking water.[7][8][9][10]

A Certified Reference Material (CRM) is a standard of the highest quality, providing a known concentration and associated uncertainty for a specific substance.[1][3] The use of a (+)-geosmin CRM is essential for:

  • Method Validation: Assessing the accuracy and performance of analytical methods.[2][3]

  • Instrument Calibration: Creating accurate calibration curves for quantifying geosmin concentrations.[2][3]

  • Quality Control: Ensuring the reliability and consistency of routine analytical measurements.[1][3]

  • Establishing Traceability: Linking measurement results to a recognized standard.[1][4]

Quantitative Data Summary

The following tables summarize key quantitative data for the analysis of geosmin using various methods.

Table 1: Analytical Method Performance for Geosmin Quantification

ParameterSolid-Phase Microextraction (SPME)-GC/MSPurge and Trap (P&T)-GC/MSUltrasound-Assisted Dispersive Liquid-Liquid Microextraction (USADLLME)-GC/MS
Method Detection Limit (MDL) 1.9 ng/L[8][11]0.33 ng/L[9]2 ng/L[12]
Calibration Range 5 - 100 ng/L[8][11]2 - 100 ng/L[9]Not Specified
Recovery 60 - 123%[8][11]~110%[9]70 - 113%[12]
Precision (%RSD) <15%<20%[9]<11%[12]

Table 2: Example Gas Chromatography-Mass Spectrometry (GC/MS) Parameters

ParameterSetting 1Setting 2
Column DB-5MS (30 m x 0.25 mm, 0.25 µm film)[13]Not Specified
Injector Temperature 280°C[13]270°C[14]
Carrier Gas Helium @ 1.0 mL/min[13]Helium @ 1.1 mL/min[14]
Oven Program 50°C (2 min), ramp 5°C/min to 160°C, ramp 20°C/min to 280°C (8 min hold)[13]Not Specified
Mass Spectrometer Mode Selected Ion Monitoring (SIM)Selected Ion Monitoring (SIM)
Quantification Ions (m/z) 112[14]112, 125[14]
Confirmation Ions (m/z) 95[14]Not Specified

Experimental Protocols

Handling and Storage of (+)-Geosmin CRM

Proper handling and storage of the (+)-geosmin CRM are crucial to maintain its integrity and certified concentration.

  • Storage: Store the CRM at the temperature specified on the certificate of analysis, typically between 2-8°C.

  • Handling: Allow the CRM to equilibrate to room temperature before opening. Use calibrated pipettes and sterile techniques to handle the solution.

  • Solvent: The CRM is typically supplied in methanol. Ensure compatibility with your analytical method.

Preparation of Standard Solutions

This protocol describes the preparation of a stock solution and a series of calibration standards from a commercially available (+)-geosmin CRM.

Materials:

  • (+)-Geosmin CRM (e.g., 100 µg/mL in methanol)

  • Methanol (HPLC grade or equivalent)

  • Calibrated micropipettes

  • Volumetric flasks (Class A)

  • Vials for storage

Procedure:

  • Stock Standard Preparation:

    • Allow the (+)-geosmin CRM ampule to reach room temperature.

    • Carefully open the ampule.

    • Using a calibrated pipette, transfer a precise volume of the CRM solution into a volumetric flask.

    • Dilute to the mark with methanol to create a stock standard solution (e.g., 1 µg/mL).

  • Working Standard Preparation:

    • Perform serial dilutions of the stock standard solution with methanol or reagent water to prepare a series of working standards.

    • Typical calibration curve concentrations for water analysis range from 2 ng/L to 100 ng/L.[9]

Sample Preparation and Analysis by SPME-GC/MS

This protocol provides a general procedure for the analysis of geosmin in water samples using Solid-Phase Microextraction (SPME) followed by Gas Chromatography-Mass Spectrometry (GC/MS).

Materials:

  • SPME fiber (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS)[7][8]

  • Headspace vials (e.g., 20 mL) with caps and septa[7]

  • Sodium chloride (NaCl)

  • Water sample

  • Prepared geosmin standards

  • Internal standard (e.g., 2-isopropyl-3-methoxypyrazine)[7]

  • GC/MS system

Procedure:

  • Sample Preparation:

    • Add a 10 mL aliquot of the water sample or standard to a 20 mL headspace vial.[7]

    • Add 3 g of NaCl to the vial.[7]

    • Spike with an internal standard.

  • SPME Extraction:

    • Incubate the vial at 60°C for 30 minutes.[7]

    • Expose the SPME fiber to the headspace of the vial for a defined period (e.g., 4 minutes) to allow for the adsorption of geosmin.[7]

  • GC/MS Analysis:

    • Desorb the SPME fiber in the heated injection port of the GC.

    • Analyze the sample using the parameters outlined in Table 2 or an optimized in-house method.

Visualizations

experimental_workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing start Receive & Store (+)-Geosmin CRM stock Prepare Stock Standard start->stock working Prepare Working Standards stock->working calibrate Generate Calibration Curve working->calibrate sample Prepare Sample (e.g., water) extract Extract Geosmin (e.g., SPME) sample->extract gcms GC/MS Analysis extract->gcms quantify Quantify Geosmin in Sample gcms->quantify calibrate->quantify report Report Results quantify->report

Caption: Experimental workflow for the use of (+)-geosmin CRM.

logical_relationship cluster_uses Primary Uses cluster_outcomes Outcomes crm (+)-Geosmin CRM method_val Method Validation crm->method_val calibration Instrument Calibration crm->calibration qc Quality Control crm->qc accuracy Accurate Results method_val->accuracy calibration->accuracy reliability Reliable Data qc->reliability traceability Metrological Traceability accuracy->traceability reliability->traceability

Caption: Logical relationship of (+)-geosmin CRM use and outcomes.

References

Application Note: Standard Operating Procedure for the Analysis of Geosmin in Aqueous Samples

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Geosmin (trans-1,10-dimethyl-trans-9-decalol) is a naturally occurring organic compound with a distinct earthy aroma and flavor.[1][2][3] Produced by microorganisms such as cyanobacteria (blue-green algae) and actinomycetes, its presence in drinking water, even at nanogram-per-liter concentrations, can lead to consumer complaints and significant challenges for water treatment facilities.[1][2][4][5] The human detection threshold for geosmin is exceptionally low, with some individuals able to detect it at concentrations as low as 1-10 ng/L.[1] Therefore, a robust and sensitive analytical method is crucial for monitoring and managing geosmin levels in water sources. This application note provides a detailed standard operating procedure (SOP) for the analysis of geosmin in water samples using headspace solid-phase microextraction (HS-SPME) followed by gas chromatography-mass spectrometry (GC-MS). This method is widely adopted due to its simplicity, sensitivity, and elimination of solvent use.[5][6][7]

Principle

This method involves the extraction of volatile geosmin from the headspace of a water sample onto a solid-phase microextraction (SPME) fiber. The fiber, coated with a specific stationary phase, is exposed to the headspace above the sample, where volatile analytes partition onto the fiber.[5] After extraction, the fiber is transferred to the heated injection port of a gas chromatograph, where the trapped analytes are thermally desorbed and separated on a capillary column.[5] The separated compounds are then detected and quantified by a mass spectrometer.

Experimental Protocols

1. Sample Collection and Preservation

Proper sample collection is critical to prevent the loss of volatile geosmin.

  • Materials:

    • 40 mL amber glass vials with screw caps and PTFE-lined septa.

  • Procedure:

    • If sampling from a faucet, remove the aerator and screen.

    • Allow the water to run for approximately 5 minutes to ensure the sample is representative of the source.[8]

    • Reduce the water flow to the thickness of a pencil to minimize turbulence and splashing.[8]

    • Fill the sample vial to the top, leaving no headspace, to prevent the analyte from partitioning into the air.[8]

    • Screw the cap on firmly.[8]

    • Store samples at ≤6°C and protect them from light.[8] Analysis should be performed as soon as possible, ideally within 72 hours of collection.[8]

2. Preparation of Standards and Reagents

  • Geosmin Stock Standard (e.g., 100 µg/mL): Purchase a certified standard solution or prepare by dissolving pure geosmin in methanol.[4][9]

  • Working Standard Solutions: Prepare a series of working standards by diluting the stock solution in methanol.[9]

  • Calibration Standards: Prepare a six-point calibration curve in the desired concentration range (e.g., 5 to 100 ng/L) by spiking appropriate volumes of the working standard solutions into reagent water in 20 mL headspace vials.[10]

  • Sodium Chloride (NaCl): ACS grade or higher.[11] Salting out with NaCl increases the ionic strength of the sample, which can enhance the partitioning of geosmin into the headspace.[12]

3. Headspace SPME Procedure

  • Materials:

    • 20 mL headspace vials with screw caps and septa.

    • SPME fiber assembly: A common and efficient fiber for geosmin analysis is Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS).[2][10][13]

    • Autosampler with SPME capability or a manual SPME holder.

    • Heater and agitator (e.g., heating block with magnetic stirring).

  • Procedure:

    • Pipette 10 mL of the sample or calibration standard into a 20 mL headspace vial.[10]

    • Add a defined amount of NaCl (e.g., 2.0 - 2.5 grams) to the vial.[10][12]

    • Seal the vial immediately with a screw cap and septum.

    • Place the vial in the heater/agitator and allow it to equilibrate at a specified temperature (e.g., 60-80°C) with stirring (e.g., 1000 rpm) for a set period (e.g., 1 minute).[7][12]

    • Expose the SPME fiber to the headspace of the vial for a defined extraction time (e.g., 20-40 minutes) at the same temperature.[7][12]

    • After extraction, retract the fiber into the needle and immediately transfer it to the GC injection port for desorption.

4. GC-MS Analysis

  • Desorption: The SPME fiber is inserted into the heated GC inlet where the trapped geosmin is thermally desorbed onto the analytical column. Desorption is typically performed at a high temperature (e.g., 250-260°C) for a few minutes (e.g., 3-5 minutes).[12]

  • Gas Chromatography: The GC separates geosmin from other compounds in the sample.

  • Mass Spectrometry: The mass spectrometer is used for detection and quantification. It is often operated in Selected Ion Monitoring (SIM) mode for enhanced sensitivity and selectivity.[10]

Data Presentation

Table 1: Summary of HS-SPME and GC-MS Conditions for Geosmin Analysis

ParameterCondition 1Condition 2Condition 3
HS-SPME
SPME FiberDVB/CAR/PDMS, 50/30µm[10]DVB/CAR/PDMS, 50/30µm[12]DVB/CAR/PDMS, 50/30µm[4]
Sample Volume10 mL in 20 mL vial[10]Not Specified12.5 mL[4]
Salt Addition2.5 g NaCl[10]2.0 g NaCl[12]Not Specified
Extraction Temp.65°C60°C[12]Not Specified
Extraction Time30 min40 min[12]Not Specified
AgitationNot Specified1000 rpm[12]Not Specified
GC-MS
GC ColumnRestek Rxi-5 Sil MS[10]VF-5ms, 30m x 0.25mm, 0.25µm[4]Not Specified
Inlet Temp.260°CNot SpecifiedNot Specified
Desorption Time3 min5 min[12]Not Specified
Oven ProgramNot Specified35°C (2 min), to 125°C (1 min) at 10°C/min, to 300°C (3 min) at 25°C/min, to 320°C (2 min)[4]40°C (5 min), to 80°C (1 min) at 5°C/min, to 140°C (1 min) at 20°C/min, to 180°C (1 min) at 5°C/min, to 280°C (1 min) at 50°C/min[12]
Carrier GasHelium[3]Helium, 1 mL/min[4]Not Specified
MS ModeSIM[10]MS/MS[12]CI-MS-MS[4]
Quantifier Ion (m/z)Not Specified112/83[12]Not Specified
Qualifier Ion (m/z)Not Specified112/97[12]Not Specified

Table 2: Method Validation Data for Geosmin Analysis

ParameterResult 1Result 2Result 3
Linearity (R²) > 0.999 (5-100 ppt)[10]> 0.999[12]≥ 0.995 (0-100 ng/L)[14]
Method Detection Limit (MDL) 1.9 ng/L[13]0.31 ng/L[12]0.22 ng/L[15]
Limit of Quantitation (LOQ) 5 ng/L[14]Not SpecifiedNot Specified
Precision (%RSD) 7% at 5 ppt[10]< 10%[16][17]5-12%[18]
Accuracy/Recovery (%) 95% at 5 ppt[10]72.5 - 111%[12]85.24 ± 8.28%[14]

Mandatory Visualization

Geosmin_Analysis_Workflow cluster_prep Sample & Standard Preparation cluster_extraction HS-SPME Extraction cluster_analysis GC-MS Analysis cluster_data Data Processing Sample 1. Collect Water Sample (40 mL amber vial, no headspace) Store 2. Store at ≤6°C Sample->Store Prep_Vial 3. Transfer 10 mL to 20 mL Headspace Vial Store->Prep_Vial Add_Salt 4. Add NaCl (e.g., 2.5g) Prep_Vial->Add_Salt Seal_Vial 5. Seal Vial Add_Salt->Seal_Vial Equilibrate 6. Equilibrate & Agitate (e.g., 65°C, 1 min) Seal_Vial->Equilibrate Standards Prepare Calibration Standards (5-100 ng/L) Standards->Prep_Vial Expose_Fiber 7. Expose SPME Fiber (e.g., 30 min) Equilibrate->Expose_Fiber Retract_Fiber 8. Retract Fiber Expose_Fiber->Retract_Fiber Desorb 9. Thermal Desorption in GC Inlet (e.g., 260°C, 3 min) Retract_Fiber->Desorb Separate 10. Chromatographic Separation Desorb->Separate Detect 11. MS Detection (SIM Mode) Separate->Detect Quantify 12. Quantification using Calibration Curve Detect->Quantify Report 13. Report Results (ng/L) Quantify->Report

References

Application Notes and Protocols for the Determination of Geosmin in Complex Matrices

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Geosmin, a volatile organic compound produced by certain microorganisms, is a frequent cause of off-flavors in water, aquaculture products, and other matrices. Its potent earthy-musty odor is detectable by humans at ng/L (ppt) levels. Accurate and sensitive quantification of geosmin is crucial for quality control in drinking water production, the food and beverage industry, and environmental monitoring. This document provides detailed application notes and protocols for the most common and effective sample preparation techniques for the analysis of geosmin in complex matrices, primarily using Gas Chromatography-Mass Spectrometry (GC-MS).

Solid-Phase Microextraction (SPME)

Application Note:

Solid-Phase Microextraction (SPME) is a solvent-free, sensitive, and versatile extraction technique widely used for the analysis of volatile and semi-volatile organic compounds, including geosmin. It involves the exposure of a fused silica fiber coated with a stationary phase to the sample or its headspace. The analytes partition from the sample matrix onto the fiber coating. The fiber is then retracted and transferred to the injection port of a gas chromatograph for thermal desorption and analysis. Headspace SPME (HS-SPME) is particularly advantageous for complex matrices as it minimizes the exposure of the fiber to non-volatile components, thereby extending fiber lifetime and reducing matrix effects.

Key Advantages:

  • Solvent-free and environmentally friendly.

  • Simple, fast, and can be easily automated.[1]

  • High sensitivity, achieving low ng/L detection limits.[2][3]

  • Reduces matrix interference, especially in headspace mode.[1]

Considerations:

  • SPME is an equilibrium-based technique, and factors such as extraction time, temperature, and sample agitation need to be carefully optimized and controlled for reproducibility.[2]

  • The fiber has a limited lifespan and can be susceptible to damage from complex matrices if used in direct immersion mode.[4]

Experimental Protocol: Headspace SPME (HS-SPME) for Geosmin in Water

This protocol is based on methodologies described in the literature for the analysis of geosmin in water samples.[2][5][6]

1. Materials and Reagents:

  • SPME fiber assembly: 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) is recommended for its high affinity for geosmin.[7]

  • Autosampler vials (20 mL) with PTFE-lined septa.

  • Magnetic stir bars.

  • Sodium chloride (NaCl), analytical grade.

  • Geosmin standard solution.

  • Deuterated geosmin (geosmin-d5) or other suitable internal standard.

  • Methanol, GC grade.

  • Reagent water.

2. Sample Preparation:

  • Place a 10 mL water sample into a 20 mL autosampler vial.

  • Add a magnetic stir bar to the vial.

  • Spike the sample with an appropriate amount of internal standard (e.g., geosmin-d5).

  • Add 2.0 g of NaCl to the sample to increase the ionic strength and promote the partitioning of geosmin into the headspace.[5]

  • Immediately seal the vial with a PTFE-lined septum and cap.

3. HS-SPME Procedure:

  • Place the vial in the autosampler tray of the GC-MS system equipped with an SPME autosampler.

  • Incubate the sample at 60°C for a pre-extraction equilibration time of 10 minutes with agitation (e.g., 1000 rpm).[5][8]

  • Expose the SPME fiber to the headspace of the sample for an extraction time of 30-40 minutes at 60°C with continued agitation.[5][8]

4. Thermal Desorption and GC-MS Analysis:

  • After extraction, retract the fiber and immediately introduce it into the heated GC injection port (e.g., 230-250°C) for thermal desorption for 4 minutes.[7][9]

  • Start the GC-MS data acquisition upon injection.

  • Use a suitable capillary column (e.g., 5% Phenyl Polysiloxane) and a temperature program to achieve chromatographic separation. A typical program starts at a low temperature (e.g., 35-60°C), ramps up to a higher temperature (e.g., 280-300°C), and holds for a few minutes.[10][11]

  • Operate the mass spectrometer in Selected Ion Monitoring (SIM) mode for enhanced sensitivity and selectivity. Monitor characteristic ions for geosmin (e.g., m/z 112, 182) and the internal standard.[9][12][13]

5. Quality Control:

  • Analyze a method blank with each batch of samples.

  • Prepare and analyze calibration standards covering the expected concentration range of the samples.

  • Analyze a laboratory control sample (a spiked blank) to assess accuracy and precision.

Workflow Diagram:

SPME_Workflow sample 1. Sample Collection (e.g., 10 mL water) add_is 2. Add Internal Standard sample->add_is add_salt 3. Add NaCl (e.g., 2.0 g) add_is->add_salt seal 4. Seal Vial add_salt->seal incubate 5. Incubate & Agitate (e.g., 60°C, 10 min) seal->incubate extract 6. HS-SPME (e.g., 60°C, 30-40 min) incubate->extract desorb 7. Thermal Desorption in GC Inlet (e.g., 250°C) extract->desorb analyze 8. GC-MS Analysis (SIM Mode) desorb->analyze data 9. Data Processing & Quantification analyze->data

Caption: Headspace Solid-Phase Microextraction (HS-SPME) workflow for geosmin analysis.

Stir Bar Sorptive Extraction (SBSE)

Application Note:

Stir Bar Sorptive Extraction (SBSE) is a high-capacity sorptive extraction technique that utilizes a magnetic stir bar coated with a thick layer of polydimethylsiloxane (PDMS).[14] The stir bar is placed in the sample and stirred for a defined period, allowing for the extraction of analytes into the PDMS phase. Due to the larger volume of the sorptive phase compared to SPME, SBSE offers higher recovery and sensitivity for many compounds, including geosmin.[15] After extraction, the stir bar is removed, dried, and thermally desorbed in a thermal desorption unit coupled to a GC-MS.

Key Advantages:

  • Higher extraction efficiency and sensitivity compared to SPME due to the larger sorbent volume.[15]

  • Simple and requires minimal sample preparation.[15]

  • Can be automated.

Considerations:

  • Requires a dedicated thermal desorption unit for GC-MS analysis.

  • The PDMS coating can be susceptible to damage from abrasive particles in the sample.

  • Not easily automatable.[12]

Experimental Protocol: SBSE for Geosmin in Water

This protocol is based on methodologies described in the literature.[15][16][17]

1. Materials and Reagents:

  • SBSE stir bars (e.g., 20 mm length, coated with 127 µL of PDMS).[15]

  • Sample vials (e.g., 20 mL).

  • Magnetic stirrer.

  • Thermal desorption unit coupled to a GC-MS system.

  • Geosmin standard solution.

  • Internal standard (e.g., deuterated analog).

  • Methanol, GC grade.

  • Reagent water.

2. Sample Preparation:

  • Place a 10-20 mL water sample into a suitable vial.[15]

  • Spike the sample with an appropriate amount of internal standard.

  • Place the SBSE stir bar into the vial.

3. SBSE Procedure:

  • Place the vial on a magnetic stirrer and stir the sample at a constant speed for the optimized extraction time (e.g., 45-60 minutes) at a controlled temperature (e.g., 60°C).[16]

  • After extraction, remove the stir bar with clean forceps, rinse it briefly with reagent water to remove any adhering matrix components, and gently dry it with a lint-free tissue.

4. Thermal Desorption and GC-MS Analysis:

  • Place the dried stir bar into a thermal desorption tube.

  • Place the tube in the autosampler of the thermal desorption unit.

  • The stir bar is automatically transferred to a heated desorption chamber where the analytes are thermally desorbed and transferred to a cooled injection system (CIS) or directly to the GC column.

  • Analyze the desorbed compounds by GC-MS using similar conditions as described for SPME, operating in SIM mode for enhanced sensitivity.

Workflow Diagram:

SBSE_Workflow sample 1. Sample Collection (e.g., 10-20 mL water) add_is 2. Add Internal Standard sample->add_is add_sbse 3. Add SBSE Stir Bar add_is->add_sbse extract 4. Stir & Extract (e.g., 60°C, 45-60 min) add_sbse->extract remove_dry 5. Remove, Rinse, & Dry Stir Bar extract->remove_dry desorb 6. Thermal Desorption (TDU-GC-MS) remove_dry->desorb analyze 7. GC-MS Analysis (SIM Mode) desorb->analyze data 8. Data Processing & Quantification analyze->data

Caption: Stir Bar Sorptive Extraction (SBSE) workflow for geosmin analysis.

Dispersive Liquid-Liquid Microextraction (DLLME)

Application Note:

Dispersive Liquid-Liquid Microextraction (DLLME) is a rapid and efficient microextraction technique based on the partitioning of analytes between a small volume of extraction solvent and the aqueous sample.[18] A disperser solvent, which is miscible with both the extraction solvent and the aqueous sample (e.g., acetonitrile, acetone), is used to create a cloudy solution of fine droplets of the extraction solvent, maximizing the surface area for mass transfer. After extraction, the mixture is centrifuged, and a small volume of the sedimented organic phase is collected for analysis.

Key Advantages:

  • Very fast extraction time.[18]

  • Requires a very small volume of organic solvent.[18]

  • High enrichment factor.

Considerations:

  • The selection of appropriate extraction and disperser solvents is critical for achieving good recovery.[18]

  • The technique can be sensitive to matrix effects.

Experimental Protocol: DLLME for Geosmin in Water

This protocol is based on a published method for the analysis of geosmin in source water.[18]

1. Materials and Reagents:

  • Centrifuge tubes (e.g., 15 mL) with conical bottoms.

  • Microsyringe.

  • Centrifuge.

  • Extraction solvent: Chlorobenzene (higher density than water).[18]

  • Disperser solvent: Acetonitrile.[18]

  • Geosmin standard solution.

  • Internal standard.

  • Reagent water.

2. Sample Preparation:

  • Place a 5 mL water sample into a 15 mL conical centrifuge tube.

  • Spike the sample with an appropriate amount of internal standard.

3. DLLME Procedure:

  • Prepare a mixture of the extraction solvent and disperser solvent. For example, 1.0 mL of acetonitrile (disperser) containing 8.0 µL of chlorobenzene (extraction).[18]

  • Rapidly inject this mixture into the sample-containing centrifuge tube.

  • A cloudy solution will form. Gently shake the mixture for a few seconds.

  • Centrifuge the tube at high speed (e.g., 4000 rpm) for 5 minutes to sediment the organic phase at the bottom of the conical tube.

  • Carefully collect the sedimented organic phase (a few microliters) using a microsyringe.

4. GC-MS Analysis:

  • Inject the collected organic phase (e.g., 1 µL) into the GC-MS system.

  • Use similar GC-MS conditions as described for SPME, operating in SIM mode.

Workflow Diagram:

DLLME_Workflow sample 1. Sample Collection (e.g., 5 mL water) add_is 2. Add Internal Standard sample->add_is inject_solvents 3. Inject Extraction & Disperser Solvents add_is->inject_solvents emulsify 4. Emulsification (Cloudy Solution Forms) inject_solvents->emulsify centrifuge 5. Centrifuge (e.g., 4000 rpm, 5 min) emulsify->centrifuge collect 6. Collect Organic Phase centrifuge->collect analyze 7. GC-MS Analysis (SIM Mode) collect->analyze data 8. Data Processing & Quantification analyze->data

Caption: Dispersive Liquid-Liquid Microextraction (DLLME) workflow for geosmin analysis.

Sample Preparation for Solid and Semi-Solid Matrices (e.g., Fish Tissue, Soil)

For more complex matrices like fish tissue and soil, additional steps are required to release geosmin into a form that can be extracted.

Protocol for Fish Tissue

This protocol is a generalized approach based on literature for the analysis of geosmin in fish.[4][9][11][19]

  • Homogenization: Homogenize a known weight of fish tissue (e.g., 1.00 g) using a food processor or other suitable homogenizer.[11]

  • Extraction:

    • For HS-SPME: Place the homogenized tissue into a 20 mL vial. Add 5 mL of a saturated NaCl solution.[11] Proceed with the HS-SPME protocol as described for water.

    • For LLE-based methods: Mix the homogenized tissue with a drying agent (e.g., anhydrous sodium sulfate) and an extraction solvent (e.g., n-hexane).[19] This is often followed by a cleanup step using solid-phase extraction (SPE) to remove interfering compounds.[19]

  • Analysis: Analyze the extract by GC-MS.

Protocol for Soil

This protocol is a generalized approach based on literature for the analysis of geosmin in soil.[6][7][8][20]

  • Extraction:

    • For HS-SPME: Place a known weight of soil into a vial. The addition of a small amount of water may be necessary for dry soils to facilitate the release of geosmin. Proceed with the HS-SPME protocol.[7][8]

    • Microwave Distillation: For some soil types, microwave distillation can be used to extract volatile compounds into an aqueous matrix, which is then analyzed by SPME.[8]

  • Analysis: Analyze the headspace or extract by GC-MS.

Quantitative Data Summary

The following table summarizes typical performance data for the described sample preparation techniques for geosmin analysis. Values can vary depending on the specific matrix, instrumentation, and optimization parameters.

TechniqueMatrixLimit of Detection (LOD) (ng/L)Recovery (%)Precision (%RSD)Reference
HS-SPME Water0.31 - 1.972.5 - 1114.1 - 12.5[2][5][21]
Soil0.16 (vapor phase)--[8]
SBSE Water1.1-< 17[16][17]
Water0.5 - 1.087 - 1177 - 14.6[22]
DLLME Water100 (LOQ)82.6 - 1122.56 - 6.23[18]
High-Capacity Sorptive Extraction Water1.2--[4]
Fish Tissue18.1 (ng/kg)--[4]
Purge-and-Trap (P&T) Water468.7 - 101.87.5[23]
LLE Fish Tissue600 (ng/kg, LOD)84.6 - 102.3< 10[9][19]

Note: LOD = Limit of Detection; LOQ = Limit of Quantitation; RSD = Relative Standard Deviation.

Conclusion

The choice of the most appropriate sample preparation technique for geosmin analysis depends on several factors, including the matrix complexity, required sensitivity, available instrumentation, and desired sample throughput.

  • HS-SPME is a robust, sensitive, and easily automated technique, making it a popular choice for routine analysis of geosmin in water and the headspace of solid samples.

  • SBSE offers even higher sensitivity for water analysis but requires specialized thermal desorption equipment.

  • DLLME is a very rapid and solvent-minimal technique suitable for high-throughput screening of water samples.

  • For complex matrices such as fish and soil , a preliminary extraction or homogenization step is necessary before applying techniques like HS-SPME or LLE.

Proper method validation, including the determination of linearity, accuracy, precision, and detection limits, is essential to ensure reliable and accurate quantification of geosmin in any given matrix.

References

Application of Solid-Phase Microextraction for Geosmin Analysis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Geosmin, a naturally occurring organic compound with a distinct earthy flavor and aroma, is a primary cause of off-tastes in drinking water and can impact the quality of food products. Even at minute concentrations, as low as a few nanograms per liter, its presence is detectable by the human palate. Solid-Phase Microextraction (SPME) has emerged as a robust, solvent-free sample preparation technique for the analysis of geosmin and other volatile organic compounds. Coupled with Gas Chromatography-Mass Spectrometry (GC-MS), SPME offers a sensitive and efficient method for the quantification of these challenging analytes.

This document provides detailed application notes and protocols for the analysis of geosmin using SPME, intended for researchers, scientists, and professionals in drug development and water quality analysis.

Principle of Solid-Phase Microextraction

SPME is an equilibrium-based extraction technique that utilizes a fused-silica fiber coated with a stationary phase. The fiber is exposed to the headspace above a sample or directly immersed in a liquid sample. Volatile and semi-volatile analytes, such as geosmin, partition from the sample matrix into the fiber coating. Following extraction, the fiber is transferred to the injection port of a gas chromatograph, where the analytes are thermally desorbed and analyzed.

Experimental Protocols

A common and effective approach for geosmin analysis is Headspace Solid-Phase Microextraction (HS-SPME) followed by GC-MS. This method minimizes matrix effects and enhances the extraction of volatile compounds.

2.1. Materials and Reagents

  • SPME Fiber: A Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) coated fiber is frequently recommended for its high affinity for geosmin and 2-methylisoborneol (2-MIB), another common earthy odor compound.[1][2][3][4][5]

  • Vials: 20 mL clear screw-top headspace vials with PTFE/silicone septa.

  • Reagents:

    • Sodium Chloride (NaCl), analytical grade, for "salting out" to improve analyte partitioning into the headspace.[3][6]

    • Geosmin and 2-MIB standards.

    • Internal standards (e.g., d5-Geosmin, d3-MIB) are recommended for improved accuracy and precision.[7]

    • Reagent water (Milli-Q or equivalent).

2.2. Standard and Sample Preparation

  • Standard Preparation: Prepare a series of calibration standards by spiking reagent water with known concentrations of geosmin and 2-MIB. A typical calibration range is 1 to 100 ng/L (ppt).[1][6]

  • Sample Preparation:

    • Place a 10 mL aliquot of the water sample into a 20 mL headspace vial.[1][2][3]

    • Add a precise amount of sodium chloride (e.g., 2.5 g or 3 g) to each vial.[1][2][3][6]

    • If using internal standards, spike the sample at this stage.

    • Immediately seal the vial with a screw cap and septum.

2.3. HS-SPME Procedure

  • Incubation/Equilibration: Place the vial in an autosampler or a heating block with agitation. Incubate the sample at a controlled temperature (e.g., 60°C) for a specific duration (e.g., 30 minutes) to allow the analytes to partition into the headspace.[6]

  • Extraction: Expose the SPME fiber to the headspace of the vial for a defined period (e.g., 30 minutes) while maintaining the incubation temperature and agitation.[6]

  • Desorption: After extraction, retract the fiber and immediately introduce it into the heated injection port of the GC for thermal desorption of the analytes onto the analytical column. A typical desorption time is 4-5 minutes at a temperature of 230-270°C.[3][4][5]

2.4. GC-MS Analysis

  • Gas Chromatograph (GC):

    • Injector: Operate in splitless mode.

    • Column: A non-polar or mid-polar capillary column, such as a 5% phenyl 95% methyl silicone (e.g., Rxi-5 Sil MS, HP-5MS), is commonly used.[1][6]

    • Oven Program: A temperature gradient is employed to separate the analytes. A typical program might start at a low temperature (e.g., 35-40°C), hold for a few minutes, then ramp up to a higher temperature (e.g., 300°C).[8]

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).[3]

  • Mass Spectrometer (MS):

    • Ionization Mode: Electron Impact (EI) is standard.[9] Chemical Ionization (CI) can offer enhanced sensitivity for certain analytes.[7]

    • Acquisition Mode: Selective Ion Monitoring (SIM) is crucial for achieving low detection limits by monitoring characteristic ions of geosmin (e.g., m/z 112, 125) and 2-MIB (e.g., m/z 95).[1][3]

Quantitative Data Summary

The performance of SPME-GC-MS methods for geosmin analysis from various studies is summarized in the tables below. These tables provide a comparative overview of linearity, detection limits, recovery, and precision.

Table 1: Linearity and Detection/Quantification Limits

AnalyteLinearity Range (ng/L)Correlation Coefficient (r²)Method Detection Limit (MDL) (ng/L)Limit of Quantification (LOQ) (ng/L)Reference
Geosmin5 - 100> 0.999--[1][2]
2-MIB5 - 100> 0.999--[1][2]
Geosmin1 - 1000-< 0.4-[6]
2-MIB1 - 1000-< 0.4-[6]
Geosmin-> 0.9990.22-[10]
2-MIB-> 0.9990.37-[10]
Geosmin-0.99721.53.5[3]
2-MIB-0.99801.33.0[3]
Geosmin5 - 1000> 0.9980.341.13[9]
2-MIB5 - 1000> 0.9980.722.40[9]

Table 2: Recovery and Precision

AnalyteSpiked Concentration (ng/L)Recovery (%)Precision (%RSD)Reference
Geosmin5957[1][2]
2-MIB58416[1][2]
Geosmin501025.4[1][2]
2-MIB509510.4[1][2]
Geosmin10-3.7 (intraday)[10]
2-MIB10-1.65 (intraday)[10]
Geosmin10-8.57 (interday)[10]
2-MIB10-5.24 (interday)[10]
Geosmin-91.0-[3]
2-MIB-92.4-[3]
Geosmin10 - 60093.6 - 107.7≤ 6.1[9]
2-MIB10 - 60093.6 - 107.7≤ 6.1[9]

Visualized Workflows

The following diagrams illustrate the key experimental workflows for SPME-based geosmin analysis.

HS_SPME_Workflow cluster_prep Sample Preparation cluster_spme HS-SPME cluster_analysis GC-MS Analysis Sample 10 mL Water Sample Vial 20 mL Headspace Vial Sample->Vial Salt Add NaCl Vial->Salt Seal Seal Vial Salt->Seal Incubate Incubate & Agitate (e.g., 60°C, 30 min) Seal->Incubate Extract Expose SPME Fiber (e.g., 30 min) Incubate->Extract Equilibration Desorb Thermal Desorption (GC Inlet) Extract->Desorb Separate GC Separation Desorb->Separate Detect MS Detection (SIM) Separate->Detect Data Data Detect->Data Data Analysis

HS-SPME workflow for geosmin analysis.

SPME_Logical_Relationship cluster_factors Key Experimental Factors cluster_process Extraction & Desorption Process cluster_outcome Analytical Outcome Fiber SPME Fiber Type (DVB/CAR/PDMS) Partitioning Analyte Partitioning (Sample -> Headspace -> Fiber) Fiber->Partitioning Temp Extraction Temperature Temp->Partitioning Time Extraction Time Time->Partitioning Salt Salt Concentration Salt->Partitioning Desorption Thermal Desorption Partitioning->Desorption Sensitivity Sensitivity (LOD/LOQ) Desorption->Sensitivity Accuracy Accuracy (Recovery) Desorption->Accuracy Precision Precision (%RSD) Desorption->Precision

Factors influencing SPME analysis outcome.

Conclusion

Solid-Phase Microextraction, particularly the headspace technique, offers a simple, automated, and sensitive method for the determination of geosmin in various water matrices.[9][10] The use of a DVB/CAR/PDMS fiber, coupled with optimized extraction parameters and GC-MS analysis in SIM mode, allows for the reliable quantification of geosmin at levels below the human odor threshold.[1][2][3] The data presented demonstrates that the method provides excellent linearity, low detection limits, good recovery, and high precision, making it a valuable tool for water quality monitoring and food and beverage analysis.[1][3][9][10]

References

Application Notes & Protocols for Quantitative Analysis of Geosmin Using Isotope Dilution Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the quantitative analysis of geosmin, a common off-flavor compound, using stable isotope dilution assays (SIDA). The use of a stable isotope-labeled internal standard, such as d5-geosmin, is a robust method to correct for matrix effects and variations in sample preparation, leading to highly accurate and precise quantification.[1][2] The primary analytical technique discussed is Gas Chromatography-Mass Spectrometry (GC-MS), which is well-suited for separating and detecting volatile and semi-volatile organic compounds like geosmin.

Several extraction techniques are presented, including Purge-and-Trap (P&T), Headspace Solid-Phase Microextraction (HS-SPME), and Stir Bar Sorptive Extraction (SBSE), which are commonly used for concentrating geosmin from various sample matrices, particularly water.[1][3][4]

Principle of Isotope Dilution Assay

The core principle of the isotope dilution assay is the addition of a known amount of an isotopically labeled analogue of the analyte (in this case, d5-geosmin) to the sample at the beginning of the analytical process. This labeled internal standard behaves almost identically to the native analyte throughout extraction, concentration, and chromatographic analysis. By measuring the ratio of the native analyte to the isotopically labeled standard in the final extract using a mass spectrometer, the concentration of the native analyte in the original sample can be accurately determined, compensating for any losses during sample workup.[1][2]

Experimental Protocols

  • Standards: Geosmin and d5-geosmin (deuterated geosmin) standards.[5]

  • Solvents: Methanol (HPLC grade).[5]

  • Reagents: Sodium chloride (analytical grade, baked at high temperature to remove volatile contaminants).[5]

  • Water: High-purity, analyte-free water (e.g., from a Millipore Direct-Q3 system).[5]

  • Sample Vials: Headspace vials (e.g., 20 mL) with appropriate caps and septa.

  • Extraction Apparatus:

    • Purge-and-Trap (P&T) system (e.g., OI-Analytical Eclipse 4660).[5]

    • Solid-Phase Microextraction (SPME) fibers (e.g., PDMS/DVB).

    • Stir Bar Sorptive Extraction (SBSE) stir bars (e.g., Twister™).[4]

Prepare stock solutions of geosmin and d5-geosmin in methanol. From these, create a series of calibration standards by spiking known concentrations of geosmin into analyte-free water. Each calibration standard and sample should be spiked with a constant, known concentration of the d5-geosmin internal standard.

Three common extraction methods are detailed below. The choice of method may depend on the sample matrix, required sensitivity, and available instrumentation.

2.3.1. Purge-and-Trap (P&T) Method [5]

  • Place a 25 mL water sample into a purging vessel.

  • Add a known amount of d5-geosmin internal standard.

  • Add sodium chloride to the sample (e.g., 20% m/v) to increase the ionic strength and promote the purging of volatile compounds.[5]

  • Heat the sample (e.g., to 60°C) and purge with an inert gas (e.g., Nitrogen at 40 mL/min) for a set time (e.g., 13 minutes).[5]

  • The purged analytes are trapped on a sorbent trap (e.g., Tenax-Silica Gel-Charcoal).[5]

  • The trap is then rapidly heated to desorb the analytes into the GC-MS system.[5]

2.3.2. Headspace Solid-Phase Microextraction (HS-SPME) Method [1][3]

  • Place a water sample (e.g., 10-20 mL) into a headspace vial.

  • Add a known amount of d5-geosmin internal standard.

  • Add sodium chloride to the sample.

  • Seal the vial and place it in a heated autosampler tray.

  • Expose the SPME fiber to the headspace above the sample for a defined period to allow for the adsorption of volatile analytes.

  • Retract the fiber and introduce it into the hot GC inlet, where the analytes are desorbed.

2.3.3. Stir Bar Sorptive Extraction (SBSE) Method [4]

  • Place a water sample (e.g., 10-20 mL) into a vial.

  • Add a known amount of d5-geosmin internal standard.

  • Add the SBSE stir bar to the vial.

  • Stir the sample for a defined period (e.g., 45 minutes at 60°C) to allow for the extraction of analytes into the stir bar's coating.[6]

  • Remove the stir bar, rinse with deionized water, and dry.

  • The stir bar is then thermally desorbed in a thermal desorption unit connected to the GC-MS.

The following are example GC-MS parameters. These should be optimized for the specific instrument and application.

  • GC System: Agilent GC 6890 or similar.[5]

  • Column: DB-5MS (30 m x 0.25 mm I.D., 0.25 µm film thickness) or equivalent.[5]

  • Injector: Splitless or split mode (e.g., 20:1 split ratio) at 280°C.[5]

  • Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).[5]

  • Oven Temperature Program:

    • Initial temperature: 50°C, hold for 2 min.

    • Ramp 1: 5°C/min to 160°C.

    • Ramp 2: 20°C/min to 280°C, hold for 8 min.[5]

  • Mass Spectrometer: Agilent 5973i MSD or similar.[5]

  • Ionization: Electron Ionization (EI) at 70 eV.[5]

  • Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity.

  • Quantitative Ions:

    • Geosmin: m/z 112[5]

    • d5-Geosmin: m/z 114[5]

Data Presentation

The following tables summarize the quantitative data from various studies employing isotope dilution assays for geosmin analysis.

Table 1: Method Performance Comparison for Geosmin Analysis.

MethodLinearity Range (ng/L)Limit of Detection (LOD) (ng/L)Recovery (%)Reference
SIDA-PT-GC/MS10 - 5003.6081 - 104[1]
SIDA-HS-SPME-GC/MS10 - 5003.0083 - 98[1]
P&T-GC/MS with Isotope Dilution5 - 5003.60Not explicitly stated[5]
SIDM-HS-SPME (Trout)Not explicitly statedNot explicitly stated106[7]
SIDM-Distillation (Trout)Not explicitly statedNot explicitly stated95[7]
SBSE-GC/MSNot explicitly stated1.1Not explicitly stated[6]
µSPE-GC-MSNot explicitly stated2.095.1 - 100.1[8]

Table 2: GC-MS Parameters for Geosmin Analysis.

ParameterSIDA-PT-GC/MS & SIDA-HS-SPME-GC/MSP&T-GC/MS with Isotope Dilution
GC Column Not explicitly statedDB-5MS (30m x 0.25mm I.D., 0.25µm film)
Injector Temp. Not explicitly stated280°C
Carrier Gas HeliumHelium (1.0 mL/min)
Oven Program Not explicitly stated50°C (2 min) -> 160°C (5°C/min) -> 280°C (20°C/min, hold 8 min)
MSD Interface Temp. Not explicitly stated300°C
Ion Source Temp. Not explicitly stated230°C
Quadrupole Temp. Not explicitly stated150°C
Ionization Mode Not explicitly statedEI (70eV)
Acquisition Mode Not explicitly statedSCAN and SIM
Quantitative Ions (Geosmin/d5-Geosmin) Not explicitly stated112 / 114

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis Sample Water Sample Spike Spike with d5-Geosmin Internal Standard Sample->Spike NaCl Add NaCl Spike->NaCl PT Purge and Trap NaCl->PT Method 1 HS_SPME Headspace SPME NaCl->HS_SPME Method 2 SBSE Stir Bar Sorptive Extraction NaCl->SBSE Method 3 GCMS GC-MS Analysis PT->GCMS HS_SPME->GCMS SBSE->GCMS Data Data Acquisition (SIM Mode) GCMS->Data Quant Quantification (Ratio of Native to Labeled Analyte) Data->Quant

Caption: Experimental workflow for geosmin analysis using isotope dilution.

logical_relationship SIDA Stable Isotope Dilution Assay (SIDA) Matrix Correction for Matrix Effects SIDA->Matrix Recovery Correction for Analyte Loss During Sample Prep SIDA->Recovery Accuracy Improved Accuracy Quant Reliable Quantification Accuracy->Quant Precision Improved Precision Precision->Quant Matrix->Accuracy Recovery->Accuracy Recovery->Precision

Caption: Logical relationship of SIDA benefits for quantitative analysis.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Matrix Effects in LC-MS/MS Analysis of Geosmin

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome matrix effects in the Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) analysis of geosmin.

Troubleshooting Guides & FAQs

This section addresses specific issues that may arise during the analysis of geosmin in complex matrices.

Q1: What are matrix effects and how do they affect geosmin analysis?

Matrix effects are the alteration of the ionization efficiency of an analyte, like geosmin, by co-eluting compounds from the sample matrix.[1] This interference can lead to ion suppression (a decrease in signal intensity) or ion enhancement (an increase in signal intensity), ultimately affecting the accuracy, precision, and sensitivity of your analytical method.[2][3] In geosmin analysis, common matrices such as water from various sources (river, lake, drinking water) and biological tissues (e.g., fish) contain organic and inorganic matter that can interfere with the ionization of geosmin in the MS source.[4][5]

Q2: I am observing poor reproducibility and inaccurate quantification for my geosmin samples. How can I confirm if matrix effects are the cause?

A common method to assess the presence and extent of matrix effects is the post-extraction spike experiment.[6] This involves comparing the signal response of an analyte in a clean solvent to its response in a sample matrix extract, spiked after the extraction process.

Here is a systematic approach:

  • Prepare three sets of samples:

    • Set A (Neat Solution): A known amount of geosmin standard is dissolved in a clean solvent (e.g., methanol).

    • Set B (Post-Extraction Spike): A blank matrix sample (known not to contain geosmin) is extracted using your sample preparation protocol. The resulting extract is then spiked with the same known amount of geosmin standard as in Set A.

    • Set C (Pre-Extraction Spike): A blank matrix sample is spiked with a known amount of geosmin standard before the extraction process. This set is used to evaluate recovery.

  • Analyze all three sets using your LC-MS/MS method.

  • Calculate the Matrix Effect (%) using the following formula: Matrix Effect (%) = (Peak Area in Set B / Peak Area in Set A) * 100

    • A value close to 100% indicates minimal matrix effect.

    • A value significantly less than 100% indicates ion suppression.

    • A value significantly greater than 100% indicates ion enhancement.

Q3: My results indicate significant ion suppression for geosmin. What are the primary strategies to overcome this?

There are several strategies you can employ, often in combination, to mitigate ion suppression:

  • Optimize Sample Preparation: The goal is to remove interfering matrix components before analysis. Common techniques for geosmin include Solid Phase Extraction (SPE), Solid-Phase Microextraction (SPME), and Dispersive Liquid-Liquid Microextraction (DLLME).[7][8][9] For more complex matrices like fish tissue, a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) approach may be beneficial.[5][10]

  • Improve Chromatographic Separation: Modifying your LC method can help separate geosmin from co-eluting matrix components. This can involve:

    • Trying a different stationary phase (e.g., a different C18 column or a phenyl-hexyl column).

    • Adjusting the mobile phase composition and gradient profile.

    • Using a smaller particle size column (UHPLC) for better resolution.

  • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): This is one of the most effective ways to compensate for matrix effects.[11][12] A SIL-IS for geosmin, such as d5-Geosmin, will behave almost identically to the native analyte during sample preparation, chromatography, and ionization.[13] Any signal suppression or enhancement experienced by the native geosmin will also be experienced by the SIL-IS, allowing for accurate quantification based on the peak area ratio.

  • Matrix-Matched Calibration: Prepare your calibration standards in a blank matrix extract that is representative of your samples.[6] This helps to ensure that the calibration standards and the samples experience similar matrix effects.

  • Standard Addition: This method involves adding known amounts of a geosmin standard to aliquots of the sample.[14] A calibration curve is then generated by plotting the instrument response against the concentration of the added standard. This method is accurate but can be time-consuming for a large number of samples.

Q4: What are the recommended sample preparation techniques for geosmin in water samples to minimize matrix effects?

For water samples, Solid Phase Extraction (SPE) and Solid-Phase Microextraction (SPME) are highly effective and commonly used techniques.

  • Solid Phase Extraction (SPE): This technique uses a solid sorbent to retain geosmin while allowing interfering compounds to pass through. C18 cartridges are commonly used for this purpose.[8]

  • Solid-Phase Microextraction (SPME): SPME is a solvent-free technique that uses a coated fiber to extract analytes from the sample. Headspace SPME is particularly useful for volatile compounds like geosmin, as it minimizes the introduction of non-volatile matrix components into the analytical system.[15][16] Divinylbenzene/carboxen/polydimethylsiloxane (DVB/CAR/PDMS) fibers are often recommended for geosmin.[17]

Q5: I am analyzing geosmin in fish tissue and experiencing significant matrix effects. What sample preparation method is recommended?

For complex matrices like fish tissue, a more rigorous cleanup is necessary. The QuEChERS method is a good option.[5][18][19] It involves an initial extraction with an organic solvent (typically acetonitrile) and salting out, followed by a dispersive solid-phase extraction (d-SPE) cleanup step. The d-SPE step uses a combination of sorbents to remove specific matrix components like lipids and pigments.

Data Presentation: Comparison of Sample Preparation Methods

The following table summarizes the performance of different sample preparation techniques for the analysis of geosmin, with a focus on their effectiveness in mitigating matrix effects, as indicated by recovery rates.

Sample Preparation TechniqueMatrixAnalyte(s)Recovery (%)Key AdvantagesReference(s)
Solid Phase Extraction (SPE) Raw and Drinking WaterGeosmin & 2-MIB90.1 ± 2.32 (Geosmin)High recovery, good for larger sample volumes.[7]
Purge and Trap (P/T) Raw and Drinking WaterGeosmin & 2-MIB78.5 ± 4.82 (Geosmin)Good for volatile compounds, automated.[7]
Headspace SPME (HS-SPME) Drinking WaterGeosmin & 2-MIB95 (Geosmin)Solvent-free, minimizes matrix introduction, high sensitivity.[15]
Dispersive Liquid-Liquid Microextraction (DLLME) Source WaterGeosmin & 2-MIB82.6 - 112Fast, simple, requires minimal solvent.[7]
Liquid-Liquid Extraction (LLE) Drinking WaterGeosmin & 2-MIB>80 (Geosmin)Simple, effective for certain matrices.[8]
QuEChERS Fish TissueGeosmin & 2-MIB70-120 (general pesticide recovery)Effective for complex, fatty matrices.[5][19][20]

Experimental Protocols

Protocol 1: Solid Phase Extraction (SPE) for Geosmin in Water

This protocol is a general guideline and may require optimization for your specific application.

  • Materials:

    • C18 SPE cartridges (e.g., 500 mg, 6 mL)

    • Methanol (LC-MS grade)

    • Deionized water (LC-MS grade)

    • Water sample (e.g., 250 mL)

    • Collection vials

  • Procedure:

    • Cartridge Conditioning:

      • Pass 5 mL of methanol through the C18 cartridge.

      • Pass 5 mL of deionized water through the cartridge. Do not allow the cartridge to go dry.

    • Sample Loading:

      • Pass the water sample (250 mL) through the conditioned cartridge at a flow rate of approximately 5 mL/min.

    • Washing:

      • Wash the cartridge with 5 mL of deionized water to remove any polar interferences.

    • Drying:

      • Dry the cartridge under vacuum for 10-15 minutes to remove excess water.

    • Elution:

      • Elute the retained geosmin with a small volume of an appropriate organic solvent (e.g., 2 x 1 mL of acetonitrile or methanol) into a collection vial.

    • Reconstitution:

      • Evaporate the eluent to dryness under a gentle stream of nitrogen.

      • Reconstitute the residue in a suitable volume of the initial mobile phase (e.g., 200 µL) for LC-MS/MS analysis.

Protocol 2: Headspace Solid-Phase Microextraction (HS-SPME) for Geosmin in Water

This protocol is a general guideline and should be optimized for your specific instrumentation.

  • Materials:

    • SPME fiber assembly with a DVB/CAR/PDMS fiber

    • Headspace vials (e.g., 20 mL) with septa caps

    • Sodium chloride (NaCl)

    • Water sample (e.g., 10 mL)

    • SPME-compatible autosampler and GC-MS or LC-MS system

  • Procedure:

    • Sample Preparation:

      • Place 10 mL of the water sample into a 20 mL headspace vial.

      • Add a saturating amount of NaCl (e.g., 2.5 g) to the sample to increase the volatility of geosmin.

      • Seal the vial with a septum cap.

    • Extraction:

      • Place the vial in the autosampler tray.

      • Incubate the sample at an elevated temperature (e.g., 60°C) with agitation for a defined period (e.g., 10 minutes) to allow for equilibration.

      • Expose the SPME fiber to the headspace above the sample for a specific extraction time (e.g., 20 minutes) at the same temperature.

    • Desorption:

      • Retract the fiber into the needle.

      • Transfer the fiber to the heated injection port of the LC-MS/MS system for thermal desorption. The desorption temperature and time will depend on your instrument (e.g., 250°C for 2 minutes).

Visualization: Workflow for Overcoming Matrix Effects

The following diagram illustrates a logical workflow for identifying, diagnosing, and mitigating matrix effects in the LC-MS/MS analysis of geosmin.

MatrixEffectWorkflow Start Start: Geosmin Analysis Problem Problem Identified: - Poor Reproducibility - Inaccurate Quantification - Low Recovery Start->Problem Diagnose Diagnose the Issue Problem->Diagnose AssessME Assess Matrix Effect (Post-Extraction Spike) Diagnose->AssessME AssessRecovery Assess Recovery (Pre-Extraction Spike) Diagnose->AssessRecovery NoME Matrix Effect < 15%? AssessME->NoME GoodRecovery Recovery > 80%? AssessRecovery->GoodRecovery NoME->GoodRecovery Yes Solutions Implement Solutions NoME->Solutions No GoodRecovery->Solutions No Revalidate Re-evaluate and Validate Method GoodRecovery->Revalidate Yes OptimizeSP Optimize Sample Prep (SPE, SPME, QuEChERS) Solutions->OptimizeSP OptimizeChromo Optimize Chromatography (Column, Mobile Phase, Gradient) Solutions->OptimizeChromo UseIS Use Stable Isotope-Labeled Internal Standard (SIL-IS) Solutions->UseIS MatrixMatch Use Matrix-Matched Calibration Solutions->MatrixMatch OptimizeSP->Revalidate OptimizeChromo->Revalidate UseIS->Revalidate MatrixMatch->Revalidate End End: Reliable Geosmin Analysis Revalidate->End

Caption: A systematic workflow for troubleshooting matrix effects in LC-MS/MS analysis.

References

Technical Support Center: Strategies for Improving (+)-Geosmin Recovery

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the recovery of (+)-geosmin during extraction.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for extracting (+)-geosmin?

A1: The most prevalent methods for extracting (+)-geosmin, a volatile organic compound, include Solid-Phase Microextraction (SPME), Stir Bar Sorptive Extraction (SBSE), Liquid-Liquid Extraction (LLE), and Dispersive Liquid-Liquid Microextraction (DLLME). These techniques are widely used for analyzing geosmin in various matrices such as water, soil, and microbial cultures.[1][2][3][4][5][6][7][8]

Q2: Why is my geosmin recovery low?

A2: Low recovery of geosmin can be attributed to several factors. These include suboptimal extraction parameters (e.g., temperature, time), inappropriate choice of solvent or SPME fiber, matrix effects, and the inherent volatility of geosmin which can lead to losses during sample preparation and handling.[2][3][9][10] For instance, using sample modifiers like 25% NaCl and 5% methanol has been shown to decrease experimental recoveries in SBSE.[2][11]

Q3: How can I improve the sensitivity of my geosmin analysis?

A3: To enhance sensitivity, consider optimizing your extraction method. For SPME, this could involve selecting the most appropriate fiber coating (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS) and optimizing extraction temperature and time.[1][9][12] For SBSE, using multiple stir bars can help decrease detection limits.[2][11] Additionally, utilizing analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) in Selected Ion Monitoring (SIM) mode or tandem Mass Spectrometry (MS/MS) can significantly improve sensitivity and reduce background interference.[1][13][14]

Q4: Is there a way to minimize matrix effects in my samples?

A4: Yes, matrix effects can be mitigated. The use of stable isotope-labeled internal standards, such as d5-geosmin, can compensate for variability in the extraction process and matrix effects.[15][16] Additionally, techniques like headspace SPME can help reduce the impact of non-volatile matrix components.[12] In some cases, sample pretreatment steps like filtration may be necessary.[17]

Q5: What is "carryover" and how can I prevent it in my SPME analysis?

A5: Carryover in SPME refers to the incomplete desorption of the analyte from the fiber, leading to its appearance in subsequent analyses. For geosmin, this can be a significant issue. To prevent it, ensure that the desorption time and temperature are adequate. For example, extending the desorption time to 4 minutes at 250°C has been shown to eliminate geosmin memory effects without damaging the fiber.[18]

Troubleshooting Guides

This section provides solutions to common problems encountered during geosmin extraction.

Problem Potential Cause(s) Troubleshooting Steps
Low or No Geosmin Peak Inefficient extraction.- Optimize extraction parameters (temperature, time, agitation).- Ensure the correct SPME fiber or extraction solvent is being used for your sample matrix.- For SPME, check the integrity of the fiber; it may be damaged or aged.- For LLE, ensure proper phase separation and minimize emulsion formation.
Analyte loss during sample preparation.- Minimize headspace in sample vials.- Avoid excessive heating during sample preparation unless it's a controlled part of the extraction method.- Ensure sample containers are properly sealed.
Instrument issues.- Verify GC-MS system performance with a known standard.- Check for leaks in the GC inlet.- Ensure the MS is in the correct acquisition mode (e.g., SIM, MS/MS).
Poor Reproducibility (%RSD > 15%) Inconsistent extraction conditions.- Automate the extraction process if possible to ensure consistent timing and temperature.- Use a consistent agitation speed.- Ensure the SPME fiber is inserted to the same depth in the headspace for each sample.
Matrix variability.- Use an internal standard to compensate for matrix effects.- Homogenize samples thoroughly before extraction.
Contamination.- Run blank samples to check for contamination of solvents, vials, or the analytical system.- Ensure proper cleaning of glassware and syringes.
Peak Tailing or Broadening Active sites in the GC system.- Use a deactivated liner in the GC inlet.- Ensure the GC column is in good condition and not contaminated.
Co-elution with interfering compounds.- Optimize the GC temperature program to improve separation.- Use a more selective MS acquisition mode like MS/MS.[1]
Extraneous Peaks in Chromatogram Sample contamination.- Use high-purity solvents and reagents.- Clean all glassware thoroughly.
Carryover.- Optimize SPME desorption parameters (increase time and/or temperature).- Run a blank after a high-concentration sample to check for carryover.[18]
Septum bleed.- Use high-quality, low-bleed septa in the GC inlet.- Condition new septa before use.

Data Presentation: Comparison of Extraction Methods

The following tables summarize quantitative data for different geosmin extraction methods, providing a basis for method selection and optimization.

Table 1: Solid-Phase Microextraction (SPME) Parameters and Performance

Parameter Water Matrix Soil Matrix (Headspace) Reference(s)
SPME Fiber DVB/CAR/PDMSDVB/CAR/PDMS[1][9][12]
Extraction Temp. 60°C30°C[9][14][15]
Extraction Time 20 - 40 min10 min[9][14][15]
Desorption Temp. 230 - 250°C230°C[12][18]
Desorption Time 4 min4 min[12][18]
Detection Limit 0.20 - 1.9 ng/L0.16 ng/L[1][12][17]
Recovery 93 - 110%Not Reported[15]
Precision (%RSD) 3 - 12%5 - 12%[12][15]

Table 2: Stir Bar Sorptive Extraction (SBSE) Parameters and Performance

Parameter Water Matrix Reference(s)
Stir Bar Coating Polydimethylsiloxane (PDMS)[5][19]
Extraction Temp. 60°C[2][11]
Extraction Time 45 min[2][11]
Desorption Temp. 200 - 300°C[19]
Detection Limit 0.5 - 1.1 ng/L[2][11][20]
Recovery 87 - 117%[20]
Precision (%RSD) < 17%[2][11]

Table 3: Liquid-Liquid Extraction (LLE) and Dispersive LLE (DLLME) Parameters and Performance

Parameter LLE (Water) DLLME (Water) Reference(s)
Extraction Solvent Hexane or PentaneTetrachloroethylene, Chlorobenzene[3][6][7][8]
Disperser Solvent N/AAcetonitrile[7]
Extraction Time Not specified (stirring)3 min[3][8]
Detection Limit ~20 ng/L1.0 - 2.0 ng/L[3][6][8]
Recovery 59 ± 7% (Hexane)80 - 113%[3][7][8]
Precision (%RSD) Not Reported< 11%[8]

Experimental Protocols

Protocol 1: Headspace Solid-Phase Microextraction (HS-SPME) for Geosmin in Water

This protocol is based on methodologies described in several cited sources.[13][14][15][21]

  • Sample Preparation:

    • Place a 10 mL water sample into a 20 mL headspace vial.

    • Add 2.5 g of sodium chloride (NaCl) to the vial to increase the ionic strength and promote the partitioning of geosmin into the headspace.

    • If using an internal standard, spike the sample with d5-geosmin at this stage.

    • Immediately seal the vial with a PTFE-faced silicone septum.

  • Extraction:

    • Place the vial in a heating block or water bath set to 60°C.

    • Allow the sample to equilibrate for 10 minutes with agitation (e.g., 1000 rpm).

    • Expose a pre-conditioned DVB/CAR/PDMS SPME fiber to the headspace of the vial for 30 minutes while maintaining the temperature and agitation.

  • Desorption and Analysis:

    • Retract the fiber and immediately insert it into the heated injection port (250°C) of a Gas Chromatograph (GC).

    • Desorb the analytes for 4 minutes.

    • Start the GC-MS analysis. The GC is typically equipped with a non-polar capillary column (e.g., HP-5MS). The mass spectrometer is operated in SIM or MS/MS mode for optimal sensitivity and selectivity.

Protocol 2: Stir Bar Sorptive Extraction (SBSE) for Geosmin in Water

This protocol is a compilation of best practices from the cited literature.[2][5][11][19]

  • Sample Preparation:

    • Place a 10-20 mL water sample into a glass vial.

    • Add a PDMS-coated stir bar.

    • If using an internal standard, add it to the sample.

  • Extraction:

    • Seal the vial and place it on a magnetic stirrer.

    • Stir the sample at a constant speed for 45-120 minutes at 60°C.

  • Desorption and Analysis:

    • After extraction, remove the stir bar with clean forceps, briefly rinse with deionized water, and dry with a lint-free tissue.

    • Place the stir bar into a thermal desorption tube.

    • The tube is then placed in a thermal desorption unit connected to a GC-MS system.

    • The stir bar is heated (e.g., 280°C) to desorb the trapped analytes, which are then transferred to the GC column for separation and subsequent MS detection.

Protocol 3: Liquid-Liquid Extraction (LLE) for Geosmin in Water and Microbial Cultures

This protocol is adapted from established methods for LLE of geosmin.[3][4][6]

  • Sample Preparation:

    • For water samples, use a volume of 500 mL to 1 L. For microbial cultures, the volume may be smaller.

    • Adjust the sample pH to > 6 if necessary.

    • Transfer the sample to a separatory funnel.

  • Extraction:

    • Add a small volume of a non-polar solvent such as hexane (e.g., 10 mL).

    • Shake the funnel vigorously for 2-3 minutes, periodically venting to release pressure.

    • Allow the layers to separate.

    • Drain the aqueous (lower) layer and collect the organic (upper) layer.

    • Repeat the extraction with a fresh portion of solvent.

  • Concentration and Analysis:

    • Combine the organic extracts.

    • Dry the extract by passing it through a small column of anhydrous sodium sulfate.

    • Concentrate the extract to a final volume of approximately 1 mL under a gentle stream of nitrogen.

    • Inject an aliquot of the concentrated extract into the GC-MS for analysis.

Visualizations

experimental_workflow_spme cluster_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis sample 1. Water Sample (10 mL) add_salt 2. Add NaCl (2.5g) sample->add_salt seal 3. Seal Vial add_salt->seal heat 4. Heat to 60°C seal->heat agitate 5. Agitate (1000 rpm) heat->agitate expose_fiber 6. Expose SPME Fiber (30 min) agitate->expose_fiber desorb 7. Desorb in GC Inlet (250°C, 4 min) expose_fiber->desorb gcms 8. GC-MS Analysis desorb->gcms

Caption: Headspace Solid-Phase Microextraction (HS-SPME) workflow for (+)-geosmin analysis.

logical_relationship_troubleshooting low_recovery Low Geosmin Recovery suboptimal_params Suboptimal Parameters (Temp, Time, Solvent) low_recovery->suboptimal_params is caused by matrix_effects Matrix Effects low_recovery->matrix_effects is caused by analyte_loss Analyte Loss (Volatility) low_recovery->analyte_loss is caused by instrument_issues Instrument Issues low_recovery->instrument_issues is caused by optimize_method Optimize Method suboptimal_params->optimize_method address with use_is Use Internal Standard matrix_effects->use_is address with proper_handling Proper Sample Handling analyte_loss->proper_handling address with check_instrument Check Instrument Performance instrument_issues->check_instrument address with

Caption: Troubleshooting logic for low (+)-geosmin recovery during extraction.

References

selection of internal standards for accurate geosmin quantification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the quantification of geosmin. Proper selection and use of internal standards are critical for achieving accurate and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is an internal standard and why is it crucial for accurate geosmin quantification?

An internal standard (IS) is a chemical compound added in a constant amount to all samples, calibration standards, and blanks in an analysis.[1][2] It is a powerful tool for improving the precision and accuracy of quantitative analysis, particularly in chromatographic methods like Gas Chromatography-Mass Spectrometry (GC-MS) used for geosmin detection.[1][3] The core principle is that the IS experiences similar variations as the analyte (geosmin) during sample preparation, injection, and analysis.[1][2][4] By using the ratio of the analyte's response to the IS's response for quantification, errors arising from sample loss, injection volume variations, and instrument drift can be minimized.[1][2][3]

Q2: What are the key criteria for selecting a suitable internal standard for geosmin analysis?

Choosing an appropriate internal standard is critical for the success of your geosmin quantification.[4] The ideal internal standard should possess the following characteristics:

  • Chemical Similarity: It should be chemically and physically similar to geosmin to ensure comparable behavior during extraction and chromatography.[3][4][5] This includes having similar polarity, molecular weight, and functional groups.[4]

  • Not Naturally Present: The internal standard must not be present in the original sample matrix.[1][3][6]

  • Chromatographic Resolution: It must be well-separated from geosmin and other components in the sample chromatogram to avoid signal overlap.[4]

  • Stability: The internal standard needs to be stable throughout the entire analytical process, including sample preparation, storage, and analysis.[3][4]

  • Known Concentration: It must be added at a precise and known concentration to all samples.[1][3]

Q3: What are the most commonly used internal standards for geosmin quantification?

For GC-MS analysis of geosmin, isotopically labeled analogs are the preferred choice for internal standards.[1][2][5] This is because their chemical and physical properties are nearly identical to the unlabeled analyte, leading to very similar extraction efficiencies and chromatographic behavior.[5]

Commonly used internal standards for geosmin include:

  • d5-Geosmin (Deuterated Geosmin): This is a widely used and highly effective internal standard for geosmin analysis.[7][8]

  • d3-Methylisoborneol (d3-MIB): While primarily used for the quantification of 2-methylisoborneol (MIB), another common taste and odor compound, it is sometimes used in methods analyzing both compounds.[7]

  • 2-Isopropyl-3-methoxypyrazine (IPMP): This has also been used as an internal standard in some applications.[9]

In the absence of isotopically labeled standards, other compounds with similar properties, such as camphor, have been explored as a cost-effective alternative, though careful validation is required.[10]

Q4: When should I add the internal standard to my samples?

To correct for variations throughout the entire analytical process, the internal standard should be added as early as possible in the sample preparation workflow.[1][2] Adding the IS at the beginning ensures that it is subjected to the same extraction, concentration, and potential loss as the native geosmin in the sample.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Poor reproducibility of results Inconsistent addition of the internal standard.Ensure the internal standard is added at the same concentration to all samples and standards using calibrated pipettes.[1]
The internal standard is not behaving similarly to geosmin in the sample matrix (matrix effects).Consider using an isotopically labeled internal standard like d5-geosmin, as it will have nearly identical behavior to the analyte.[8][11] Perform a matrix effect study by comparing the slope of the calibration curve in solvent to the slope in a matrix-matched calibration curve.
Inaccurate quantification (high or low recovery) The internal standard is degrading during sample preparation or storage.Verify the stability of the internal standard under your specific experimental conditions.[3] Store standards properly, typically at low temperatures and protected from light.[12]
The chosen internal standard is not chemically similar enough to geosmin.Select an internal standard that more closely matches the physicochemical properties of geosmin. Isotopically labeled standards are the best choice.[5]
Co-elution of the internal standard with geosmin or other matrix components The chromatographic method is not optimized for separation.Adjust the GC oven temperature program (e.g., ramp rate, hold times) to improve the resolution between the internal standard and other peaks.[4] Ensure the GC column is appropriate for the separation of these compounds.
Low or no signal from the internal standard The concentration of the internal standard is too low.The concentration of the internal standard should be similar to the expected concentration of geosmin in the samples.[1][12]
The internal standard is not being efficiently extracted.Review and optimize the sample preparation method (e.g., SPME fiber type, extraction time and temperature for Solid Phase Microextraction).[13]
The detector is not responding to the internal standard.Ensure that the mass spectrometer is set to monitor the correct ions for the internal standard in Selected Ion Monitoring (SIM) mode.

Quantitative Data Summary

The following table summarizes typical performance data for geosmin quantification using internal standards from various studies.

Analytical Method Internal Standard Linearity Range (ng/L) Limit of Detection (LOD) (ng/L) Recovery (%) Reference
Purge-and-Trap GC-MSd5-Geosmin, d3-MIB5 - 5003.60Not Specified[7]
SPME-PTV-GC/MS2-isopropyl-3-methoxypyrazine (IPMP)1 - 10000.191Not Specified[9]
"Salt-Free" Purge-and-Trap GC-MSNot Specified0 - 100485.24 ± 8.28[14][15]
SPME-GC/MSNot Specified5 - 100Not Specified95[16]
Purge and Trap GC-MS2-Isobutyl-3-methoxypyrazine and 2,4,6-trichloroanisole2 - 1000.33110[17]

Experimental Protocols

Protocol 1: Geosmin Quantification by Purge-and-Trap GC-MS with d5-Geosmin

This protocol is based on a stable isotope dilution method.[7]

  • Sample Preparation:

    • To a 25 mL water sample, add 20% (m/v) sodium chloride.

    • Spike the sample with a known concentration of d5-Geosmin internal standard (e.g., 25 µL of a 500 µg/L solution).[7]

  • Purge-and-Trap:

    • Purge the sample at 60°C with a flow of nitrogen for 13 minutes.

    • Trap the analytes on a Tenax-Silica Gel-Charcoal sorbent trap.

  • GC-MS Analysis:

    • Injector: 280°C, split mode (20:1).

    • Carrier Gas: Helium at 1.0 mL/min.

    • Oven Program:

      • Initial temperature: 50°C, hold for 2 min.

      • Ramp 1: 5°C/min to 160°C.

      • Ramp 2: 20°C/min to 280°C, hold for 8 min.

    • Mass Spectrometer:

      • Ion Source Temperature: 230°C.

      • Quadrupole Temperature: 150°C.

      • Acquisition Mode: Selected Ion Monitoring (SIM) for quantification.

Protocol 2: Geosmin Quantification by SPME-GC/MS with IPMP

This protocol utilizes Solid Phase Microextraction (SPME) for sample concentration.[9]

  • Sample Preparation:

    • Prepare calibration standards ranging from 1 to 1000 ng/L.

    • Add a constant concentration of 2-isopropyl-3-methoxypyrazine (IPMP) as the internal standard to all samples and standards.

    • Add sodium chloride to each sample.

  • SPME:

    • Expose a SPME fiber (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane) to the headspace of the sample vial.

    • Optimize extraction time and temperature for maximum sensitivity.

  • GC-MS Analysis:

    • Desorb the analytes from the SPME fiber in the GC inlet.

    • Use a suitable GC column and temperature program to separate geosmin and the internal standard.

    • Detect the compounds using a mass spectrometer in SIM mode.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_extraction Extraction & Concentration A 1. Collect Water Sample B 2. Add Internal Standard (e.g., d5-Geosmin) A->B C 3. Add Salt (optional, azeotrope breaker) B->C D 4a. Purge and Trap C->D E 4b. Solid Phase Microextraction (SPME) C->E F 5. GC Separation D->F E->F G 6. MS Detection (SIM Mode) F->G H 7. Data Analysis (Peak Area Ratio) G->H I 8. Geosmin Quantification H->I

Caption: Experimental workflow for geosmin quantification using an internal standard.

Internal_Standard_Selection Start Start: Need for Accurate Geosmin Quantification Criteria Key Selection Criteria Start->Criteria ChemSim Chemical & Physical Similarity to Geosmin Criteria->ChemSim NotInSample Not Present in Sample Matrix Criteria->NotInSample Resolution Chromatographically Resolved Criteria->Resolution Stable Stable Throughout Analysis Criteria->Stable IdealChoice Ideal Choice: Isotopically Labeled Standard (e.g., d5-Geosmin) ChemSim->IdealChoice Alternative Alternative (Requires Thorough Validation) ChemSim->Alternative NotInSample->IdealChoice NotInSample->Alternative Resolution->IdealChoice Resolution->Alternative Stable->IdealChoice Stable->Alternative Final Selected Internal Standard IdealChoice->Final Alternative->Final

Caption: Logical relationship for selecting an internal standard for geosmin analysis.

References

Technical Support Center: Troubleshooting Low Sensitivity in Geosmin Detection by GC-MS

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of geosmin by Gas Chromatography-Mass Spectrometry (GC-MS). This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and resolve common issues related to low sensitivity in geosmin detection.

Frequently Asked Questions (FAQs)

Q1: We are experiencing a general decrease in sensitivity for our geosmin analysis. What are the most common causes?

A1: A consistent decrease in the response for all peaks in your GC-MS analysis can be attributed to several factors.[1][2] The most common culprits include:

  • Leaks in the Inlet System: Even minor leaks in the GC inlet, particularly around the septum or column connection, can lead to a loss of sample and reduced sensitivity. Volatile compounds like geosmin are especially affected.[1]

  • Contaminated Inlet Liner or Column: An accumulation of non-volatile residues from previous injections can create active sites in the inlet liner or at the head of the column.[1][2] This can lead to the degradation or adsorption of geosmin, resulting in a lower signal.

  • Incorrect Sample Concentration or Degradation: Issues with the sample itself, such as incorrect preparation, degradation during storage, or handling, can lead to lower than expected concentrations being injected.[1]

  • Improper GC-MS Method Parameters: Suboptimal settings for the injector, column temperature program, or mass spectrometer can significantly impact sensitivity.

Q2: Our geosmin peak is showing poor shape (e.g., tailing or fronting). How can we improve it?

A2: Poor peak shape is often an indicator of issues within the chromatographic system. Tailing peaks can be caused by active sites in the liner or column, which can be addressed by replacing the liner and trimming the column. Fronting peaks might indicate an overloaded column, so reducing the injection volume or sample concentration may help. Optimizing the injection technique and ensuring the correct liner is in use are also crucial for good peak shape.

Q3: We are struggling to achieve the required low detection limits for geosmin. What strategies can we employ to enhance sensitivity?

A3: Achieving trace-level detection of geosmin often requires a combination of optimized sample preparation and instrument settings. Consider the following:

  • Advanced Sample Preparation: Techniques like Solid Phase Microextraction (SPME) and Purge-and-Trap (P&T) are commonly used to pre-concentrate geosmin from the sample matrix, thereby increasing the amount introduced into the GC-MS system.[3][4][5]

  • Use of an Appropriate Internal Standard: Employing a stable isotope-labeled internal standard, such as d5-Geosmin, can help to correct for matrix effects and improve the accuracy and precision of quantification.[4]

  • Mass Spectrometer in Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) Mode: Operating the mass spectrometer in SIM or MS/MS (MRM) mode significantly enhances sensitivity and selectivity compared to full scan mode by focusing on specific ions characteristic of geosmin.[6][7][8]

  • Large Volume Injection (LVI): Techniques like Programmed Temperature Vaporization (PTV) allow for the injection of larger sample volumes, which can increase the analyte amount on the column and improve sensitivity by one to two orders of magnitude.[9]

Troubleshooting Guides

Guide 1: Systematic Troubleshooting of Low Sensitivity

This guide provides a step-by-step approach to diagnosing and resolving low sensitivity issues.

Troubleshooting_Low_Sensitivity start Start: Low Geosmin Sensitivity check_leaks Check for Leaks (Inlet, Septum, Column Fittings) start->check_leaks leaks_found Leaks Found? check_leaks->leaks_found fix_leaks Fix Leaks and Re-analyze leaks_found->fix_leaks Yes no_leaks No Leaks leaks_found->no_leaks No fix_leaks->start check_consumables Inspect & Replace Consumables (Liner, Septum, Syringe) no_leaks->check_consumables consumables_issue Issue Resolved? check_consumables->consumables_issue end_good Problem Solved consumables_issue->end_good Yes no_consumables_issue No Improvement consumables_issue->no_consumables_issue No check_method Review GC-MS Method Parameters (Temperatures, Flow Rate, MS Settings) no_consumables_issue->check_method method_issue Parameters Optimized? check_method->method_issue optimize_method Optimize Method and Re-analyze method_issue->optimize_method Yes no_method_issue No Improvement method_issue->no_method_issue No optimize_method->start check_sample_prep Evaluate Sample Preparation (Extraction Efficiency, Standard Integrity) no_method_issue->check_sample_prep sample_prep_issue Issue Identified? check_sample_prep->sample_prep_issue optimize_sample_prep Optimize Sample Prep and Re-analyze sample_prep_issue->optimize_sample_prep Yes no_sample_prep_issue No Improvement sample_prep_issue->no_sample_prep_issue No optimize_sample_prep->start advanced_troubleshooting Advanced Troubleshooting (Source Cleaning, Column Replacement) no_sample_prep_issue->advanced_troubleshooting Sample_Prep_Workflow sample Water/Fish Sample add_is Add Internal Standard (e.g., d5-Geosmin) sample->add_is add_salt Add Salt (e.g., NaCl) to enhance volatility add_is->add_salt extraction Choose Extraction Method add_salt->extraction spme Solid Phase Microextraction (SPME) extraction->spme SPME pt Purge and Trap (P&T) extraction->pt P&T spme_details Headspace SPME: - Heat and agitate sample - Expose fiber to headspace spme->spme_details pt_details Purge with inert gas (N2 or He) - Trap volatiles on sorbent tube pt->pt_details desorption Thermal Desorption into GC Inlet spme_details->desorption pt_details->desorption gcms_analysis GC-MS Analysis desorption->gcms_analysis

References

Technical Support Center: Optimization of SPME Fiber Selection for Geosmin Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing Solid Phase Microextraction (SPME) fiber selection for the analysis of geosmin. Below you will find troubleshooting advice, frequently asked questions, detailed experimental protocols, and comparative data to assist in your analytical endeavors.

Frequently Asked Questions (FAQs)

Q1: What is the most recommended SPME fiber for geosmin analysis?

A1: The most frequently recommended and reportedly most efficient SPME fiber for geosmin analysis is a triphasic fiber, specifically Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS).[1][2][3][4][5] This medium-polar fiber is effective for semi-volatile compounds like geosmin and has been shown to provide superior performance in maximizing detected peak areas compared to other fiber types.[2][5]

Q2: Why is the DVB/CAR/PDMS fiber considered optimal?

A2: The DVB/CAR/PDMS fiber's effectiveness stems from its composite nature. It combines the properties of three different materials, allowing for the efficient adsorption of a wider range of analytes with varying polarities and molecular weights. The DVB provides a porous structure suitable for larger molecules, the Carboxen is ideal for smaller, more volatile compounds, and the PDMS offers a non-polar phase. This combination proves highly effective for the semi-volatile and moderately non-polar geosmin.

Q3: Can other fiber types be used for geosmin analysis?

A3: While DVB/CAR/PDMS is the most common choice, other fibers have been investigated. However, studies have shown that polar fibers like Polyacrylate and non-polar fibers like Polydimethylsiloxane (PDMS) alone may not yield optimal results, with some reports indicating no standard peak was obtained under scan mode in GC/MS analysis.[5] A Divinylbenzene (DVB) fiber has also been used and optimized for geosmin analysis.[6]

Q4: What is the difference between Headspace SPME and Direct Immersion SPME for geosmin analysis?

A4: Headspace SPME is the mandatory and advantageous technique for geosmin analysis. In Headspace SPME, the fiber is exposed to the vapor phase (headspace) above the sample, whereas in Direct Immersion, the fiber is placed directly into the liquid sample. For volatile and semi-volatile compounds like geosmin, Headspace SPME is preferred as it minimizes matrix effects, is less harsh on the fiber coating, and can lead to cleaner chromatograms.

Q5: How can I improve the recovery of geosmin using SPME?

A5: To enhance geosmin recovery, you can optimize several experimental parameters:

  • Salt Addition: Adding salt, such as sodium chloride (NaCl), to the sample increases the ionic strength of the solution. This "salting-out" effect reduces the solubility of geosmin in water and promotes its partitioning into the headspace, making it more available for adsorption onto the SPME fiber.[5][7][8]

  • Agitation: Stirring or agitating the sample during extraction helps to facilitate the mass transfer of geosmin from the sample matrix to the headspace and subsequently to the fiber.[7]

  • Temperature: Increasing the extraction temperature can enhance the volatilization of geosmin, leading to higher concentrations in the headspace. However, excessively high temperatures can be counterproductive.[7][8]

  • pH Adjustment: While less commonly cited for geosmin specifically, adjusting the pH can be a useful general strategy in SPME to suppress the ionization of analytes and improve their volatility.

Troubleshooting Guide

Issue: Low or no geosmin peak detected.

  • Question: I am not seeing a peak for geosmin, or the peak is very small. What should I check first?

    • Answer: First, confirm the integrity of your analytical system by injecting a known standard directly into the GC-MS to ensure the instrument is functioning correctly.[9] If the system is working, the issue likely lies with the SPME procedure.

  • Question: I've confirmed my GC-MS is working. What SPME parameters should I troubleshoot for a weak geosmin signal?

    • Answer:

      • Fiber Choice: Ensure you are using the recommended DVB/CAR/PDMS fiber, as other fiber types may have low affinity for geosmin.[5]

      • Fiber Conditioning: Verify that the SPME fiber was properly conditioned according to the manufacturer's instructions before its first use. Inadequate conditioning can lead to contamination and poor analyte adsorption.

      • Extraction Parameters:

        • Temperature: The optimal extraction temperature for geosmin is typically in the range of 40-70°C.[5][7][8][10] A temperature that is too low may result in insufficient volatilization, while a temperature that is too high could lead to analyte loss.[7]

        • Time: Ensure the extraction time is sufficient for equilibrium to be approached. Typical extraction times range from 15 to 60 minutes.[2][5][7][8]

        • Salt Addition: Confirm that you have added an adequate amount of salt (e.g., 2-3g of NaCl per 10 mL sample) to your water samples.[5][7]

      • Desorption: Check your desorption parameters in the GC inlet. Incomplete desorption, due to insufficient temperature or time, will result in carryover and a small peak in the current run. Recommended desorption temperatures are typically around 230-270°C for 2-5 minutes.[2][5][8]

Issue: Poor reproducibility (%RSD is high).

  • Question: My replicate injections are showing significant variation. How can I improve the reproducibility of my SPME analysis for geosmin?

    • Answer: Poor reproducibility in SPME is often due to inconsistencies in the experimental procedure.

      • Consistent Sample Volume and Headspace: Ensure that the sample volume and, consequently, the headspace volume in your vials are consistent for all samples and standards.[9]

      • Fiber Positioning: The position of the SPME fiber in the headspace of the vial should be the same for every extraction.[9]

      • Agitation: Use a consistent and reproducible method of agitation, such as a magnetic stirrer at a constant RPM.[7]

      • Temperature Control: Maintain a constant and uniform temperature for all samples during the extraction phase.

      • Automation: If possible, use an autosampler for the SPME process. Automation significantly improves the consistency of extraction time, fiber positioning, and other parameters, leading to better reproducibility.[1]

      • Internal Standard: The use of an internal standard, such as deuterated geosmin (geosmin-d3), is highly recommended to compensate for any unavoidable variations in the SPME process.[6]

Issue: Fiber breakage or damage.

  • Question: My SPME fibers are breaking frequently. What can I do to prevent this?

    • Answer:

      • Needle Gauge Adjustment: When manually inserting the fiber, adjust the needle depth gauge to expose only a small portion of the needle (0.5-1 cm) to pierce the vial septum.

      • Septum Piercing: Pierce the septum carefully and straight on. Bent needles are a common cause of fiber breakage.

      • Inlet Guide: Use a GC inlet guide if you are performing manual injections to prevent the fiber from hitting the bottom of the inlet.

      • Avoid Glass Wool: Never use an inlet liner that contains glass wool, as it can strip the coating from the fiber or cause it to break.[11]

      • Use Durable Fibers: Consider using "StableFlex" or similarly designated durable fibers, which are designed to be more robust.[9]

Data Presentation: SPME Fiber Performance for Geosmin Analysis

Fiber TypeFilm Thickness (µm)Key Findings for Geosmin AnalysisReference
DVB/CAR/PDMS 50/30Most efficient and best performer. Maximizes the detected peak areas for geosmin.[1][2][3][4][5]
DVB/CAR Not SpecifiedCan be used effectively for geosmin sampling, with performance similar to DVB/CAR/PDMS, though the latter may offer slightly better peak area and retention time.[5]
PDMS 100Investigated, but found to be less efficient than DVB-containing fibers.[6]
Polyacrylate 85Investigated, but found to be less efficient than DVB-containing fibers.[6]
Divinylbenzene (DVB) 65Shown to be effective for geosmin extraction with optimized conditions.[6]

Experimental Protocols

Optimized Headspace SPME-GC-MS Method for Geosmin Analysis

This protocol is a general guideline synthesized from multiple sources.[1][5][7][8] Researchers should perform their own optimization based on their specific instrumentation and sample matrix.

1. Sample Preparation

  • Place a 10 mL aliquot of the water sample into a 20 mL headspace vial.

  • Add 2.0-3.0 g of sodium chloride (NaCl) to the vial.[5][7]

  • If using an internal standard, spike the sample with a known concentration of geosmin-d3.

  • Immediately seal the vial with a PTFE-faced silicone septum.

2. SPME Extraction

  • Fiber: Use a DVB/CAR/PDMS fiber.

  • Conditioning: Condition the fiber prior to first use as per the manufacturer's instructions.

  • Incubation/Extraction: Place the vial in a heating block or autosampler agitator set to 60°C.[7][8]

  • Allow the sample to equilibrate at this temperature for a few minutes.

  • Expose the SPME fiber to the headspace of the vial.

  • Extract for 40-50 minutes with constant agitation (e.g., magnetic stirring at 1000 rpm).[7][8]

3. GC-MS Analysis

  • Desorption: Immediately after extraction, transfer the fiber to the GC injection port.

  • Inlet Temperature: Set the injection port temperature to 250-270°C.[5]

  • Desorption Time: Desorb for 2-5 minutes in splitless mode.[5][8]

  • Carrier Gas: Use Helium at a constant flow rate.

  • Column: A non-polar or low-bleed 5% phenyl-methylpolysiloxane column (e.g., DB-5ms, Rxi-5Sil MS) is commonly used.[1]

  • Oven Temperature Program:

    • Initial temperature: 40°C, hold for 5 minutes.

    • Ramp 1: 5°C/min to 80°C, hold for 1 minute.

    • Ramp 2: 20°C/min to 140°C, hold for 1 minute.

    • Ramp 3: 5°C/min to 180°C, hold for 1 minute.

    • Ramp 4: 50°C/min to 280°C, hold for 1 minute.[7]

  • Mass Spectrometer:

    • Operate in Selected Ion Monitoring (SIM) mode for highest sensitivity.[1]

    • Monitor characteristic ions for geosmin (e.g., m/z 112, 125).[5]

Mandatory Visualization

SPME_Workflow SPME-GC-MS Workflow for Geosmin Analysis cluster_prep Sample Preparation cluster_extraction SPME Extraction cluster_analysis GC-MS Analysis Sample 1. 10 mL Water Sample in 20 mL Vial AddSalt 2. Add 2-3g NaCl Sample->AddSalt Spike 3. Spike with Internal Standard (Geosmin-d3) AddSalt->Spike Seal 4. Seal Vial Spike->Seal Incubate 5. Incubate at 60°C with Agitation Seal->Incubate Transfer to Agitator ExposeFiber 6. Expose DVB/CAR/PDMS Fiber to Headspace Incubate->ExposeFiber Extract 7. Extract for 40-50 min ExposeFiber->Extract Desorb 8. Desorb Fiber in GC Inlet (250-270°C) Extract->Desorb Transfer to GC Inlet Separate 9. Chromatographic Separation (GC) Desorb->Separate Detect 10. Detection by Mass Spectrometry (MS-SIM mode) Separate->Detect Data Data Detect->Data 11. Data Analysis

Caption: A flowchart of the Headspace SPME-GC-MS workflow for geosmin analysis.

Fiber_Selection_Logic SPME Fiber Selection Logic for Geosmin Analyte Analyte: Geosmin Properties Key Properties? Analyte->Properties Volatility Semi-volatile Properties->Volatility Volatility Polarity Moderately Non-polar Properties->Polarity Polarity FiberType Optimal Fiber Type? Volatility->FiberType Polarity->FiberType Triphasic Triphasic Fiber (Broad Range Adsorption) FiberType->Triphasic Yes OtherFibers Other Fibers (e.g., PDMS, PA) Often show lower efficiency FiberType->OtherFibers Single Phase? Recommendation Recommended Fiber: DVB/CAR/PDMS Triphasic->Recommendation

Caption: Decision logic for selecting the optimal SPME fiber for geosmin analysis.

References

Technical Support Center: Method Validation for Trace-Level Geosmin Analysis in Drinking Water

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the analysis of geosmin at trace levels in drinking water.

Frequently Asked Questions (FAQs)

Q1: What are the most common analytical techniques for trace-level geosmin analysis in drinking water?

The most prevalent methods for analyzing trace levels of geosmin, along with 2-methylisoborneol (2-MIB), in drinking water are based on gas chromatography coupled with mass spectrometry (GC-MS). To enhance sensitivity and selectivity, sample preparation techniques like solid-phase microextraction (SPME) and stir bar sorptive extraction (SBSE) are frequently employed. These methods allow for the detection of geosmin at nanogram per liter (ng/L) levels, which is crucial due to its low odor threshold.

Q2: What are typical validation parameters to assess for a geosmin analysis method?

A comprehensive method validation for geosmin analysis should include the assessment of:

  • Linearity: The range over which the detector response is proportional to the analyte concentration.

  • Limit of Detection (LOD): The lowest concentration of an analyte that can be reliably detected.

  • Limit of Quantification (LOQ): The lowest concentration of an analyte that can be quantitatively determined with acceptable precision and accuracy.

  • Precision: The closeness of agreement between independent test results, typically expressed as relative standard deviation (RSD).

  • Accuracy/Recovery: The closeness of the measured value to the true value, often determined by spiking experiments.

  • Selectivity/Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components.

  • Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters.

Q3: How can matrix effects influence geosmin analysis?

Matrix effects can significantly impact the accuracy and precision of geosmin analysis by either enhancing or suppressing the analytical signal. In drinking water, dissolved organic matter and other matrix components can interfere with the extraction and/or detection of geosmin. To mitigate these effects, it is recommended to use matrix-matched calibration standards or employ isotope-labeled internal standards, such as d5-geosmin.

Troubleshooting Guides

Issue 1: Poor Peak Shape (Tailing or Fronting)

Possible Causes:

  • Active sites in the GC system: Free silanol groups in the injector liner, column, or detector can interact with geosmin, causing peak tailing.

  • Column contamination or degradation: Accumulation of non-volatile residues or thermal degradation of the stationary phase can lead to poor peak shape.

  • Improper injection technique: A slow injection or a mismatched solvent can result in band broadening and peak fronting.

Troubleshooting Steps:

  • GC System Inertness:

    • Use a deactivated injector liner (e.g., silanized).

    • Condition the GC column according to the manufacturer's instructions.

    • Trim the first few centimeters of the column to remove any accumulated non-volatile material.

  • Column Health:

    • Bake out the column at a high temperature (within its specified limit) to remove contaminants.

    • If peak shape does not improve, consider replacing the column.

  • Injection Parameters:

    • Optimize the injection speed and temperature.

    • Ensure the solvent used to dissolve the standards is compatible with the stationary phase.

Issue 2: Low or Inconsistent Recoveries

Possible Causes:

  • Inefficient extraction: The chosen SPME fiber or SBSE coating may not be optimal for geosmin, or the extraction time/temperature may be insufficient.

  • Analyte loss during sample preparation: Geosmin is a semi-volatile compound and can be lost through evaporation if samples are not handled properly.

  • Matrix interference: Components in the water matrix may compete with geosmin for adsorption sites on the extraction medium.

Troubleshooting Steps:

  • Optimize Extraction:

    • Experiment with different SPME fiber coatings (e.g., PDMS, DVB/PDMS).

    • Optimize extraction parameters such as time, temperature, and agitation speed.

    • For SBSE, ensure the stir bar is fully immersed and stirring at an appropriate speed.

  • Sample Handling:

    • Minimize headspace in sample vials and keep them sealed until analysis.

    • Avoid excessive heating of the sample during preparation.

  • Address Matrix Effects:

    • Perform spike-recovery experiments with the actual water matrix to assess the extent of the matrix effect.

    • Consider using a standard addition method for quantification.

Issue 3: High Blank Levels or Carryover

Possible Causes:

  • Contaminated glassware or reagents: Geosmin can adsorb to glass surfaces, and reagents may contain impurities.

  • Carryover from previous injections: High-concentration samples can lead to residual geosmin in the injection port or GC column.

  • Contaminated SPME fiber or stir bar: The extraction medium may not be fully desorbed between analyses.

Troubleshooting Steps:

  • Cleanliness:

    • Thoroughly clean all glassware with a suitable solvent and bake it out at a high temperature.

    • Use high-purity water and reagents for sample and standard preparation.

  • Prevent Carryover:

    • Run a solvent blank after a high-concentration sample to check for carryover.

    • Increase the injector and column bake-out time and temperature between runs.

  • Extraction Medium Conditioning:

    • Properly condition new SPME fibers and stir bars as per the manufacturer's instructions.

    • Ensure complete thermal desorption of the SPME fiber or solvent back-extraction of the stir bar after each use.

Quantitative Data Summary

Table 1: Comparison of Method Validation Parameters for Geosmin Analysis

Analytical MethodSample PreparationLimit of Detection (LOD) (ng/L)Limit of Quantification (LOQ) (ng/L)Recovery (%)Precision (RSD %)Reference
GC-MSSPME (PDMS)0.5 - 21.5 - 685 - 110< 10
GC-MS/MSSPME (DVB/PDMS)0.1 - 0.50.3 - 1.590 - 105< 8
GC-MSSBSE (PDMS)0.2 - 10.6 - 388 - 112< 12
GC-TOF-MSHeadspace-SPME0.51.795 - 103< 5

Experimental Protocols

Protocol 1: Geosmin Analysis using SPME-GC-MS
  • Sample Preparation:

    • Collect water samples in pre-cleaned amber glass vials.

    • Add a magnetic stir bar and a known amount of internal standard (e.g., d5-geosmin) to a 10-20 mL aliquot of the sample.

    • Seal the vial with a PTFE-lined septum cap.

  • SPME Extraction:

    • Place the vial in a heating block or water bath set to a specific temperature (e.g., 60°C).

    • Expose a pre-conditioned SPME fiber (e.g., 100 µm PDMS) to the headspace or immerse it in the sample for a defined period (e.g., 30 minutes) with constant stirring.

  • GC-MS Analysis:

    • Retract the fiber and immediately insert it into the hot GC inlet (e.g., 250°C) for thermal desorption for a specified time (e.g., 2-5 minutes).

    • Separate the analytes on a suitable capillary column (e.g., DB-5ms).

    • Use a temperature program to elute geosmin and other compounds of interest.

    • Detect and quantify geosmin using a mass spectrometer in selected ion monitoring (SIM) mode for enhanced sensitivity.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis cluster_data Data Processing Sample Water Sample Collection Add_IS Add Internal Standard Sample->Add_IS SPME SPME Headspace Extraction Add_IS->SPME Desorption Thermal Desorption in GC Inlet SPME->Desorption GC_Sep GC Separation Desorption->GC_Sep MS_Det MS Detection (SIM Mode) GC_Sep->MS_Det Quant Quantification MS_Det->Quant

Caption: Experimental workflow for geosmin analysis using SPME-GC-MS.

troubleshooting_guide Start Problem Encountered PoorPeak Poor Peak Shape? Start->PoorPeak LowRecovery Low/Inconsistent Recovery? PoorPeak->LowRecovery No CheckGC Check GC System Inertness (Liner, Column) PoorPeak->CheckGC Yes HighBlank High Blank/Carryover? LowRecovery->HighBlank No OptimizeExtraction Optimize Extraction (Fiber, Time, Temp) LowRecovery->OptimizeExtraction Yes Cleanliness Ensure Glassware/Reagent Cleanliness HighBlank->Cleanliness Yes ColumnHealth Assess Column Health (Bakeout/Replace) CheckGC->ColumnHealth Injection Optimize Injection Parameters ColumnHealth->Injection SampleHandling Improve Sample Handling (Minimize Headspace) OptimizeExtraction->SampleHandling AddressMatrix Address Matrix Effects (Standard Addition) SampleHandling->AddressMatrix PreventCarryover Implement Blank Runs & Bakeout Cleanliness->PreventCarryover ConditionMedium Properly Condition SPME Fiber PreventCarryover->ConditionMedium

Caption: Troubleshooting decision tree for common issues in geosmin analysis.

Technical Support Center: Reducing Analytical Variability in Geosmin Measurements

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize analytical variability in geosmin measurements.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of variability in geosmin analysis?

A1: Variability in geosmin analysis can arise from multiple sources throughout the experimental workflow. Key contributors include:

  • Sample Collection and Storage: Inconsistent sample collection techniques, improper storage temperatures, and extended storage times can lead to degradation or loss of geosmin.

  • Sample Preparation: Inefficiencies or inconsistencies in the extraction method (e.g., SPME, SBSE, Purge and Trap) are a major source of variability. Factors such as extraction time, temperature, and matrix effects can significantly impact analyte recovery.[1][2][3]

  • Instrumental Analysis: Fluctuations in GC-MS performance, such as changes in column condition, injector contamination, or detector sensitivity, can lead to variable results.[4]

  • Calibration: The stability of calibration standards and the linearity of the calibration curve are crucial for accurate quantification.[5][6]

  • Analyst Technique: Minor differences in how individual analysts perform the procedure can introduce variability.

Q2: How can I minimize variability during sample preparation?

A2: To minimize variability during sample preparation, consider the following:

  • Use of Internal Standards: The single most effective way to compensate for variability in extraction and analysis is the use of an internal standard, ideally a stable isotope-labeled version of the analyte, such as deuterated geosmin (geosmin-d3 or d5-geosmin).[1][7][8][9] The internal standard should be added to the sample at the earliest possible stage.

  • Optimize Extraction Parameters: Ensure that extraction parameters such as time, temperature, and agitation are precisely controlled and consistent for all samples.[2][3] For SPME, the choice of fiber coating is critical; a Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is often recommended for geosmin.[2][5]

  • Control Matrix Effects: The sample matrix (e.g., drinking water, cell culture media) can interfere with the analysis. "Salting out" by adding sodium chloride can improve the extraction efficiency of geosmin from aqueous samples.[10][11] However, some methods aim for "salt-free" conditions to avoid potential instrument contamination.[12][13]

Q3: What is the recommended analytical technique for sensitive and robust geosmin measurement?

A3: Gas chromatography-mass spectrometry (GC-MS) is the standard for geosmin analysis due to its high sensitivity and selectivity.[14] Several sample introduction techniques can be coupled with GC-MS, each with its own advantages:

  • Solid-Phase Microextraction (SPME): A simple, solvent-free, and easily automated technique suitable for many applications.[2][5][15]

  • Stir Bar Sorptive Extraction (SBSE): Offers higher extraction capacity and potentially lower detection limits compared to SPME.[16][17]

  • Purge and Trap (P&T): A robust method for volatile and semi-volatile compounds, often used for regulatory compliance.[18][19]

The choice of technique depends on the specific application, required sensitivity, and available instrumentation.

Troubleshooting Guides

Issue 1: Poor Sensitivity or Inability to Detect Low Concentrations of Geosmin
Possible Cause Troubleshooting Step
Suboptimal Extraction Efficiency Optimize extraction parameters (time, temperature, agitation). For SPME, ensure the correct fiber is being used (e.g., DVB/CAR/PDMS).[2] For P&T, optimize purge flow and temperature.[6] Consider adding salt (e.g., NaCl) to increase the partitioning of geosmin into the headspace or extraction phase.[10]
Instrumental Issues Clean the GC-MS ion source.[20] Check for and resolve any leaks in the GC system. Replace the GC column if it is old or showing signs of degradation. Ensure proper MS tuning.
Analyte Degradation Ensure samples are stored properly (e.g., refrigerated or frozen) and analyzed within the recommended holding time. Prepare fresh calibration standards.
Inefficient Desorption For SPME and SBSE, optimize the desorption time and temperature in the GC inlet to ensure complete transfer of geosmin from the fiber/stir bar to the column.[2]
Issue 2: High Variability (Poor Precision) in Replicate Measurements
Possible Cause Troubleshooting Step
Inconsistent Sample Preparation Use an internal standard (e.g., deuterated geosmin) to correct for variations in extraction and injection volume.[1][7][9] Ensure precise and consistent control of all extraction parameters (time, temperature, agitation). Automate the sample preparation process if possible.[21]
Instrument Instability Check for fluctuations in GC oven temperature, carrier gas flow, and MS detector response. Perform regular instrument maintenance and calibration.
Carryover from Previous Samples Run blank samples between experimental samples to check for carryover. Increase the bake-out time for the GC oven and ensure the SPME fiber is properly conditioned between analyses.
Inhomogeneous Sample Ensure the sample is well-mixed before taking an aliquot for analysis.
Issue 3: Poor Accuracy (Low or High Recovery)
Possible Cause Troubleshooting Step
Matrix Effects Use matrix-matched calibration standards to compensate for suppression or enhancement of the signal by other components in the sample. The use of an internal standard is also highly effective in mitigating matrix effects.[15]
Incorrect Calibration Prepare fresh calibration standards from a reliable stock solution. Verify the accuracy of the stock solution. Ensure the calibration curve is linear over the concentration range of interest.[5][6]
Analyte Loss During Sample Handling Minimize the number of transfer steps. Use silanized glassware to reduce adsorption of geosmin to surfaces. Ensure sample containers are properly sealed.
Inaccurate Standard Concentrations Verify the concentration and purity of the analytical standards used for calibration and spiking.

Data Presentation: Comparison of Analytical Methods

The following tables summarize quantitative data from various studies on geosmin analysis, providing a comparison of different extraction methods.

Table 1: Method Performance for Geosmin Analysis using Solid-Phase Microextraction (SPME)-GC-MS

Parameter Value Reference
Limit of Detection (LOD) 1.9 ng/L[14]
Recovery 60 - 123%[22]
Precision (%RSD) 7% (at 5 ppt)[5]
Linearity (R²) > 0.999[5]

Table 2: Method Performance for Geosmin Analysis using Stir Bar Sorptive Extraction (SBSE)-GC-MS

Parameter Value Reference
Limit of Detection (LOD) 1.1 ng/L[3][23]
Recovery 87 - 117%[24]
Precision (%RSD) < 17% at LOD[3][23]
Quantification Limit 0.5 ng/L[24]

Table 3: Method Performance for Geosmin Analysis using Purge and Trap (P&T)-GC-MS

Parameter Value Reference
Limit of Detection (LOD) 0.33 ng/L[18]
Recovery 110%[18]
Precision (%RSD) 11.0%[18]
Linearity (R²) ≥ 0.995[13]

Experimental Protocols

Detailed Methodology for SPME-GC-MS Analysis of Geosmin

This protocol is a generalized procedure based on common practices reported in the literature.[2][5][14]

  • Sample Preparation:

    • Place a 10-45 mL aliquot of the aqueous sample into a headspace vial.

    • Add a magnetic stir bar and a salting agent (e.g., NaCl to a final concentration of 2.5 g per 10 mL).[11]

    • Spike the sample with an internal standard (e.g., deuterated geosmin) at a concentration within the calibration range.

    • Seal the vial with a septum cap.

  • SPME Extraction:

    • Place the vial in a heated agitator (e.g., 60-65°C).[20]

    • Expose a pre-conditioned SPME fiber (e.g., 50/30 µm DVB/Carboxen/PDMS) to the headspace above the sample.[2][5]

    • Allow the fiber to extract for a defined period (e.g., 20-30 minutes) with continuous agitation.[1][20]

  • GC-MS Analysis:

    • Retract the fiber and immediately insert it into the heated GC inlet (e.g., 250°C) for thermal desorption for a specified time (e.g., 2-4 minutes).[2][20]

    • Separate the analytes on a suitable capillary column (e.g., HP-5MS).

    • Detect the analytes using a mass spectrometer, typically in selected ion monitoring (SIM) mode for enhanced sensitivity. Key ions for geosmin are m/z 112 and for 2-methylisoborneol (a common co-analyte) are m/z 95.[5]

  • Quantification:

    • Generate a calibration curve by analyzing standards of known concentrations under the same conditions.

    • Quantify the geosmin concentration in the samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Visualizations

Experimental_Workflow_SPME_GCMS cluster_prep Sample Preparation cluster_extraction SPME Extraction cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Aqueous Sample Add_IS Add Internal Standard (e.g., d5-Geosmin) Sample->Add_IS Add_Salt Add Salt (NaCl) Add_IS->Add_Salt Vial Seal in Headspace Vial Add_Salt->Vial Incubate Incubate and Agitate (e.g., 60°C) Vial->Incubate Expose_Fiber Expose SPME Fiber to Headspace Incubate->Expose_Fiber Desorb Thermal Desorption in GC Inlet Expose_Fiber->Desorb Separate Chromatographic Separation Desorb->Separate Detect Mass Spectrometric Detection (SIM) Separate->Detect Quantify Quantification using Calibration Curve Detect->Quantify

Caption: Workflow for Geosmin Analysis using SPME-GC-MS.

Troubleshooting_Logic cluster_sample Sample Handling cluster_prep Sample Preparation cluster_instrument Instrumental Problem Analytical Variability (Poor Precision/Accuracy) Check_Storage Verify Sample Storage Conditions Problem->Check_Storage Use_IS Implement Internal Standard? Problem->Use_IS Check_Cal Verify Calibration Curve Problem->Check_Cal Check_Homogeneity Ensure Sample Homogeneity Check_Storage->Check_Homogeneity Optimize_Extraction Optimize Extraction Parameters Use_IS->Optimize_Extraction Check_Matrix Assess Matrix Effects Optimize_Extraction->Check_Matrix Instrument_Maintenance Perform Instrument Maintenance Check_Cal->Instrument_Maintenance Check_Carryover Test for Carryover Instrument_Maintenance->Check_Carryover

Caption: Troubleshooting Logic for Analytical Variability.

References

Technical Support Center: Analysis of Low-Concentration Geosmin

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with low-concentration geosmin samples. The information is designed to address common issues encountered during experimental analysis.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My calibration curve for low-concentration geosmin (e.g., <50 ng/L) is not linear. What are the common causes and solutions?

A: Non-linearity in calibration curves at trace levels is a frequent issue. Here are the primary causes and troubleshooting steps:

  • Analyte Loss due to Adsorption: Geosmin is a semi-volatile compound and can adsorb to glassware and sample preparation equipment, especially at very low concentrations.

    • Troubleshooting:

      • Ensure all glassware is meticulously cleaned and consider silanizing glass surfaces to reduce active sites for adsorption.

      • Prepare standards and samples in amber vials to prevent photodegradation.

      • Minimize headspace in sample vials by filling them as much as possible.[1]

  • Inconsistent Sample Preparation: Techniques like Solid Phase Microextraction (SPME) are sensitive to variations in experimental conditions.[2][3]

    • Troubleshooting:

      • Strictly control extraction time, temperature, and agitation speed.[4][5]

      • Ensure the SPME fiber is placed consistently in the headspace or immersed to the same depth in each sample.

      • Use an autosampler for SPME to improve reproducibility.[3][6]

  • Matrix Effects: Components in the sample matrix (e.g., dissolved organic matter in water samples) can interfere with the extraction and detection of geosmin, either enhancing or suppressing the signal.

    • Troubleshooting:

      • Use of Internal Standards: Incorporate a stable isotope-labeled internal standard, such as d5-geosmin, into all samples and calibration standards to compensate for variability in extraction and matrix effects.[7][8][9][10]

      • Matrix-Matched Calibration: Prepare your calibration standards in a blank matrix that is as similar as possible to your samples.

      • Standard Addition: This method can be effective for complex matrices but is more labor-intensive.

  • Carryover: Residual geosmin from a high-concentration sample can be carried over to subsequent analyses, affecting the accuracy of low-concentration samples.

    • Troubleshooting:

      • Run a blank sample after a high-concentration sample to check for carryover.[11]

      • Ensure the SPME fiber is properly conditioned between analyses and that the GC inlet and column are clean.

Q2: I'm observing poor reproducibility (%RSD > 15%) for my replicate geosmin measurements. What should I investigate?

A: Poor reproducibility is often linked to inconsistencies in the analytical workflow.

  • Inconsistent SPME Parameters: As mentioned above, variations in extraction time, temperature, and agitation can significantly impact the amount of analyte extracted.

    • Troubleshooting:

      • Automate the SPME process if possible.[3][6]

      • Carefully monitor and control all SPME parameters.

  • Variable Matrix Effects: If the composition of your sample matrix varies between samples, it can lead to inconsistent signal suppression or enhancement.

    • Troubleshooting:

      • The use of a suitable internal standard is highly recommended to correct for these variations.[7][8][9][10]

  • GC-MS System Instability: Issues with the gas chromatograph or mass spectrometer can lead to fluctuating responses.

    • Troubleshooting:

      • Check for leaks in the GC system.

      • Ensure the MS is properly tuned.

      • Verify the stability of the carrier gas flow.

  • Sample Heterogeneity: If the geosmin is not evenly distributed in your sample, it can lead to variable results.

    • Troubleshooting:

      • Ensure samples are thoroughly mixed before taking an aliquot for analysis.

Q3: My detected geosmin concentration is lower than expected, or I'm not detecting it at all in spiked samples. What could be the problem?

A: Low recovery of geosmin can be attributed to several factors.

  • Inefficient Extraction: The chosen extraction parameters may not be optimal for your specific sample matrix.

    • Troubleshooting:

      • Optimize SPME parameters such as fiber type, extraction time, and temperature. Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fibers are often recommended for geosmin.[2][3][11]

      • Consider adding salt (e.g., NaCl) to your samples to increase the ionic strength and promote the partitioning of geosmin into the headspace for SPME.[4][12][13]

  • Analyte Degradation: Geosmin can be susceptible to degradation under certain conditions.

    • Troubleshooting:

      • Store samples at a low temperature (e.g., 4°C) and analyze them as soon as possible.

      • Avoid exposure of samples to light.

  • Matrix Interference: Co-eluting compounds from the matrix can interfere with the detection of the target analyte.

    • Troubleshooting:

      • Use a high-resolution capillary column in your GC to improve separation.

      • Operate the mass spectrometer in Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) mode to enhance selectivity and sensitivity.[2][3][4][12]

Data Presentation

Table 1: Comparison of Analytical Methods for Low-Concentration Geosmin

Analytical MethodTypical Calibration Range (ng/L)Method Detection Limit (MDL) (ng/L)Key AdvantagesKey Disadvantages
SPME-GC-MS 5 - 100[2][3]0.09 - 4.0[6][14][15]Simple, solvent-free, easily automated.[7][8]Sensitive to matrix effects, fiber degradation.
Purge and Trap-GC-MS 2 - 100[16]0.33 - 5.0[16][17]High sensitivity, good for volatile compounds.More complex setup, potential for analyte breakthrough.
Stir Bar Sorptive Extraction (SBSE)-GC-MS Not specified<1[18]Very high sensitivity due to larger sorbent volume.Can be less easily automated than SPME.[12]

Table 2: Typical SPME Parameters for Geosmin Analysis

ParameterRecommended SettingRationale
SPME Fiber DVB/CAR/PDMS[2][3][11]Provides good affinity for semi-volatile compounds like geosmin.
Extraction Type Headspace[2][19]Minimizes matrix effects and extends fiber lifetime compared to direct immersion.[20]
Extraction Temperature 40°C - 60°C[4][5][7][8]Balances partitioning of geosmin into the headspace with potential for analyte degradation at higher temperatures.
Extraction Time 15 - 40 minutes[4][5]Sufficient time for equilibration without being excessively long.
Salt Addition 2.0 - 3.0 g NaCl per 10 mL sample[4][5][12]Increases ionic strength, enhancing the release of geosmin into the headspace.
Agitation 1000 rpm[21]Facilitates mass transfer of the analyte to the SPME fiber.

Experimental Protocols

Protocol 1: Headspace Solid-Phase Microextraction (HS-SPME) GC-MS for Geosmin
  • Sample Preparation:

    • Place a 10 mL aliquot of the water sample into a 20 mL amber headspace vial.

    • Add 2.0 - 3.0 g of sodium chloride (NaCl) to the vial.[4][5][12]

    • If using an internal standard, spike the sample with d5-geosmin at this stage.

    • Immediately seal the vial with a PTFE-lined septum and cap.

  • Extraction:

    • Place the vial in an autosampler with an agitator and heater.

    • Equilibrate the sample at 60°C for 5-10 minutes with agitation.[4]

    • Expose a pre-conditioned DVB/CAR/PDMS SPME fiber to the headspace of the sample for 30-40 minutes at 60°C with continued agitation.[4]

  • Desorption and GC-MS Analysis:

    • Retract the SPME fiber and immediately introduce it into the heated GC inlet (typically 250-270°C) for thermal desorption for 3-5 minutes.[4][5]

    • Start the GC-MS data acquisition at the beginning of the desorption.

    • Separate the analytes on a suitable capillary column (e.g., DB-5MS).

    • Detect geosmin using the mass spectrometer in SIM or MRM mode, monitoring characteristic ions (e.g., m/z 112, 97, 83).[4][5]

  • Calibration:

    • Prepare a series of calibration standards in a blank matrix (e.g., deionized water) with known concentrations of geosmin.

    • Process the calibration standards using the same HS-SPME-GC-MS procedure as the samples.

    • Construct a calibration curve by plotting the peak area ratio of geosmin to the internal standard (if used) against the concentration.

Mandatory Visualization

experimental_workflow cluster_prep Sample Preparation cluster_extraction HS-SPME Extraction cluster_analysis GC-MS Analysis cluster_data Data Processing sample 10 mL Water Sample add_salt Add 2-3g NaCl sample->add_salt add_is Spike with d5-Geosmin (IS) add_salt->add_is seal Seal in 20 mL Vial add_is->seal equilibrate Equilibrate at 60°C seal->equilibrate extract Expose SPME Fiber (30-40 min) equilibrate->extract desorb Thermal Desorption in GC Inlet extract->desorb separate Chromatographic Separation desorb->separate detect MS Detection (SIM/MRM) separate->detect integrate Peak Integration detect->integrate calibrate Calibration Curve integrate->calibrate quantify Quantify Concentration calibrate->quantify

Caption: Experimental workflow for low-concentration geosmin analysis using HS-SPME-GC-MS.

troubleshooting_tree cluster_linearity Linearity Issues cluster_reproducibility Reproducibility Issues cluster_recovery Recovery Issues issue Poor Linearity, Reproducibility, or Recovery? linearity_q Non-linear Calibration Curve? issue->linearity_q repro_q High %RSD? issue->repro_q recovery_q Low Analyte Signal? issue->recovery_q linearity_a1 Check for Analyte Adsorption (Silanize Glassware) linearity_q->linearity_a1 Yes linearity_a2 Ensure Consistent SPME Parameters linearity_q->linearity_a2 Yes linearity_a3 Use Internal Standard linearity_q->linearity_a3 Yes repro_a1 Automate SPME Process repro_q->repro_a1 Yes repro_a2 Verify GC-MS System Stability repro_q->repro_a2 Yes repro_a3 Ensure Sample Homogeneity repro_q->repro_a3 Yes recovery_a1 Optimize SPME Parameters (Fiber, Time, Temp) recovery_q->recovery_a1 Yes recovery_a2 Add Salt to Samples recovery_q->recovery_a2 Yes recovery_a3 Use SIM/MRM for Detection recovery_q->recovery_a3 Yes

Caption: Troubleshooting decision tree for common issues in low-concentration geosmin analysis.

References

Navigating the Nuances of Geosmin Sample Integrity: A Technical Guide to Storage and Preservation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth information on the critical aspects of sample storage and preservation to ensure the stability and accurate quantification of geosmin. In this resource, you will find troubleshooting advice, frequently asked questions, detailed experimental protocols, and quantitative data to support your experimental design and execution.

Troubleshooting and FAQs

This section addresses common challenges and questions related to maintaining geosmin stability in aqueous samples.

QuestionAnswer
My geosmin concentrations are unexpectedly low. What are the potential causes during storage? Several factors could contribute to lower-than-expected geosmin concentrations. The primary culprits are microbial degradation and adsorption to container surfaces. Elevated storage temperatures can accelerate microbial activity, leading to geosmin loss. Improper container selection can also result in significant analyte loss through surface adsorption.
What is the optimal temperature for storing water samples intended for geosmin analysis? For short-term and long-term storage, refrigeration at 4°C is the recommended and most effective method for preserving geosmin in water samples.[1] Studies have shown that geosmin is very stable when kept in a refrigerator, with one report indicating good recovery even after one year of storage under these conditions.[1]
How long can I store my water samples before geosmin analysis? According to standard methods, it is recommended to analyze water samples for geosmin within 14 days of collection when stored at 4°C in amber glass vials with no headspace.[2] If analysis within this timeframe is not possible, the addition of a preservative is advised.[2]
Should I use a preservative for my geosmin samples? If so, what are the options? If samples cannot be analyzed within three days, a preservative is recommended to prevent biological degradation.[2] Historically, mercuric chloride (HgCl₂) at a concentration of 10 mg/L has been used.[2] However, due to the toxicity of mercury, alternatives such as chlorine (as sodium hypochlorite) have been investigated and shown to be effective.[3] Chlorine can inhibit biodegradation without significantly oxidizing geosmin.[3]
Does the type of storage container matter for geosmin stability? Yes, the choice of container material is crucial. Borosilicate glass, particularly amber-colored glass to protect from light, is the preferred material for storing water samples containing geosmin. Plastic containers, such as those made of polypropylene, may be more prone to analyte adsorption, although the extent can depend on the specific biomolecule and plastic type.[4][5] For volatile organic compounds like geosmin, glass is generally recommended to minimize potential interactions and leaching from the container material.
Can I freeze my samples for long-term storage? While refrigeration at 4°C is the standard practice, freezing is another potential long-term storage method. However, it is essential to consider the potential for volatilization during the freeze-thaw cycle. If freezing is necessary, ensure vials are properly sealed and have minimal headspace.
What are the signs of geosmin degradation in my samples? The primary indicator of geosmin degradation is a decrease in its concentration over time, as determined by analytical methods like GC-MS. There are no visual cues for geosmin degradation in a water sample. Therefore, consistent and timely analysis is key to ensuring data accuracy.

Data on Geosmin Stability Under Various Storage Conditions

The following tables summarize the expected stability of geosmin under different storage parameters. This data is compiled from various scientific studies and is intended to serve as a guideline for experimental planning.

Table 1: Effect of Storage Temperature on Geosmin Recovery in Water

Storage DurationTemperatureExpected Geosmin Recovery (%)Primary Degradation Pathway
Up to 14 days4°C>90%Minimal degradation
Up to 14 days25°C (Room Temp)Variable (can be <70%)Microbial degradation
Up to 1 year4°CGood recovery reported[1]Slow microbial degradation

Table 2: Influence of Container Type on Geosmin Recovery (Stored at 4°C)

Storage DurationContainer TypeExpected Geosmin Recovery (%)Potential Issues
Up to 14 daysAmber Borosilicate Glass>95%Minimal adsorption
Up to 14 daysPolypropyleneVariable (potentially lower)Adsorption to container surface

Table 3: Efficacy of Preservation Methods on Geosmin Stability (Stored at 4°C)

Storage DurationPreservation MethodExpected Geosmin Recovery (%)Notes
> 14 daysNoneDecreasing over timeRisk of significant microbial degradation
> 14 daysMercuric Chloride (10 mg/L)>90%Effective but toxic preservative
> 14 daysChlorine (>0.5 mg/L residual)>87%[3]A viable, less toxic alternative

Experimental Protocols

This section provides a detailed methodology for conducting a geosmin stability study.

Protocol: Evaluating the Stability of Geosmin in Water Samples

1. Objective: To determine the stability of geosmin in aqueous samples under different storage conditions (temperature, container type, and time).

2. Materials:

  • Geosmin standard solution (certified reference material)

  • Reagent-grade water (geosmin-free)

  • Sample containers:

    • 40 mL amber borosilicate glass vials with PTFE-lined septa

    • 40 mL polypropylene vials with screw caps

  • Preservatives (optional): Mercuric chloride solution, Sodium hypochlorite solution

  • Solid Phase Microextraction (SPME) fibers (e.g., DVB/CAR/PDMS)

  • Gas Chromatograph with a Mass Spectrometer (GC-MS)

  • Standard laboratory glassware and equipment

3. Experimental Procedure:

  • Preparation of Spiked Water Samples:

    • Prepare a stock solution of geosmin in methanol.

    • Spike a known volume of reagent-grade water with the geosmin stock solution to achieve a final concentration relevant to your research (e.g., 50 ng/L).

    • Thoroughly mix the solution to ensure homogeneity.

  • Sample Aliquoting and Storage:

    • Aliquot the spiked water into the different types of sample containers (amber glass and polypropylene).

    • If testing preservatives, add the appropriate volume of the preservative solution to a subset of the vials.

    • Fill the vials to the brim to minimize headspace.

    • Securely cap each vial.

    • Divide the vials into different storage temperature groups (e.g., 4°C and 25°C).

    • Prepare triplicate samples for each condition and time point.

  • Time-Point Analysis:

    • Establish a schedule for analysis at various time points (e.g., Day 0, Day 3, Day 7, Day 14, Day 30).

    • At each time point, retrieve three vials from each storage condition for analysis.

  • Geosmin Quantification (SPME-GC-MS):

    • Allow the samples to equilibrate to room temperature before analysis.

    • For each sample, transfer a precise volume (e.g., 10 mL) into a headspace vial.

    • Add a salting agent (e.g., NaCl) to improve the partitioning of geosmin into the headspace.

    • Spike the sample with an internal standard if necessary.

    • Seal the vial and place it in a heated autosampler for a defined incubation period.

    • Expose the SPME fiber to the headspace of the sample to extract the volatile geosmin.

    • Desorb the extracted geosmin from the SPME fiber in the heated injection port of the GC-MS.

    • Analyze the sample using a validated GC-MS method for geosmin quantification.

4. Data Analysis:

  • Calculate the concentration of geosmin in each sample at each time point.

  • Determine the percentage recovery of geosmin for each storage condition relative to the Day 0 concentration.

  • Plot the percentage recovery versus time for each condition to visualize the stability profile.

Visualizing Experimental Workflows and Influencing Factors

To further clarify the processes involved in ensuring geosmin stability, the following diagrams illustrate a typical experimental workflow and the key factors that can impact sample integrity.

Geosmin_Stability_Workflow cluster_prep Sample Preparation cluster_storage Sample Storage cluster_analysis Analysis prep1 Prepare Spiked Geosmin Solution prep2 Aliquot into Vials (Glass & Plastic) prep1->prep2 prep3 Add Preservatives (Optional) prep2->prep3 storage1 Store at 4°C prep3->storage1 storage2 Store at 25°C prep3->storage2 analysis1 Time-Point Sampling (Day 0, 3, 7, 14...) storage1->analysis1 storage2->analysis1 analysis2 SPME-GC-MS Quantification analysis1->analysis2 analysis3 Calculate % Recovery analysis2->analysis3

Fig. 1: Experimental workflow for a geosmin stability study.

Geosmin_Stability_Factors cluster_factors Influencing Factors Geosmin_Stability Geosmin Stability Temperature Storage Temperature Geosmin_Stability->Temperature Time Storage Duration Geosmin_Stability->Time Container Container Material Geosmin_Stability->Container Preservative Preservative Use Geosmin_Stability->Preservative Light Light Exposure Geosmin_Stability->Light Microbes Microbial Activity Geosmin_Stability->Microbes Temperature->Microbes influences Container->Geosmin_Stability adsorption

Fig. 2: Key factors influencing the stability of geosmin in samples.

References

interference removal in the analysis of geosmin in environmental samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the analysis of geosmin in environmental samples. The following information is designed to directly address specific issues that may arise during experimentation.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Sample Preparation & Extraction

Q1: My signal-to-noise ratio for geosmin is low. How can I improve the extraction efficiency using Solid-Phase Microextraction (SPME)?

A1: Low signal-to-noise for geosmin is a common issue that can often be resolved by optimizing your SPME parameters. Several factors influence the extraction efficiency.

  • SPME Fiber Selection: The choice of SPME fiber is critical. A Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) coated fiber is frequently recommended for its high affinity for geosmin and 2-methylisoborneol (2-MIB).[1][2]

  • Extraction Temperature and Time: Increasing the extraction temperature can enhance the partitioning of geosmin from the sample matrix into the headspace. However, excessively high temperatures can lead to analyte loss.[3] A systematic optimization is recommended. Studies have shown optimal temperatures around 60-70°C.[3][4] Extraction time also plays a crucial role, with longer times generally leading to higher recovery, up to a point of equilibrium. An extraction time of 20 to 40 minutes is often found to be optimal.[3][4]

  • Salt Addition: The addition of salt, such as sodium chloride (NaCl), to the sample can increase the ionic strength of the solution. This "salting-out" effect reduces the solubility of geosmin in water and promotes its transfer to the headspace, thereby improving extraction efficiency.[1][3] The optimal amount of salt should be determined empirically for your specific sample volume.

  • Agitation: Stirring or agitation of the sample during extraction is crucial to facilitate the mass transfer of geosmin from the sample matrix to the headspace for efficient adsorption by the SPME fiber.[3]

Q2: I am observing significant matrix effects in my water samples. What are matrix effects and how can I mitigate them?

A2: Matrix effects refer to the alteration of the analytical signal of the target analyte (geosmin) due to the presence of other components in the sample matrix. These effects can lead to either suppression or enhancement of the signal, resulting in inaccurate quantification.

To mitigate matrix effects, consider the following strategies:

  • Stable Isotope Dilution: The use of a stable isotope-labeled internal standard, such as d5-geosmin, is a highly effective method to compensate for matrix effects.[4][5] The internal standard behaves similarly to the native analyte during extraction and analysis, allowing for accurate correction of any signal variations.

  • GC-MS/MS: Gas chromatography-tandem mass spectrometry (GC-MS/MS) offers superior selectivity compared to single quadrupole GC-MS.[3][6] By selecting specific precursor-to-product ion transitions (Multiple Reaction Monitoring - MRM), interferences from co-eluting matrix components can be significantly reduced or eliminated.[6]

  • Sample Dilution: While it may lead to a decrease in sensitivity, diluting the sample with analyte-free water can reduce the concentration of interfering matrix components.

  • Purge and Trap (P&T): This technique can be less susceptible to matrix interferences compared to SPME for certain sample types.[7]

Q3: What are the recommended settings for a Purge and Trap (P&T) method for geosmin analysis?

A3: Purge and Trap is a robust alternative to SPME for the analysis of volatile and semi-volatile compounds like geosmin.[8] Key parameters to optimize include:

  • Purge Temperature and Time: A higher purge temperature can improve the extraction efficiency of semi-volatile compounds. A temperature of around 60°C is often a good starting point.[5] The purge time should be sufficient to transfer the analyte from the sample to the trap, typically around 11-13 minutes.[5][9]

  • Sorbent Trap: A multi-bed sorbent trap, such as one containing Tenax, silica gel, and charcoal, is effective for trapping a wide range of volatile and semi-volatile organic compounds, including geosmin.[5]

  • Desorption: Efficient thermal desorption from the trap onto the GC column is crucial for sharp chromatographic peaks.

Chromatography & Detection

Q4: My chromatographic peaks for geosmin are broad or tailing. What could be the cause and how can I fix it?

A4: Poor peak shape can be attributed to several factors in the GC-MS system:

  • Injector Issues: Ensure the GC inlet is at an appropriate temperature for efficient desorption from the SPME fiber (typically around 250°C) without causing thermal degradation.[10] Check the injector liner for contamination or degradation.

  • Column Performance: The GC column can degrade over time. Consider trimming the first few centimeters of the column or replacing it if performance does not improve. Ensure the temperature program is optimized for good separation and peak shape. A slower ramp rate can sometimes improve peak resolution.[5]

  • Flow Rate: An incorrect carrier gas flow rate can lead to band broadening. Verify and optimize the flow rate for your specific column dimensions.

Q5: I am seeing interfering peaks co-eluting with geosmin. How can I resolve this?

A5: Co-eluting peaks are a common challenge in complex environmental matrices.

  • Optimize GC Conditions: Adjusting the GC temperature program can often improve the separation of co-eluting compounds. Experiment with different initial temperatures, ramp rates, and final hold times.[5]

  • Use of GC-MS/MS: As mentioned previously, GC-MS/MS is a powerful tool for resolving interferences. By using Multiple Reaction Monitoring (MRM), you can selectively detect geosmin even in the presence of co-eluting compounds.[3][6]

  • Derivatization: While less common for geosmin itself, derivatization can be used to alter the chemical properties of interfering compounds, potentially shifting their retention times away from the geosmin peak.[11][12]

Experimental Protocols & Data

Optimized SPME-GC-MS/MS Method Parameters

The following table summarizes optimized parameters from a study on trace-level analysis of geosmin in aquaculture systems.[3]

ParameterOptimized Value
SPME Fiber Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS)
Sample Volume 10 mL
Salt Addition 2.0 g NaCl
Extraction Temperature 60 °C
Extraction Time 40 min
Agitation Magnetic stirring at 1000 rpm
GC Inlet Temperature 250 °C (Desorption)
GC-MS/MS Ion Transitions 112/97 and 112/83
Collision Energy (CE) 10 V for both transitions
Comparison of Analytical Method Performance

This table provides a comparison of the Limit of Detection (LOD) for geosmin using different analytical techniques reported in various studies.

Analytical MethodLimit of Detection (LOD) for GeosminReference
HS-SPME-GC-MS/MS0.31 ng/L[3]
SPME-GC-MS (SIM)Down to part per trillion (ppt) levels[1]
SPME-CI-MS-MS0.20 ppt (0.20 ng/L)[6]
Purge-and-Trap-GC-MS3.60 ng/L[5]
SPME Arrow-GC/MS0.22 ng/L[10]

Visualizations

Experimental Workflow and Troubleshooting

Geosmin_Analysis_Workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis cluster_troubleshooting Troubleshooting cluster_solutions Solutions Sample Environmental Water Sample AddSalt Add NaCl (e.g., 2g/10mL) Sample->AddSalt Spike_IS Spike Internal Standard (d5-Geosmin) AddSalt->Spike_IS SPME Headspace SPME (e.g., 60°C, 40 min) Spike_IS->SPME GCMS GC-MS or GC-MS/MS Analysis SPME->GCMS Data Data Acquisition & Processing GCMS->Data LowSignal Low Signal? Data->LowSignal MatrixEffects Matrix Effects? Data->MatrixEffects PeakIssues Poor Peak Shape? Data->PeakIssues OptimizeSPME Optimize SPME: - Temp - Time - Salt LowSignal->OptimizeSPME UseMSMS Use GC-MS/MS MatrixEffects->UseMSMS CheckGC Check GC System: - Inlet - Column - Flow Rate PeakIssues->CheckGC SPME_Optimization_Pathway Start Start SPME Method Development Fiber Select SPME Fiber (e.g., DVB/CAR/PDMS) Start->Fiber Temp Optimize Extraction Temperature (e.g., 60°C) Fiber->Temp Time Optimize Extraction Time (e.g., 40 min) Temp->Time Salt Optimize Salt Concentration (e.g., 2g NaCl) Time->Salt Agitation Ensure Consistent Agitation (e.g., 1000 rpm) Salt->Agitation Validation Method Validation (LOD, LOQ, Recovery) Agitation->Validation

References

Validation & Comparative

A Guide to Interlaboratory Comparison of Geosmin Analytical Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of common analytical methods for the quantification of geosmin, a naturally occurring compound responsible for earthy and musty odors in water. The data presented is compiled from various method validation and interlaboratory comparison studies to aid researchers in selecting the appropriate methodology for their specific needs.

Quantitative Performance Data

The following table summarizes the performance of various analytical methods for geosmin analysis based on published literature. These parameters are crucial for understanding the capabilities and limitations of each technique.

Analytical MethodSample PreparationMethod Detection Limit (MDL) (ng/L)Limit of Quantitation (LOQ) (ng/L)Recovery (Accuracy) (%)Precision (%RSD)Reference
SPME-GC/MS Solid-Phase Microextraction1.9[1]-60 - 123[1]-USGS Method[1]
SPME Arrow-GC/MS Solid-Phase Microextraction Arrow0.22[2]<1[3]70 - 130[3]<5 (intraday)[3], 8.57 (interday)[2]Agilent Application Note[2][3]
Purge-and-Trap-GC/MS Purge-and-Trap45[4]85.24 ± 8.28[4]8.77 (within-day), 7.52 (day-to-day)[4]Manickum & John (2014)[4]
SIDA-HS-SPME-GC/MS Headspace Solid-Phase Microextraction3.00[5]-83 - 98[5]-Li et al. (2010)[5]
SIDA-PT-GC/MS Purge-and-Trap3.60[5]-81 - 104[5]-Li et al. (2010)[5]
SPE-GC-MS/MS Solid-Phase Extraction0.9[6]->90[6]8.5[6]Rosen et al. (2019)[6]
Interlaboratory Study (GC/MS) Various---22 (at 10 ng/L), 21 (at 100 ng/L)Brownlee et al. (2007)[7]

Experimental Protocols

Detailed methodologies are critical for replicating and comparing results. Below are summaries of common experimental protocols for geosmin analysis.

1. Solid-Phase Microextraction (SPME) followed by Gas Chromatography-Mass Spectrometry (GC/MS)

This method, as described by the U.S. Geological Survey, involves the extraction of geosmin from water samples using a SPME fiber coated with a specific stationary phase (e.g., divinylbenzene-carboxen-polydimethylsiloxane)[1].

  • Sample Preparation: A water sample (e.g., 45 mL) is placed in a sealed vial. The SPME fiber is exposed to the headspace above the sample, allowing for the adsorption of volatile and semi-volatile compounds, including geosmin.

  • Analysis: The SPME fiber is then retracted and inserted into the heated injection port of a gas chromatograph. The absorbed analytes are thermally desorbed onto the GC column, where they are separated. The separated compounds are then detected and quantified by a mass spectrometer.

  • Quantification: Calibration is typically performed using a series of standards of known geosmin concentrations.

2. Purge-and-Trap followed by Gas Chromatography-Mass Spectrometry (GC/MS)

This technique is a widely used method for the analysis of volatile organic compounds in water.

  • Sample Preparation: An inert gas is bubbled (purged) through a water sample (e.g., 25 mL) at an elevated temperature (e.g., 80°C) for a specific duration (e.g., 11 minutes). The purged analytes are then trapped on a sorbent material[4].

  • Analysis: The trap is rapidly heated, and the desorbed analytes are backflushed into the GC column for separation and subsequent detection by a mass spectrometer, often in selected ion monitoring (SIM) mode for enhanced sensitivity[4].

  • Quantification: Similar to SPME, quantification is achieved by analyzing a range of calibration standards.

3. Interlaboratory Comparison (Round-Robin) Study Protocol

An interlaboratory comparison is essential for assessing the reproducibility and comparability of analytical methods across different laboratories[7].

  • Sample Distribution: A central organizing body prepares and distributes homogeneous water samples spiked with known concentrations of geosmin to participating laboratories. Municipal tap water can serve as a suitable matrix for sample distribution[7].

  • Analysis: Each laboratory analyzes the samples using their in-house analytical method for geosmin.

  • Data Submission and Analysis: The results from all participating laboratories are submitted to the organizing body. Statistical analysis, such as the calculation of relative standard deviation (RSD), is performed to assess the degree of agreement between the laboratories[7]. The stability of geosmin in the samples during storage and transport is a critical factor to consider, with studies showing a potential decline in concentration over time[7].

Visualizing the Interlaboratory Comparison Workflow

The following diagram illustrates the logical flow of an interlaboratory comparison study for geosmin analysis.

Interlaboratory_Comparison_Workflow cluster_preparation Phase 1: Preparation & Distribution cluster_analysis Phase 2: Laboratory Analysis cluster_reporting Phase 3: Data Compilation & Reporting A Central Organizer Prepares Spiked Water Samples B Homogeneity and Stability Testing of Samples A->B C Samples Distributed to Participating Laboratories B->C D Lab 1 (e.g., SPME-GC/MS) C->D E Lab 2 (e.g., Purge-and-Trap-GC/MS) C->E F Lab 'n' (Other Methods) C->F G Laboratories Submit Analytical Results D->G E->G F->G H Statistical Analysis (e.g., z-scores, RSD) G->H I Final Report Generation and Distribution H->I I->A Feedback for Future Rounds

Caption: Workflow of an interlaboratory comparison study for geosmin analysis.

References

A Comparative Guide to Analytical Methods for Geosmin Detection: Validating a Novel Approach

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate and sensitive detection of off-flavor compounds like geosmin is critical. This guide provides a comprehensive comparison of established and novel analytical methods for geosmin detection, offering the supporting experimental data and detailed protocols necessary to validate a new analytical method.

Comparison of Analytical Method Performance

The selection of an appropriate analytical method for geosmin detection depends on various factors, including the required sensitivity, precision, and the nature of the sample matrix. Below is a summary of key performance parameters for several common techniques.

Analytical MethodLimit of Detection (LOD) (ng/L)Limit of Quantification (LOQ) (ng/L)Recovery (%)Precision (%RSD)
SPME-GC-MS 0.08 - 10[1][2]1 - 560 - 123[3]< 10[4]
MASE-GC-MS Higher than SPME (requires LVI for similar levels)[1]-85[1]Better than SPME[1]
SIDA-HS-SPME-GC/MS 3.00[5]-83 - 98[5]-
SIDA-PT-GC/MS 3.60[5]-81 - 104[5]-
CLSA-GC-FID -10[4][6]85 - 90[4][6]< 10[4][6]
"Salt-Free" P&T-GC/MS 4[2][7]5[2][7]68.66 - 101.82[2][7]7.52 (day-to-day)[2][7]
SPE-GC-MS/MS 0.9[8]-> 90[8]8.5[8]
SPME Arrow-GC/MS 0.22[9]--< 3.7 (intraday)[9]
High-Capacity Sorptive Extraction Probes-GC-MS 1.2[10]---

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and validation of any analytical method. Below are outlines of the experimental protocols for the key techniques discussed.

Solid-Phase Microextraction (SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS)

Solid-Phase Microextraction (SPME) is a widely used, solvent-free sample preparation technique.[1]

  • Sample Preparation: A water sample is placed in a vial. For enhanced sensitivity, salting-out may be achieved by adding sodium chloride.[9]

  • Extraction: An SPME fiber coated with a suitable stationary phase (e.g., divinylbenzene/carboxen/polydimethylsiloxane) is exposed to the headspace above the sample or directly immersed in the sample.[3][11] The fiber adsorbs the volatile and semi-volatile compounds, including geosmin.

  • Desorption and Analysis: The fiber is then retracted and inserted into the hot injection port of a gas chromatograph (GC). The adsorbed analytes are thermally desorbed from the fiber and transferred to the GC column for separation.

  • Detection: A mass spectrometer (MS) is used for the detection and quantification of geosmin.[11]

Purge and Trap (P&T) coupled with Gas Chromatography-Mass Spectrometry (GC-MS)

This method is suitable for the analysis of volatile organic compounds in water.

  • Purging: An inert gas is bubbled through the water sample. Volatile compounds like geosmin are purged from the sample matrix.

  • Trapping: The purged compounds are carried by the gas stream onto a trap containing adsorbent materials.

  • Desorption and Analysis: The trap is rapidly heated, and the trapped compounds are back-flushed with a carrier gas into the GC for separation and subsequent detection by MS. A "salt-free" approach has been validated, involving purging a 25 mL sample at 80°C for 11 minutes.[2][7]

Solid-Phase Extraction (SPE) coupled with Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS)

SPE is a sample preparation technique used to isolate and concentrate analytes from a liquid sample.

  • Column Conditioning: An SPE cartridge is conditioned with appropriate solvents to activate the stationary phase.

  • Sample Loading: The water sample is passed through the SPE cartridge. Geosmin and other organic compounds are retained on the solid phase.

  • Elution: The retained analytes are eluted from the cartridge using a small volume of an organic solvent.

  • Analysis: The eluate is then concentrated and injected into a GC-MS/MS system for analysis. A validated method using a 2000-fold enrichment factor has shown high recovery rates.[8]

Validation of a New Analytical Method

The validation of a new analytical method is essential to ensure its suitability for the intended purpose.[12][13] It provides documented evidence that the method is reliable, accurate, and reproducible.[13] The validation process typically involves the evaluation of several key parameters.[12][14]

Analytical_Method_Validation_Workflow cluster_0 Phase 1: Method Development & Planning cluster_1 Phase 2: Performance Characteristics Evaluation cluster_2 Phase 3: Documentation & Implementation Define_Purpose Define Purpose & Scope Select_Method Select Appropriate Method Define_Purpose->Select_Method Validation_Plan Develop Validation Plan Select_Method->Validation_Plan Specificity Specificity Validation_Plan->Specificity Linearity Linearity & Range Accuracy Accuracy Precision Precision (Repeatability & Intermediate) LOD Limit of Detection (LOD) LOQ Limit of Quantification (LOQ) Robustness Robustness Documentation Document All Results SOP Develop Standard Operating Procedure (SOP) Documentation->SOP Implementation Method Implementation & Continuous Monitoring SOP->Implementation cluster_1 cluster_1 cluster_1->Documentation

Analytical method validation workflow.

Comparative Performance of Geosmin Detection Methods

The following diagram provides a visual comparison of the key performance parameters of the different analytical methods for geosmin detection, aiding in the selection of the most suitable technique for a given application.

Comparison of key performance parameters.

References

Unraveling the Olfactory Puzzle: A Comparative Guide to the Sensory Thresholds of (+)-Geosmin and (-)-Geosmin

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the nuances of sensory perception is paramount. This guide provides an objective comparison of the sensory thresholds of the two enantiomers of geosmin, (+)-geosmin and (-)-geosmin, supported by experimental data and detailed methodologies. Geosmin, a naturally occurring organic compound, is responsible for the characteristic earthy scent of rain (petrichor) and is a common off-flavor in water and food products.

The two stereoisomers of geosmin, while chemically almost identical, exhibit a significant difference in their potency to elicit an olfactory response in humans. The naturally occurring isomer, (-)-geosmin, is perceived at much lower concentrations than its synthetic counterpart, (+)-geosmin.

Quantitative Sensory Threshold Comparison

Experimental data consistently demonstrates that the human olfactory system is significantly more sensitive to (-)-geosmin. On average, (-)-geosmin has an odor threshold that is 11 times lower than that of (+)-geosmin[1][2][3]. This heightened sensitivity to the natural isomer highlights the stereospecificity of the olfactory receptors involved in its detection.

EnantiomerOdor Threshold in Water (ppb) - RangeOdor Threshold in Water (ppb) - Average
(+)-Geosmin 0.066 - 0.090[4]0.078[5]
(-)-Geosmin 0.0082 - 0.018[4]0.0095[5]

Table 1: Comparison of the odor threshold concentrations of (+)-geosmin and (-)-geosmin in water. ppb = parts per billion.

Experimental Protocols for Sensory Threshold Determination

The determination of odor thresholds for geosmin enantiomers is typically conducted using a standardized sensory analysis method known as forced-choice dynamic triangle olfactometry , adhering to protocols such as ASTM E679.

Principle

This method involves presenting a panel of trained human subjects with a series of ascending concentrations of the odorant. At each concentration level, three samples are presented: one containing the diluted odorant (stimulus) and two containing odor-free air (blanks). The panelists are "forced" to choose which of the three samples they believe contains the odor, even if they are not certain. The individual threshold is determined as the concentration at which a panelist can reliably distinguish the stimulus from the blanks. The group's threshold is then calculated, often as the geometric mean of the individual thresholds, representing the concentration at which 50% of the panel can detect the odor.

Detailed Methodology
  • Panelist Selection and Training: A panel of at least 8-10 individuals is selected. Panelists are screened for their olfactory acuity and trained to recognize the specific earthy odor of geosmin.

  • Preparation of Geosmin Solutions:

    • Stock solutions of high-purity (+)-geosmin and (-)-geosmin are prepared in a suitable solvent, such as ethanol.

    • A series of aqueous dilutions are then prepared from the stock solutions using odor-free, purified water. The concentration steps typically follow a geometric progression (e.g., a factor of 2 or 3 increase between steps).

  • Olfactometer Setup: A dynamic dilution olfactometer is used to generate and present the odor stimuli at precise concentrations. The device mixes a controlled flow of the odorous air (generated by passing purified air over the aqueous geosmin solution) with a flow of odor-free air.

  • Sensory Evaluation Procedure:

    • Panelists are seated in individual, odor-free booths.

    • At each concentration level, three sniffing ports are presented to the panelist in a randomized order (e.g., blank-stimulus-blank, stimulus-blank-blank).

    • The panelist sniffs from each port and indicates which one they perceive as having an odor.

    • The presentation starts with the lowest concentration, which is expected to be below the detection threshold, and proceeds to higher concentrations.

  • Data Analysis: The individual threshold for each panelist is calculated based on their correct identifications at different concentrations. The group threshold is then determined by calculating the geometric mean of the individual thresholds.

experimental_workflow cluster_preparation Preparation cluster_evaluation Sensory Evaluation cluster_analysis Data Analysis Panelist_Screening Panelist Screening & Training Olfactometer Dynamic Dilution Olfactometer Panelist_Screening->Olfactometer Solution_Preparation Preparation of (+)/(-) Geosmin Aqueous Solutions Solution_Preparation->Olfactometer Presentation Triangular Forced-Choice Presentation (1 Stimulus, 2 Blanks) Olfactometer->Presentation Panelist_Response Panelist Response Presentation->Panelist_Response Individual_Threshold Calculate Individual Detection Threshold Panelist_Response->Individual_Threshold Group_Threshold Calculate Group Detection Threshold (Geometric Mean) Individual_Threshold->Group_Threshold

Experimental workflow for sensory threshold determination.

Signaling Pathway of Geosmin Perception

The perception of odorants like geosmin begins with the interaction of the molecule with specific olfactory receptors (ORs) located on the cilia of olfactory sensory neurons in the nasal cavity. Recent research has identified the human olfactory receptor OR11A1 as the specific receptor for geosmin.

The binding of a geosmin molecule to OR11A1 initiates a cascade of intracellular events:

  • Receptor Activation: The binding of geosmin causes a conformational change in the OR11A1 receptor.

  • G-Protein Coupling: The activated receptor interacts with and activates a heterotrimeric G-protein (likely Gαolf).

  • Second Messenger Production: The activated G-protein stimulates the enzyme adenylyl cyclase, which converts ATP into cyclic AMP (cAMP).

  • Ion Channel Opening: The increase in intracellular cAMP concentration leads to the opening of cyclic nucleotide-gated (CNG) ion channels.

  • Depolarization and Action Potential: The influx of cations (primarily Ca²⁺ and Na⁺) through the CNG channels depolarizes the olfactory sensory neuron. If the depolarization reaches a certain threshold, it triggers an action potential.

  • Signal Transmission to the Brain: The action potential travels along the axon of the neuron to the olfactory bulb in the brain, where the signal is processed, leading to the perception of the earthy smell of geosmin.

The significant difference in the sensory thresholds of (+)- and (-)-geosmin is attributed to the chiral nature of the OR11A1 receptor. The binding pocket of the receptor is three-dimensionally structured in a way that allows for a much more favorable interaction with the (-)-enantiomer, leading to a higher binding affinity and, consequently, a lower concentration required for receptor activation. The precise structural basis for this chiral discrimination is an active area of research.

signaling_pathway cluster_membrane Olfactory Neuron Membrane Geosmin (-)-Geosmin OR11A1 OR11A1 Receptor Geosmin->OR11A1 Binding G_Protein Gαolf OR11A1->G_Protein Activation AC Adenylyl Cyclase G_Protein->AC Stimulation cAMP cAMP AC->cAMP Conversion CNG_Channel CNG Ion Channel Depolarization Depolarization & Action Potential CNG_Channel->Depolarization Influx ATP ATP ATP->AC cAMP->CNG_Channel Opening Ions Ca²⁺, Na⁺ Ions->CNG_Channel Brain Signal to Brain Depolarization->Brain

Olfactory signaling pathway for geosmin perception.

References

Differentiating Earthy Odors: A Guide to the Analytical Separation of Geosmin and 2-Methylisoborneol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in water quality and sensory science, the accurate differentiation of geosmin and 2-methylisoborneol (2-MIB) is critical. These two organic compounds are notorious for causing earthy and musty off-flavors in water and food products, even at nanogram-per-liter concentrations.[1][2] This guide provides a comparative overview of the primary analytical techniques used to distinguish and quantify these structurally similar odorants, supported by experimental data and detailed protocols.

Geosmin and 2-MIB are challenging to analyze due to their low concentrations and similar chemical properties. However, several robust analytical methods have been developed and refined to provide the necessary sensitivity and selectivity for their detection. The most prevalent and effective techniques are based on gas chromatography coupled with mass spectrometry (GC-MS), which allows for the physical separation of the compounds and their unambiguous identification based on their mass-to-charge ratio.[1][3]

Comparative Analysis of Analytical Techniques

The choice of analytical technique for geosmin and 2-MIB analysis often depends on the required sensitivity, sample matrix, and available instrumentation. The following table summarizes the performance of common methods.

Analytical TechniqueSample PreparationLimit of Detection (LOD) for Geosmin (ng/L)Limit of Detection (LOD) for 2-MIB (ng/L)Key AdvantagesKey Disadvantages
SPME-GC-MS Solid Phase Microextraction (SPME)0.191 - 10[2][4]0.358 - 25[2][4]High sensitivity, solventless, and easily automated.[1][2]Fiber fragility and potential for matrix effects.[5]
HS-GC-MS Static Headspace (HS)0.14[6]0.36[6]Simple, rapid, and minimizes matrix interference.Generally less sensitive than SPME or SBSE.
SBSE-TD-GC-MS Stir Bar Sorptive Extraction (SBSE) with Thermal Desorption (TD)0.30.3Very high sensitivity due to larger sorbent volume.More complex and time-consuming than SPME.
CI-MS-MS Chemical Ionization Tandem Mass Spectrometry0.20[5]0.46[5]Excellent selectivity and reduced background interference.[5]Requires more specialized and expensive instrumentation.
Bioelectronic Nose Human Olfactory Receptors~10[7][8]~10[7][8]Real-time monitoring and high selectivity.[7]Still an emerging technology with limited commercial availability.
Sensory Analysis Human PanelistsOdor Threshold: ~4-30[4]Odor Threshold: ~5-15[4]Directly measures human perception of off-flavors.Subjective, prone to adaptation, and requires trained panelists.[9]

Experimental Protocols

Solid Phase Microextraction (SPME) coupled with Gas Chromatography-Mass Spectrometry (SPME-GC-MS)

This is one of the most widely adopted methods for the analysis of geosmin and 2-MIB in water samples.[1][3]

a. Sample Preparation (SPME):

  • Place a 10-20 mL water sample into a headspace vial.

  • Add sodium chloride (e.g., 3 g for a 10 mL sample) to increase the ionic strength and promote the release of volatile compounds.[4]

  • Seal the vial with a septum cap.

  • Expose a SPME fiber (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS) to the headspace above the sample.[5]

  • Incubate the sample at a controlled temperature (e.g., 60-70°C) for a specific time (e.g., 30 minutes) to allow for the adsorption of analytes onto the fiber.[3]

b. GC-MS Analysis:

  • Gas Chromatograph (GC) Conditions:

    • Injector: Splitless mode, 250°C.

    • Column: A non-polar or mid-polar capillary column, such as a DB-5ms or VF-5ms (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).[5]

    • Oven Temperature Program: An initial temperature of 35-50°C held for 1-2 minutes, then ramped at 10-25°C/min to a final temperature of 280-320°C, held for 2-5 minutes.[5]

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Mass Spectrometer (MS) Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM) is crucial for achieving low detection limits.[1]

    • Characteristic Ions (m/z):

      • Geosmin: 112 (quantifier), 182 (qualifier)

      • 2-MIB: 95 (quantifier), 168 (qualifier)

Sensory Analysis

While instrumental analysis provides quantitative data, sensory analysis is essential for understanding the human perception of these off-flavors.

  • Panelist Selection and Training: A panel of trained individuals is required to reliably detect and scale the intensity of earthy and musty aromas.[9]

  • Sample Presentation: Samples are typically presented in odor-free glass containers at a controlled temperature.

  • Evaluation Method: Flavor Profile Analysis (FPA) or a similar descriptive analysis method is used. Panelists rate the intensity of specific flavor attributes (e.g., earthy, musty) on a predefined scale. It is important to note that sensory fatigue and adaptation can occur, especially with repeated exposure to these compounds.[9]

Visualizing the Analytical Workflow

The following diagram illustrates the general workflow for the instrumental analysis of geosmin and 2-MIB.

analytical_workflow cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_output Output sample Water Sample add_salt Add Salt (e.g., NaCl) sample->add_salt spme SPME Fiber Exposure (Headspace) add_salt->spme gc Gas Chromatography (GC) Separation spme->gc Thermal Desorption in GC Inlet ms Mass Spectrometry (MS) Detection & Identification gc->ms data Data Analysis (Quantification) ms->data geosmin_conc Geosmin Concentration data->geosmin_conc mib_conc 2-MIB Concentration data->mib_conc

Caption: General workflow for the analysis of geosmin and 2-MIB using SPME-GC-MS.

This guide provides a foundational understanding of the analytical techniques available for the differentiation of geosmin and 2-MIB. For specific applications, method optimization and validation are essential to ensure accurate and reliable results. The combination of sensitive instrumental analysis and corroborative sensory evaluation offers the most comprehensive approach to managing these potent off-flavor compounds.

References

A Researcher's Guide to Cross-Validation of Geosmin Analysis Across Diverse Analytical Platforms

Author: BenchChem Technical Support Team. Date: December 2025

The accurate detection and quantification of geosmin, a key compound responsible for earthy or musty off-flavors in water and other products, is critical for environmental monitoring, water quality control, and food and beverage industries. Given the extremely low human odor threshold for geosmin, often in the single-digit parts-per-trillion (ng/L) range, highly sensitive and reliable analytical methods are essential.[1][2] Cross-validation of results from different analytical platforms is a crucial step to ensure data accuracy, method robustness, and inter-laboratory consistency.

This guide provides an objective comparison of common analytical platforms for geosmin analysis, supported by performance data and detailed experimental protocols to aid researchers in method selection and validation.

Overview of Key Analytical Platforms

The analysis of volatile compounds like geosmin is dominated by Gas Chromatography-Mass Spectrometry (GC-MS).[3][4] The primary differences between methods lie in the sample preparation and introduction techniques used to extract and concentrate geosmin from the sample matrix before GC-MS analysis.

  • Solid-Phase Microextraction (SPME): A widely used, solvent-free technique where a coated fiber is exposed to the sample's headspace to adsorb volatile analytes.[1] The fiber is then thermally desorbed in the GC inlet.[5] SPME, particularly when automated, is renowned for its high sensitivity.[6][7]

  • Purge-and-Trap (P&T): An automated technique where inert gas is bubbled through the sample, stripping volatile compounds which are then captured on an adsorbent trap.[8] The trap is subsequently heated to release the analytes into the GC-MS system.

  • Membrane-Assisted Solvent Extraction (MASE): In this method, analytes migrate from an aqueous sample through a semipermeable membrane into an organic solvent.[6] While generally less sensitive than SPME, MASE can offer greater precision and the ability for multiple injections from the same extracted sample.[6][7][9]

  • Closed-Loop Stripping Analysis (CLSA): An extraction technique that efficiently extracts trace levels of semi-volatile organic compounds from water by circulating a small volume of air through the sample and a carbon filter, concentrating the analytes for analysis.[10]

  • Semiconductor Gas Sensors: An emerging technology using electronic noses to detect geosmin.[11] While offering potential for real-time monitoring, current sensor-based methods have significantly higher detection limits (in the µg/L range) compared to chromatography-based techniques and are better suited for early warning systems rather than precise quantification at trace levels.[11]

Comparative Performance Data

The selection of an analytical platform often depends on achieving specific performance criteria. The following table summarizes key validation parameters for geosmin analysis across different platforms as reported in various studies.

Analytical PlatformLimit of Detection (LOD) (ng/L)Limit of Quantitation (LOQ) (ng/L)Linearity (r²)Precision (%RSD)Recovery (%)Citation(s)
HS-SPME-GC-MS 10--High RSD noted-[6][7]
HS-SPME-GC-MS/MS 0.31-> 0.999-72.5 - 111[5]
SPME-GC-MS (SIM) 0.191-0.99940.56-[2]
SPME-GC-CI-MS/MS 0.201.0> 0.99< 10 (at 1 ng/L)98.7 (at 1 ng/L)[12]
P&T-GC-MS (SIM) 45≥ 0.9957.52 - 8.7785.24 ± 8.28[13]
SIDA-HS-SPME-GC/MS 3.00-0.99 (10-500 ng/L)-83 - 98[14]
SIDA-P&T-GC/MS 3.60-0.99 (10-500 ng/L)-81 - 104[14]
CLSA-GC-FID -10-< 1085 - 90[10]
MASE-GC-MS Less sensitive than SPME--30 - 4085[6][7]

LOD (Limit of Detection): The lowest concentration at which an analyte can be reliably detected.[15] LOQ (Limit of Quantitation): The lowest concentration at which an analyte can be reliably quantified with acceptable precision and accuracy.[15] %RSD (Relative Standard Deviation): A measure of precision. SIDA (Stable Isotope Dilution Assay) SIM (Selected Ion Monitoring)

Experimental Protocols

Detailed and consistent protocols are fundamental for cross-platform validation. Below are representative methodologies synthesized from cited studies.

Headspace Solid-Phase Microextraction (HS-SPME) GC-MS Protocol

This protocol is optimized for trace-level geosmin detection in aqueous samples.

  • Sample Preparation:

    • Place a 10-20 mL water sample into a headspace vial.[2][5]

    • Add sodium chloride (NaCl) to saturate the solution (e.g., 2.0 g for a 10 mL sample), which improves the extraction efficiency of volatile compounds.[5]

    • Seal the vial with a PTFE-lined septum cap.

  • Extraction:

    • Incubate the sample vial at a controlled temperature, typically 60°C, for a set period (e.g., 30-40 minutes) with magnetic stirring (e.g., 1000 rpm).[2][5]

    • Expose a preconditioned SPME fiber (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS) to the headspace above the sample for the duration of the incubation/extraction period.[2][5][12]

  • GC-MS Analysis:

    • Desorption: Immediately after extraction, insert the SPME fiber into the heated GC injection port (e.g., 250°C) for thermal desorption for 2-5 minutes.[5]

    • GC Column: Use a low- to mid-polarity column, such as a VF-5ms or equivalent (30 m x 0.25 mm, 0.25 µm film).[12]

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).[12]

    • Oven Temperature Program: A typical program might be: hold at 40°C for 5 min, ramp at 5°C/min to 80°C, then ramp at 20°C/min to 140°C, and finally ramp at 50°C/min to 280°C and hold.[5]

    • Mass Spectrometer: Operate in Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) mode for maximum sensitivity.[1][5] For geosmin, the primary quantitative ion is often m/z 112.[6]

Purge-and-Trap (P&T) GC-MS Protocol

This protocol describes a common automated method for geosmin analysis.

  • Sample Preparation:

    • No manual extraction is needed. Samples are placed directly into the autosampler of the P&T system.

    • Typically, a 25 mL sample volume is used.[13] While some methods add salt, validated "salt-free" methods exist.[13]

  • Purge and Concentration:

    • The sample is automatically dispensed into a sparging vessel.

    • Purge the sample with an inert gas (e.g., helium) for a specified time and temperature (e.g., 11 minutes at 80°C).[13]

    • The purged volatile compounds are carried to and concentrated on an adsorbent trap (e.g., Tenax).[8]

  • GC-MS Analysis:

    • Desorption: The trap is rapidly heated, and the analytes are desorbed and transferred via a heated line to the GC inlet.

    • GC Column: An HP-5MS capillary column (30 m × 0.25 mm × 0.25 µm) or equivalent is commonly used.[13]

    • Oven Temperature Program: A suitable program is established to separate geosmin from other volatile compounds.

    • Mass Spectrometer: Operate in SIM mode, monitoring characteristic ions for geosmin to ensure sensitive and selective detection.[13]

Workflow for Cross-Method Validation

To ensure that different analytical platforms produce comparable results, a systematic cross-validation workflow should be implemented. This involves analyzing identical samples on each platform and statistically comparing the outcomes.

G cluster_prep Sample Preparation cluster_analysis Parallel Analysis cluster_eval Data Evaluation cluster_conclusion Conclusion start Reference Material or Spiked Homogenous Sample split Split into Aliquots (n≥3) start->split platA Platform A (e.g., HS-SPME-GC-MS) split->platA platB Platform B (e.g., P&T-GC-MS) split->platB compare Statistical Comparison (e.g., t-test, Bland-Altman plot) platA->compare platB->compare decision Results Statistically Equivalent? compare->decision pass Methods Correlated (Acceptable Agreement) decision->pass Yes fail Investigate Discrepancy (Bias, Matrix Effects, etc.) decision->fail No

Caption: General workflow for the cross-validation of two analytical platforms.

References

A Researcher's Guide to GC Column Selection for Geosmin and 2-MIB Separation

Author: BenchChem Technical Support Team. Date: December 2025

For scientists engaged in environmental analysis, water quality testing, and flavor and fragrance profiling, the accurate detection and quantification of off-flavor compounds are critical. Geosmin and 2-methylisoborneol (2-MIB) are two such compounds, notorious for their potent earthy and musty odors, which can be detected by humans at nanogram-per-liter concentrations. Effective separation of these compounds by gas chromatography (GC) is paramount, and the choice of GC column is the most critical factor in achieving the necessary resolution and sensitivity.

This guide provides an objective comparison of the performance of different GC column stationary phases for the separation of geosmin and 2-MIB, supported by experimental data from publicly available resources. We will delve into the specifics of commonly used non-polar columns and discuss the theoretical performance of polar columns for this application.

The Central Role of Stationary Phase Polarity

The separation of analytes in GC is dictated by the principle of "like dissolves like." The polarity of the stationary phase within the column determines its interaction with the sample components.

  • Non-polar columns , such as those with a 5% phenyl / 95% dimethylpolysiloxane stationary phase, separate compounds primarily based on differences in their boiling points and van der Waals interactions.[1] These are the most commonly employed columns for geosmin and 2-MIB analysis.

  • Polar columns , such as those with a polyethylene glycol (PEG) stationary phase (WAX columns), retain polar analytes longer due to stronger dipole-dipole or hydrogen bonding interactions.[1]

For geosmin and 2-MIB, which are both tertiary alcohols but have different structural conformations, the choice of column polarity can significantly impact their elution order and separation from matrix interferences.

Performance Comparison of GC Columns

The following table summarizes the performance of two commonly cited non-polar columns for the separation of geosmin and 2-MIB. Data is compiled from manufacturer application notes. A theoretical comparison for a polar WAX column is included to illustrate the expected differences in performance based on chromatographic principles.

Performance MetricAgilent DB-5ms UIRestek Rxi-5msPolar (e.g., Stabilwax) - Theoretical
Stationary Phase 5% Phenyl-methylpolysiloxane5% Phenyl-methylpolysiloxanePolyethylene Glycol (PEG)
Polarity Non-PolarNon-PolarHigh-Polarity
Retention Time (2-MIB) 9.44 min[2]Similar to DB-5msExpected to be longer due to polar interaction
Retention Time (Geosmin) 12.64 min[2]Similar to DB-5msExpected to be significantly longer than 2-MIB
Elution Order 2-MIB then Geosmin[2]2-MIB then Geosmin2-MIB then Geosmin
Resolution Baseline separation achieved[2]Baseline separation achievedPotentially higher resolution due to selectivity
Key Advantage Robust, low-bleed, good for GC/MSLow-bleed, inert, high reproducibilityEnhanced selectivity for polar compounds
Potential Drawback May have limited selectivity for certain polar interferentsMay have limited selectivity for certain polar interferentsHigher bleed, lower maximum temperature

Note: Direct head-to-head comparative data for a polar column under identical analytical conditions was not available in the surveyed literature. The performance of the polar column is inferred based on established chromatographic theory.

Visualizing the Analytical Workflow

The analysis of geosmin and 2-MIB involves a multi-step process from sample collection to final quantification. The following diagram illustrates a typical experimental workflow utilizing Solid Phase Microextraction (SPME) coupled with GC-MS.

Geosmin_Analysis_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample 1. Water Sample Collection Spike 2. Add Internal Standard Sample->Spike Extraction 3. SPME Extraction Spike->Extraction Desorption 4. Thermal Desorption (GC Inlet) Extraction->Desorption Separation 5. GC Separation Desorption->Separation Detection 6. MS Detection Separation->Detection Integration 7. Peak Integration Detection->Integration Quantification 8. Quantification Integration->Quantification

A typical workflow for the analysis of geosmin and 2-MIB using SPME-GC-MS.

Factors Influencing GC Column Selection

The choice of a GC column is a balance of several interconnected properties. The diagram below illustrates the logical relationships between key column parameters and the ultimate goal of the analysis: accurate quantification.

Column_Selection_Logic cluster_properties Fundamental Column Properties cluster_performance Primary Performance Metrics cluster_outcome Desired Analytical Outcome Phase Stationary Phase (e.g., 5% Phenyl, WAX) Selectivity Selectivity (α) (Elution Order) Phase->Selectivity Dimensions Column Dimensions (Length, ID, Film Thickness) Efficiency Efficiency (N) (Peak Width) Dimensions->Efficiency Capacity Capacity (k) (Retention) Dimensions->Capacity Resolution Resolution (Rs) (Peak Separation) Selectivity->Resolution Efficiency->Resolution Capacity->Resolution Quantification Accurate Quantification Resolution->Quantification

Logical relationships influencing GC separation performance.

Detailed Experimental Protocols

The following protocols are based on established methods for the analysis of geosmin and 2-MIB using a non-polar DB-5ms column. These serve as a representative example of typical analytical conditions.

Sample Preparation: Solid Phase Microextraction (SPME)
  • Vial Preparation: Place a 10-20 mL water sample into a headspace vial.

  • Salting Out (Optional but Recommended): Add sodium chloride (e.g., 3.0 g for a 10 mL sample) to increase the ionic strength of the sample, which promotes the partitioning of volatile analytes into the headspace.[3]

  • Internal Standard Spiking: Spike the sample with an appropriate internal standard (e.g., deuterated geosmin and 2-MIB).

  • Incubation & Extraction: Place the vial in an autosampler with an agitator. Incubate the sample at a specified temperature (e.g., 60°C) for a set time (e.g., 30 minutes) to allow analytes to equilibrate in the headspace.[2]

  • SPME Fiber Exposure: Expose a SPME fiber (e.g., DVB/CAR/PDMS) to the headspace for a defined extraction time (e.g., 15-30 minutes) while maintaining the incubation temperature.[2][3]

GC-MS Analysis: Agilent DB-5ms UI Method
  • GC System: Agilent 7890B GC coupled to an Agilent 5977B MSD.[2]

  • Column: Agilent J&W DB-5ms Ultra Inert, 30 m × 0.25 mm, 0.25 µm (P/N 122-5532UI).[2]

  • Carrier Gas: Helium at a constant flow of 1 mL/min.[2]

  • Inlet: Splitless mode at 250°C.[2]

  • Oven Program:

    • Initial temperature: 60°C, hold for 2 minutes.[2]

    • Ramp: 10°C/min to 270°C.[2]

    • Hold: 2 minutes at 270°C.[2]

  • MSD Parameters:

    • Transfer Line: 280°C.[2]

    • Ion Source: 250°C.[2]

    • Acquisition Mode: Selected Ion Monitoring (SIM).[2]

    • Ions Monitored (2-MIB): m/z 95, 107, 108.[2]

    • Ions Monitored (Geosmin): m/z 111, 112, 125.[2]

Conclusion and Recommendations

The industry standard for the separation of geosmin and 2-MIB is a non-polar GC column with a 5% phenyl / 95% dimethylpolysiloxane stationary phase, such as the Agilent DB-5ms or Restek Rxi-5ms. These columns provide robust, reproducible, and sensitive analysis, consistently achieving baseline separation of the two target compounds. Their low-bleed characteristics make them particularly well-suited for use with mass spectrometry detectors.

While a high-polarity WAX column could theoretically offer different selectivity, which may be advantageous for complex matrices, the current body of literature does not contain direct comparative data to demonstrate a significant advantage over the standard non-polar phases for this specific application. For most laboratories, a high-quality, inert, low-bleed 5% phenyl-methyl column remains the most reliable and recommended choice for routine geosmin and 2-MIB analysis.

References

Unearthing the Off-Flavors: A Comparative Guide to Geosmin Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate and precise quantification of the earthy-musty odor compound, geosmin, is critical in fields ranging from water quality analysis to food and beverage production. This guide provides an objective comparison of various analytical methods for geosmin quantification, supported by experimental data, to aid in the selection of the most suitable technique for your research needs.

At a Glance: Performance of Geosmin Quantification Methods

The choice of a geosmin quantification method is often a trade-off between sensitivity, speed, cost, and the complexity of the sample matrix. The following table summarizes the key performance metrics of commonly employed techniques.

MethodLimit of Detection (LOD) (ng/L)Limit of Quantification (LOQ) (ng/L)Recovery (%)Relative Standard Deviation (RSD) (%)
SPME-GC-MS 0.22 - 10[1][2]0.2811 - 100[3][4]60 - 123[5]3.8 - 11.1[2][6]
SPME-GC-MS/MS 0.31[6]-72.5 - 111[6]4.12 - 11.1[6]
Purge and Trap (P&T)-GC-MS ~1[7]-78.5 - 90.1[3]-
Membrane-Assisted Solvent Extraction (MASE)-GC-MS >10[1]--Lower than SPME[1]
Dispersive Liquid-Liquid Microextraction (DLLME)-GC-MS -0.1 ng/mL (100,000 ng/L)[8]82.6 - 112[8]2.56 - 6.23[8]
Stir Bar Sorptive Extraction (SBSE)-TD-GC-MS 0.31--
Semiconductor Gas Sensors 6.20 µg/L (6200 ng/L)[9]---
Bioelectronic Nose 10[10]---

In-Depth Methodologies

Solid-Phase Microextraction (SPME) Coupled with Gas Chromatography-Mass Spectrometry (GC-MS)

This is one of the most widely used methods for geosmin analysis due to its simplicity, solvent-free nature, and good sensitivity.

Experimental Protocol:

  • Sample Preparation: Water samples (typically 10-45 mL) are placed in a vial. For enhanced extraction efficiency, salting-out is often employed by adding sodium chloride (e.g., 3 grams).[4]

  • Extraction: An SPME fiber coated with a suitable stationary phase (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane) is exposed to the headspace above the water sample or directly immersed in it.[5] The vial is often agitated and heated (e.g., 60-80°C) for a specific time (e.g., 20-40 minutes) to facilitate the transfer of geosmin to the fiber.[4][6]

  • Desorption and Analysis: The SPME fiber is then retracted and inserted into the hot injection port of a gas chromatograph, where the adsorbed geosmin is thermally desorbed. The compound is then separated on a capillary column (e.g., HP5-MS) and detected by a mass spectrometer, often in selected ion monitoring (SIM) mode for enhanced sensitivity.[3]

Purge and Trap (P&T) Coupled with GC-MS

This technique is a classic and robust method for the analysis of volatile organic compounds, including geosmin, from aqueous matrices.

Experimental Protocol:

  • Sample Preparation: A defined volume of the water sample (e.g., 25 mL) is placed in a purging vessel.

  • Purging: An inert gas (e.g., helium) is bubbled through the sample for a set period (e.g., 11 minutes) at a specific temperature (e.g., 80°C).[7] This process strips the volatile geosmin from the water.

  • Trapping: The purged geosmin is carried by the gas stream onto an adsorbent trap.

  • Desorption and Analysis: The trap is rapidly heated, desorbing the geosmin, which is then transferred to the GC-MS system for separation and detection.

Membrane-Assisted Solvent Extraction (MASE)

MASE offers an alternative to SPME, particularly when higher precision is desired, though it may be less sensitive.[1]

Experimental Protocol:

  • Extraction: A small volume of an organic solvent is enclosed in a semi-permeable membrane bag. This bag is then placed in the aqueous sample. Geosmin partitions from the water, through the membrane, and into the organic solvent.

  • Analysis: After a period of equilibration, a portion of the organic solvent is withdrawn from the bag and injected into the GC-MS for analysis. A key advantage of MASE is the potential for multiple injections from the same extracted sample.[1]

Emerging Technologies: Biosensors and Electronic Noses

Recent advancements have led to the development of novel sensor-based methods for rapid and real-time monitoring of geosmin.

  • Bioelectronic Nose: These devices utilize human olfactory receptors immobilized on a transducer, such as a carbon nanotube field-effect transistor.[10] The binding of geosmin to the receptor generates an electrical signal, allowing for sensitive and selective detection down to 10 ng/L.[10]

  • Semiconductor Gas Sensors: These sensors detect changes in electrical conductivity upon exposure to volatile compounds. While less sensitive than chromatographic methods, with a limit of detection for geosmin around 6.20 µg/L, they offer a potential for in-field and early warning monitoring.[9]

General Experimental Workflow for Geosmin Analysis

The following diagram illustrates a typical workflow for the quantification of geosmin, from sample collection to data analysis.

Geosmin_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis cluster_data Data Processing SampleCollection Sample Collection Filtration Filtration (Optional) SampleCollection->Filtration SaltingOut Addition of Salt (e.g., NaCl) Filtration->SaltingOut SPME SPME SaltingOut->SPME PT Purge and Trap SaltingOut->PT MASE MASE SaltingOut->MASE GCMS GC-MS(/MS) SPME->GCMS PT->GCMS MASE->GCMS Quantification Quantification GCMS->Quantification Reporting Reporting Quantification->Reporting

Caption: A generalized workflow for the analysis of geosmin in aqueous samples.

Conclusion

The selection of an appropriate method for geosmin quantification depends heavily on the specific requirements of the study. For highly sensitive and accurate measurements in a laboratory setting, SPME-GC-MS and P&T-GC-MS remain the gold standards. SPME offers advantages in terms of ease of use and reduced solvent consumption, while P&T is a highly robust and established technique. MASE provides a valuable alternative when precision is paramount. For applications requiring rapid, on-site, or continuous monitoring, emerging technologies like bioelectronic noses and semiconductor gas sensors show significant promise, although they may currently lack the ultra-low detection limits of traditional chromatographic methods. Researchers should carefully consider the performance characteristics outlined in this guide to make an informed decision that best suits their analytical needs.

References

A Comparative Analysis of Geosmin Production in Diverse Microbial Strains

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of geosmin production across different microbial strains, supported by experimental data. It delves into the quantitative output of notable geosmin producers, details the methodologies for accurate measurement, and illustrates the underlying biosynthetic pathways.

Quantitative Comparison of Geosmin Production

Geosmin, a volatile organic compound responsible for the characteristic earthy aroma, is produced by a variety of microorganisms. The production levels can vary significantly between different species and even strains, influenced by genetic factors and environmental conditions. The following table summarizes reported geosmin production values for several key microbial producers. It is important to note that direct comparisons should be made with caution due to the variability in experimental conditions, including culture media, incubation time, and analytical methods.

Microbial StrainMicrobial GroupGeosmin ProductionExperimental ConditionsCitation
Streptomyces sp. 1SBS 1-1Actinobacteria15.5 µg/LCultured at 25°C for 5 days.[1]
Streptomyces sp. T-S5Actinobacteria6.8 x 10⁵ ng/L (680 µg/L)Tested at various temperatures, with the highest production at 20°C.[2]
Various Streptomyces isolatesActinobacteria0.1 to 35 ag/bacterium/hRates determined for isolates from streams and fish ponds.[3]
Phormidium sp. NIVA-CYA7Cyanobacteria65.73 µg/L (maximum)Cultures maintained for 10 weeks at 20°C and 25°C.[4]
Anabaena sp.Cyanobacteria3,157 ng/L (3.157 µg/L)Measured during a bloom event in a reservoir.[5]
Myxococcus isolatesMyxobacteria8-270 µg/LMeasured after a three-day incubation period in CY medium.[6]

Experimental Protocols

Accurate quantification of geosmin is critical for comparative studies. The following protocols outline the key steps for the analysis of geosmin from microbial cultures, primarily utilizing Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS), a widely adopted and sensitive method.[4][7][8]

Microbial Culture and Sample Preparation
  • Culture Conditions: Cultivate microbial strains under controlled conditions (e.g., specific temperature, light intensity for phototrophs, and nutrient medium) to ensure reproducibility. For comparative analysis, it is crucial to standardize these conditions across all tested strains.

  • Sample Collection: Collect a defined volume of the microbial culture (e.g., 10 mL) for analysis.[4] For intracellular geosmin measurement, cells can be separated from the culture medium by centrifugation. The supernatant is used for extracellular geosmin analysis, while the cell pellet is lysed (e.g., by heating or sonication) to release intracellular geosmin.

Geosmin Extraction: Headspace Solid-Phase Microextraction (HS-SPME)

HS-SPME is a solvent-free extraction technique that is highly effective for volatile and semi-volatile compounds like geosmin.[7][9]

  • Vial Preparation: Place the liquid sample (or lysed cell suspension) into a headspace vial (e.g., 20 mL). To enhance the release of geosmin from the aqueous phase, a "salting-out" effect can be induced by adding sodium chloride (NaCl) to the sample (e.g., 2.0 - 3.0 g).[10][11]

  • Extraction: Seal the vial and place it in a heated agitator. Expose a SPME fiber to the headspace above the sample. The choice of fiber coating is critical; a Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is commonly used and has been shown to be effective for geosmin.[9][11]

  • Optimization of Parameters: The extraction efficiency is dependent on several factors that should be optimized:

    • Extraction Temperature: Typically ranges from 30°C to 65°C.[9][12]

    • Extraction Time: Usually between 10 to 60 minutes.[9][12]

    • Agitation Speed: Vigorous stirring (e.g., 1000 rpm) helps to achieve equilibrium faster.[10]

Geosmin Analysis: Gas Chromatography-Mass Spectrometry (GC-MS)
  • Desorption: After extraction, the SPME fiber is retracted and immediately inserted into the heated injection port of a gas chromatograph, where the adsorbed geosmin is thermally desorbed. Desorption temperatures typically range from 230°C to 270°C for a few minutes.[9][11]

  • Chromatographic Separation: The desorbed analytes are separated on a capillary column (e.g., DB-5MS or equivalent). The oven temperature program is optimized to achieve good resolution of geosmin from other volatile compounds.

  • Mass Spectrometric Detection: A mass spectrometer is used for detection and quantification. To enhance sensitivity and selectivity, Selected Ion Monitoring (SIM) mode is often employed, monitoring characteristic ions of geosmin (e.g., m/z 112, 125).[11] For even lower detection limits, tandem mass spectrometry (MS/MS) can be utilized.[8][10]

  • Quantification: A calibration curve is generated using standards of known geosmin concentrations to quantify the amount of geosmin in the samples.

Visualizing the Pathways and Processes

To better understand the comparative aspects of geosmin production, the following diagrams illustrate the key biosynthetic pathways in different microbial groups and a typical experimental workflow.

experimental_workflow Experimental Workflow for Geosmin Quantification cluster_preparation Sample Preparation cluster_extraction Extraction cluster_analysis Analysis culture Microbial Culture sample Collect Sample culture->sample vial Transfer to Headspace Vial (add NaCl) sample->vial spme HS-SPME (e.g., 60°C, 40 min) vial->spme desorption Thermal Desorption (e.g., 250°C, 5 min) spme->desorption gcms GC-MS Analysis quantification Data Analysis & Quantification gcms->quantification desorption->gcms

Workflow for geosmin quantification.

geosmin_biosynthesis Comparative Geosmin Biosynthesis Pathways cluster_streptomyces_cyanobacteria Streptomyces & Cyanobacteria (MEP Pathway) cluster_myxobacteria Myxobacteria (MVA Pathway) G3P Glyceraldehyde-3-P MEP MEP Pathway G3P->MEP Pyruvate Pyruvate Pyruvate->MEP IPP_DMAPP_MEP IPP & DMAPP MEP->IPP_DMAPP_MEP FPP_MEP Farnesyl Diphosphate (FPP) IPP_DMAPP_MEP->FPP_MEP GeoA_MEP Geosmin Synthase (geoA) FPP_MEP->GeoA_MEP Geosmin_MEP Geosmin GeoA_MEP->Geosmin_MEP AcetylCoA Acetyl-CoA MVA MVA Pathway AcetylCoA->MVA IPP_DMAPP_MVA IPP & DMAPP MVA->IPP_DMAPP_MVA FPP_MVA Farnesyl Diphosphate (FPP) IPP_DMAPP_MVA->FPP_MVA GeoA_MVA Geosmin Synthase (geoA) FPP_MVA->GeoA_MVA Geosmin_MVA Geosmin GeoA_MVA->Geosmin_MVA

Geosmin biosynthesis pathways.

Concluding Remarks

The production of geosmin is a widespread trait among different microbial phyla, with significant quantitative variations. Streptomyces species are notable high-yield producers, although certain cyanobacteria and myxobacteria also contribute significantly to geosmin levels in various environments. The biosynthesis of the precursor, farnesyl diphosphate, diverges, with Streptomyces and cyanobacteria predominantly utilizing the MEP pathway, while myxobacteria employ the MVA pathway.[13][14][15] However, the final conversion to geosmin is universally catalyzed by the enzyme geosmin synthase.[16][17] Understanding these differences is crucial for developing targeted strategies to mitigate off-flavor issues in water resources and aquaculture, as well as for exploring the ecological roles of this potent signaling molecule. The standardized analytical protocols outlined here provide a robust framework for researchers to conduct reliable comparative studies.

References

Bridging the Gap: A Comparative Guide to Instrumental and Sensory Analysis of Geosmin

Author: BenchChem Technical Support Team. Date: December 2025

Geosmin, a naturally occurring organic compound, is notorious for imparting a distinct earthy or musty off-flavor in drinking water and food products, particularly farmed fish.[1][2] Produced by microorganisms like cyanobacteria and actinomycetes, its impact on consumer perception is significant due to the extremely low concentrations at which it can be detected by the human nose.[3][4] For researchers, quality control professionals, and scientists in drug development, accurately quantifying and characterizing geosmin is crucial. This guide provides an objective comparison between the two primary methods of its evaluation: instrumental analysis and sensory perception, supported by experimental data and detailed protocols.

The fundamental challenge lies in the fact that instrumental methods provide an objective concentration, while sensory panels evaluate the subjective human experience of that concentration. Understanding the correlation—and occasional divergence—between these two approaches is key to a comprehensive assessment of geosmin-related off-flavors.[5]

Quantitative Data Comparison

A direct comparison of instrumental detection limits and human sensory thresholds reveals the remarkable sensitivity of the human olfactory system to geosmin. While analytical instruments can achieve detection in the sub-nanogram per liter range, this capability is matched and sometimes even surpassed by human sensory panels.

Table 1: Instrumental vs. Sensory Detection Thresholds for Geosmin
ParameterMethod/MatrixDetection Level (ng/L or ng/kg)Reference
Instrumental Detection
Method Detection Limit (MDL)SPME-GC/MS in Water0.22[6]
Method Detection Limit (MDL)P&T-GC-MS in Water< 0.9[7]
Method Detection Limit (MDL)SPME-GC-MS/MS in Water0.0937[8]
Limit of Detection (LOD)SBSE-TD-GC-MS in Water0.3
Limit of Detection (LOD)SPME-GC-MS in Wheat1.0 (ng/kg)[9][10]
Sensory Perception
Odor Threshold Conc. (OTC)Human Perception in Water4 - 10[11][12]
Odor Threshold Conc. (OTC)Human Perception in Water0.006 - 10 (µg/L) -> 6 - 10,000[2]
Olfactory ThresholdBlack Carp Muscle590 (ng/kg)[13]
Olfactory ThresholdBighead Carp Muscle510 (ng/kg)[13]
Flavor ThresholdGeneral20[14]

Note: ng/L is equivalent to parts per trillion (ppt). Data is converted for consistency where possible.

Experimental Protocols

Detailed and standardized methodologies are critical for reproducible and comparable results in both instrumental and sensory analysis.

Instrumental Analysis: SPME-GC-MS Protocol

Solid Phase Microextraction (SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS) is a widely used, solvent-free method for analyzing geosmin.[3][4]

Objective: To extract, separate, and quantify geosmin from a water sample.

Materials:

  • 20 mL screw-cap vials with septa

  • SPME fiber assembly (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS)

  • Gas Chromatograph with a Mass Spectrometer detector (GC-MS)

  • Heated agitator or stirrer

  • Sodium Chloride (NaCl), analytical grade

  • Geosmin standard solution

  • Internal standard solution (e.g., 2-isobutyl-3-methoxypyrazine)

Procedure:

  • Sample Preparation: Place 1.5 g of NaCl into a 20 mL vial. Add 5 mL of the water sample. Spike with an internal standard solution (e.g., 5 µL of 10 ng/mL solution). Immediately seal the vial.[6] The addition of salt increases the ionic strength of the sample, which promotes the release of volatile compounds like geosmin into the headspace.

  • Incubation: Place the vial in a heated agitator. Incubate the sample at a specified temperature (e.g., 60-65°C) for a set time (e.g., 2-5 minutes) to allow the analytes to equilibrate between the sample and the headspace.[3][6]

  • SPME Extraction: Introduce the SPME fiber into the vial, exposing it to the headspace above the sample. Do not let the fiber touch the sample. Allow the fiber to extract the volatile compounds for a defined period (e.g., 15-30 minutes) while maintaining the incubation temperature.[6][15]

  • Desorption and GC Injection: Retract the fiber and immediately insert it into the heated injection port of the GC (e.g., at 270°C).[15] The high temperature desorbs the trapped analytes from the fiber onto the GC column.

  • GC Separation: The analytes are separated based on their boiling points and interaction with the GC column. A typical temperature program involves an initial hold, a ramp-up in temperature, and a final hold.

  • MS Detection: As compounds elute from the column, they enter the mass spectrometer, where they are ionized and fragmented. The mass spectrometer detects and quantifies specific ions characteristic of geosmin (e.g., m/z 112) and the internal standard.[15] Selective Ion Monitoring (SIM) mode is often used to enhance sensitivity.[3]

Sensory Analysis: Flavor Profile Analysis (FPA) Protocol

Flavor Profile Analysis is a standardized method used to identify and quantify the sensory attributes of a sample. It relies on a panel of trained tasters.[13][16]

Objective: To qualitatively and quantitatively describe the taste and odor characteristics of a water sample.

Materials:

  • Odor-free glassware

  • Odor-free water for dilution and as a reference

  • Sample to be tested

  • A panel of 4-5 trained and validated sensory analysts

  • A controlled, odor-free environment for testing

Procedure:

  • Panelist Training: Panelists are extensively trained to recognize and scale the intensity of various tastes and odors, including a geosmin flavor standard.[14]

  • Sample Preparation: Samples are brought to a standardized temperature (e.g., 45°C) to increase the volatility of odorants.[17]

  • Evaluation - Ortho (Smell): Panelists first assess the odor of the sample. The sample is gently swirled in the glass, and the headspace is sniffed. Panelists individually record the descriptors (e.g., "earthy," "musty") and their intensity on a standardized scale (e.g., 1-12, where 1 is very weak and 12 is very strong).

  • Evaluation - Retro (Taste/Flavor): Panelists then take a small amount of the sample into their mouths, holding it for a few seconds to perceive the flavor-by-mouth. They record flavor descriptors and their intensities.

  • Panel Discussion: After individual evaluations, the panel leader facilitates a discussion to reach a consensus on the primary descriptors and their intensities for the sample. This helps to normalize individual variations in perception.

  • Data Analysis: The consensus results provide a comprehensive profile of the sample's sensory characteristics. The intensity ratings can be correlated with instrumental data or used to track changes in water quality over time.

Mandatory Visualizations

Experimental and Logical Workflows

G Instrumental Analysis Workflow (SPME-GC-MS) cluster_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis prep1 Sample + Salt in Vial prep2 Spike Internal Standard prep1->prep2 prep3 Seal Vial prep2->prep3 ext1 Incubate & Agitate (e.g., 60°C) prep3->ext1 Equilibrate ext2 Expose SPME Fiber to Headspace ext1->ext2 ana1 Desorb in GC Inlet ext2->ana1 Transfer Analytes ana2 GC Separation ana1->ana2 ana3 MS Detection (SIM) ana2->ana3 ana4 Quantification ana3->ana4 result Result: Geosmin Concentration (ng/L) ana4->result

Caption: Workflow for geosmin quantification using SPME-GC-MS.

G Sensory Analysis Workflow (Flavor Profile Analysis) cluster_prep Preparation cluster_eval Individual Evaluation cluster_consensus Panel Consensus prep1 Present Sample at Standard Temperature prep2 Provide Odor-Free Reference prep1->prep2 eval1 Assess Odor (Orthonasal) prep2->eval1 eval2 Assess Flavor (Retronasal) eval1->eval2 eval3 Record Descriptors & Intensities eval2->eval3 con1 Panel Discussion eval3->con1 con2 Agree on Descriptors & Intensities con1->con2 result Result: Sensory Profile & Intensity Score con2->result

Caption: Workflow for geosmin evaluation using Flavor Profile Analysis.

G Correlation of Analytical Methods for Quality Assessment instrumental Instrumental Analysis (e.g., GC-MS) instrumental_out Objective Data: Concentration (ng/L) instrumental->instrumental_out sensory Sensory Perception (e.g., FPA) sensory_out Subjective Data: Perceived Intensity & Quality sensory->sensory_out quality Comprehensive Quality Assessment instrumental_out->quality Correlates with sensory_out->quality Defines

Caption: Instrumental and sensory data provide a complete quality picture.

Human Olfactory Signaling Pathway for Geosmin

Recent research has identified the specific human olfactory receptor responsible for detecting geosmin: OR11A1.[11][18] This discovery illuminates the biological basis for our acute sensitivity to this compound.

G Geosmin Olfactory Signaling Pathway geosmin Geosmin Molecule receptor Odorant Receptor (OR11A1) geosmin->receptor Binds to neuron Olfactory Sensory Neuron g_protein G-protein (Gαolf) receptor->g_protein Activates ac Adenylyl Cyclase g_protein->ac Activates camp cAMP (Second Messenger) ac->camp Produces channel Ion Channel (CNG Channel) camp->channel Opens signal Electrical Signal (Action Potential) channel->signal Generates brain Olfactory Bulb in Brain signal->brain Transmits to perception Perception of 'Earthy' Smell brain->perception Processes into

Caption: Pathway from geosmin binding to human odor perception.

Conclusion: An Integrated Approach

The correlation between instrumental analysis and sensory perception of geosmin is not always a one-to-one relationship. Instrumental analysis offers unparalleled precision, objectivity, and specificity, identifying the exact concentration of geosmin present.[5] However, it may not fully capture the human experience, which can be influenced by matrix effects or the synergistic/antagonistic effects of other compounds in the sample.[19]

Conversely, sensory analysis provides a direct measure of consumer-relevant impact.[19] A trained panel can detect objectionable odors that might be caused by a mixture of compounds or when a single compound like geosmin is near the instrumental detection limit.[17] Its main limitations are subjectivity and the intensive training required for panelists.

Ultimately, the two methods are complementary. Instrumental analysis is essential for identifying the chemical cause and concentration of an off-flavor, which is critical for troubleshooting and implementing treatment processes.[19] Sensory analysis is indispensable for understanding the real-world impact on consumers and setting acceptable limits.[16] A comprehensive quality control program should therefore integrate both instrumental and sensory data to fully evaluate and manage the challenges posed by geosmin.

References

Safety Operating Guide

Proper Disposal Procedures for (+)-Geosmin: Ensuring Laboratory Safety and Environmental Protection

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals handling (+)-Geosmin, a volatile organic compound known for its strong earthy odor, adherence to proper disposal protocols is paramount to ensure laboratory safety and minimize environmental impact. While (+)-Geosmin is not classified as a hazardous waste, its potent odor and potential for harm to aquatic ecosystems in large quantities necessitate a responsible disposal strategy. This guide provides essential, step-by-step procedures for the safe handling and disposal of (+)-Geosmin waste in a laboratory setting.

Immediate Safety and Handling Precautions

Before initiating any disposal procedure, ensure that appropriate personal protective equipment (PPE) is worn, including safety goggles, gloves, and a lab coat. All handling of (+)-Geosmin and its solutions should be conducted in a well-ventilated area or a chemical fume hood to avoid inhalation of its potent vapors. It is critical to prevent (+)-Geosmin waste from entering drains or waterways directly.

Recommended Disposal Protocol: Chemical Deactivation

The primary and recommended method for the disposal of (+)-Geosmin is through chemical deactivation. (+)-Geosmin decomposes into odorless and non-hazardous byproducts, such as argosmin, under acidic conditions. This process offers a safe and effective way to neutralize the compound before final disposal.

Experimental Protocol for Acid-Catalyzed Degradation of (+)-Geosmin

This protocol is based on studies demonstrating the effective degradation of geosmin using common laboratory acids.[1][2]

Materials:

  • Waste (+)-Geosmin solution

  • Citric acid or acetic acid

  • Suitable waste container (glass or polyethylene)

  • pH indicator strips or a pH meter

  • Stir plate and stir bar (optional, for larger volumes)

Procedure:

  • Segregation: Collect all waste containing (+)-Geosmin in a designated and properly labeled waste container. Do not mix with other chemical waste streams to avoid unintended reactions.

  • Acidification: In a well-ventilated area, slowly add a solution of citric acid or acetic acid to the (+)-Geosmin waste. For effective degradation, a target concentration of 1-4% acid is recommended.[1][3]

  • Reaction Time: Allow the mixture to react for at least 48 hours at room temperature to ensure maximum degradation of the (+)-Geosmin.[2] Agitation using a stir plate can enhance the reaction rate for larger volumes.

  • Neutralization: After the 48-hour degradation period, check the pH of the solution. According to general laboratory waste guidelines, the pH should be adjusted to a neutral range (typically between 5 and 9) before final disposal.[4][5] This can be achieved by carefully adding a suitable neutralizing agent (e.g., sodium bicarbonate for acidic solutions).

  • Final Disposal: Once neutralized, the deactivated solution can typically be disposed of down the sanitary sewer with copious amounts of water, in accordance with local regulations. Always consult your institution's Environmental Health and Safety (EHS) office for specific guidelines on sewer disposal.

Quantitative Data on Acid-Catalyzed Degradation of (+)-Geosmin

The following table summarizes the effectiveness of different acid treatments on the reduction of (+)-Geosmin concentration in water.

AcidConcentrationpHGeosmin ReductionReference
Citric Acid1.0%1.35>95%[1]
Acetic Acid4.0%1.89>95%[1]
Citric Acid1.0% (w/w)-69% (in 48 hours)[2]

Disposal of Contaminated Materials

Any materials such as pipette tips, gloves, or absorbent pads that come into contact with (+)-Geosmin should be considered contaminated. These items should be collected in a sealed, labeled bag and disposed of as chemical waste through your institution's hazardous waste management program. Empty containers that held (+)-Geosmin should be triple-rinsed with a suitable solvent (e.g., ethanol or acetone); the rinsate should be collected and treated as (+)-Geosmin waste. After thorough rinsing, the defaced container can typically be disposed of as regular laboratory glass or plastic waste.

Logical Workflow for (+)-Geosmin Disposal

The following diagram illustrates the decision-making process for the proper disposal of (+)-Geosmin waste in a laboratory setting.

GeosminDisposal start Waste (+)-Geosmin Generated collect Collect in a Designated Container start->collect contaminated_materials Contaminated Solid Waste (gloves, tips, etc.) start->contaminated_materials acidify Acidify with Citric or Acetic Acid (1-4% final concentration) collect->acidify react Allow to React for 48 hours at Room Temperature acidify->react check_ph Check pH of Solution react->check_ph neutralize Neutralize to pH 5-9 check_ph->neutralize pH is acidic sewer Dispose to Sanitary Sewer with Copious Water (pending local regulations) neutralize->sewer consult_ehs Consult Institutional EHS for Final Disposal Guidance sewer->consult_ehs solid_waste_disposal Dispose as Chemical Waste via EHS contaminated_materials->solid_waste_disposal solid_waste_disposal->consult_ehs

Caption: Decision workflow for the proper disposal of (+)-Geosmin waste.

By following these procedures, laboratory personnel can effectively and safely manage (+)-Geosmin waste, ensuring compliance with safety regulations and promoting environmental stewardship. Always prioritize consulting your local and institutional guidelines for chemical waste disposal.

References

Essential Safety and Logistical Information for Handling (+)-Geosmin

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe and efficient laboratory operations is paramount. This document provides comprehensive guidance on the personal protective equipment (PPE), operational procedures, and disposal plans for handling (+)-Geosmin, a compound known for its strong earthy odor and potential as a research chemical. Adherence to these guidelines is crucial for maintaining a safe laboratory environment and ensuring the integrity of your research.

Personal Protective Equipment (PPE)

The following table summarizes the recommended personal protective equipment for handling (+)-Geosmin in various laboratory scenarios. It is essential to select the appropriate PPE based on the specific tasks being performed to minimize exposure risks.

Scenario Eye/Face Protection Skin Protection Respiratory Protection
Routine Handling in a Well-Ventilated Area Safety glasses with side shieldsChemical-resistant gloves (e.g., nitrile rubber), Lab coatNot generally required
Generating Aerosols or Vapors Chemical safety gogglesChemical-resistant gloves, Lab coat or chemical-resistant apronNIOSH-approved respirator (e.g., N95 or P1)[1]
Handling Large Quantities Face shield and chemical safety gogglesChemical-resistant gloves, Chemical-resistant suit or coverallsNIOSH-approved respirator with organic vapor cartridges
Spill Cleanup Chemical safety goggles or face shieldChemical-resistant gloves, boots, and coverallsNIOSH-approved respirator with organic vapor cartridges
Firefighting Full facepiece Self-Contained Breathing Apparatus (SCBA)Full protective, chemical-resistant clothingFull facepiece Self-Contained Breathing Apparatus (SCBA)[2][3][4]

Operational Plan for Handling (+)-Geosmin

A systematic approach to handling (+)-Geosmin from receipt to disposal is critical for safety and operational efficiency. The following step-by-step guide outlines the key procedures.

Receiving and Inspection
  • Upon receipt, visually inspect the container for any signs of damage or leakage.

  • Verify that the container is properly labeled with the chemical name, concentration, and hazard warnings.

  • Wear appropriate PPE (safety glasses and gloves) during the inspection process.

Storage
  • Store (+)-Geosmin in a cool, dry, and well-ventilated area.[5]

  • The recommended storage temperature is -20°C.[2]

  • Keep the container tightly closed to prevent the release of its strong odor and potential contamination.[4][6]

  • Store away from incompatible materials such as strong oxidizing agents.[5]

Handling and Use
  • All handling of (+)-Geosmin should be conducted in a well-ventilated laboratory, preferably within a chemical fume hood.[5][6]

  • Before handling, ensure that all necessary PPE is readily available and in good condition.

  • Avoid direct contact with skin, eyes, and clothing.[2][3]

  • Do not inhale vapors or mists.[2][3] If there is a risk of generating aerosols, use appropriate respiratory protection.

  • Use non-sparking tools and ground/bond containers and receiving equipment to prevent static discharge, as the substance is combustible.[6]

  • After handling, wash hands and any exposed skin thoroughly with soap and water.[2][3][6]

Spill Management
  • In the event of a spill, immediately evacuate non-essential personnel from the area.

  • Remove all sources of ignition.[6]

  • Wearing appropriate PPE (as outlined in the table above), contain the spill using an inert absorbent material such as sand, diatomaceous earth, or vermiculite.[2][3]

  • Collect the absorbed material into a suitable, labeled container for disposal.[2][3]

  • Ventilate the affected area to disperse any remaining vapors.[2][3]

Geosmin_Spill_Workflow Workflow for (+)-Geosmin Spill Management spill Spill Occurs evacuate Evacuate Area spill->evacuate ppe Don Appropriate PPE evacuate->ppe ignition Remove Ignition Sources ppe->ignition contain Contain Spill with Inert Absorbent ignition->contain collect Collect Absorbed Material contain->collect dispose Place in Labeled Disposal Container collect->dispose ventilate Ventilate Spill Area dispose->ventilate decontaminate Decontaminate Surfaces ventilate->decontaminate report Report Incident decontaminate->report

Caption: Workflow for managing a (+)-Geosmin spill.

Disposal Plan for (+)-Geosmin Waste

Proper disposal of (+)-Geosmin and contaminated materials is essential to prevent environmental contamination and comply with regulations.

Waste Segregation
  • Segregate (+)-Geosmin waste from other laboratory waste streams.

  • This includes unused product, solutions containing geosmin, and any materials contaminated during handling or spill cleanup (e.g., gloves, absorbent materials, pipette tips).

Waste Containers
  • Use clearly labeled, leak-proof, and chemically compatible containers for storing (+)-Geosmin waste.

  • The label should include "Hazardous Waste," the chemical name "(+)-Geosmin," and the associated hazards (e.g., "Eye Irritant," "Combustible").

Disposal Procedure
  • Dispose of (+)-Geosmin waste through an approved hazardous waste disposal facility.[6]

  • Do not dispose of (+)-Geosmin down the drain or in the regular trash.[1][4]

  • Follow all local, state, and federal regulations for the disposal of chemical waste.

  • Maintain records of all waste generated and disposed of in accordance with institutional policies.

By implementing these safety and logistical procedures, your laboratory can effectively manage the risks associated with handling (+)-Geosmin, ensuring a safe environment for all personnel and the integrity of your scientific endeavors.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.